molecular formula C14H24O5 B1367673 Diethyl 3-oxodecanedioate CAS No. 856065-92-4

Diethyl 3-oxodecanedioate

Cat. No.: B1367673
CAS No.: 856065-92-4
M. Wt: 272.34 g/mol
InChI Key: IXOOABLKYVTOHY-UHFFFAOYSA-N
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Description

Diethyl 3-oxodecanedioate is a biochemical compound utilized by researchers as a biomaterial or organic reagent in biomedical research . As a diester derivative of a 3-oxodicarboxylic acid, it belongs to a class of compounds valued for their active methylene and carbonyl groups, which make them versatile intermediates in organic synthesis . While specific pharmacological data for this compound may be limited, structurally related 3-oxodicarboxylic acid esters are frequently employed in chemical syntheses. These applications include their use as building blocks for constructing heterocyclic compounds, such as pyrazoles, and their involvement in multicomponent reactions like the Biginelli-like condensation to create novel molecular entities . Researchers also use similar compounds in the preparation of functionalized thiazole derivatives, which are structures of interest in medicinal chemistry . This product is intended for use as a chemical synthetic intermediate in a laboratory research setting. It is supplied with a purity of ≥98% . Handling and Safety: As with many laboratory chemicals, appropriate safety measures should be taken. Based on data from closely related compounds, it may cause skin and eye irritation and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Warning: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption . We do not sell to patients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 3-oxodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOOABLKYVTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554163
Record name Diethyl 3-oxodecanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856065-92-4
Record name Diethyl 3-oxodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 3-oxodecanedioate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 3-oxodecanedioate: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of this compound, a long-chain β-keto ester with significant potential as a versatile intermediate in advanced organic synthesis. The document elucidates the compound's definitive chemical structure and physicochemical properties, addressing discrepancies in publicly available data. A detailed, plausible synthetic protocol via a crossed Claisen condensation is presented, complete with a mechanistic explanation and a step-by-step experimental workflow. In the absence of published experimental spectral data, a predicted spectroscopic signature (¹H NMR, ¹³C NMR, IR) is provided to aid in its characterization. Furthermore, this guide explores the compound's inherent reactivity and discusses its potential applications as a precursor for complex molecular architectures, particularly in the synthesis of heterocyclic systems relevant to drug discovery. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in leveraging the synthetic potential of this multifaceted molecule.

Introduction to this compound

This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure is characterized by a ten-carbon dioate backbone, featuring a ketone at the C-3 position and ethyl esters at both termini. This unique arrangement of functional groups—a nucleophilic α-methylene group flanked by two carbonyls, an electrophilic ketone, and two ester moieties—renders it a highly valuable building block for constructing complex molecular frameworks.

Long-chain keto-esters are pivotal intermediates in organic synthesis, providing the structural motifs and reactivity required for synthesizing bioactive natural products and novel pharmaceuticals.[1] The long aliphatic chain imparts lipophilicity, a critical property for modulating solubility and bioavailability in drug candidates. As a member of this class, this compound offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a molecule of significant interest for synthetic chemists.

Chemical Structure and Physicochemical Properties

The structure of this compound is explicitly defined by its IUPAC name. The "decanedioate" component specifies a 10-carbon dicarboxylic acid backbone, esterified with two ethyl groups ("diethyl"). The "3-oxo" locant indicates a ketone functional group on the third carbon atom, assuming numbering begins from one of the ester carbonyl carbons.

It is important to note a discrepancy in the public domain regarding the chemical formula and CAS registry number for this compound. Based on a systematic construction from the IUPAC name, the correct molecular formula is C₁₄H₂₄O₅. This aligns with the information provided by some chemical suppliers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₄O₅[2]
Molecular Weight 272.34 g/mol Calculated
IUPAC Name This compound-
CAS Number 94158-40-4 (Primary) 856065-92-4 (Note: Associated with an incorrect formula of C₁₂H₂₀O₅)[2] [3]
Canonical SMILES CCOC(=O)CCCCCCC(=O)CC(=O)OCC-
Density 1.058 g/cm³[3]
Boiling Point 319.3 °C[3]
Flash Point 136.5 °C[3]
Refractive Index 1.443[3]

Synthesis and Mechanism: A Crossed Claisen Condensation Approach

The most logical and efficient synthetic route to a β-keto ester like this compound is the Claisen Condensation .[4] Specifically, a Crossed Claisen Condensation is required, as it involves two different ester components.[5] The key to a successful crossed Claisen reaction is the use of one ester that cannot form an enolate (i.e., has no α-hydrogens), thereby serving exclusively as the electrophilic acceptor.[6] Diethyl oxalate is an ideal reagent for this purpose.

The synthesis of this compound would therefore involve the base-mediated condensation of Diethyl suberate (the enolizable ester component) and Diethyl oxalate (the non-enolizable electrophile).

Mechanism:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of Diethyl suberate to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of Diethyl oxalate, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling an ethoxide leaving group to form the initial condensation product.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. This proton is rapidly removed by the ethoxide base. This irreversible acid-base step is the thermodynamic driving force for the reaction, pulling the equilibrium towards product formation.

  • Protonation: A final acidic workup neutralizes the enolate to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, generalized procedure adapted from standard Claisen condensation methodologies.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl suberate

  • Diethyl oxalate

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (e.g., 3 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of Diethyl suberate and Diethyl oxalate dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_prep 1. Base Preparation cluster_reaction 2. Condensation cluster_workup 3. Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt Reagents Diethyl Suberate + Diethyl Oxalate ReactionMix Reaction Mixture Reagents->ReactionMix Add to NaOEt soln Reflux Reflux (2-4h) ReactionMix->Reflux Quench Quench with Ice/HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Wash & Dry (Brine, MgSO₄) Extract->Dry Purify Evaporate Solvent & Vacuum Distill Dry->Purify Final Pure Diethyl 3-oxodecanedioate Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Predicted Spectroscopic Signature

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ 4.2 ppm (quartet, 4H): Two equivalent -O-CH₂ -CH₃ groups from the ethyl esters. The signal is split into a quartet by the adjacent methyl protons.

    • δ 3.4 ppm (singlet, 2H): The highly characteristic signal for the acidic α-methylene protons (-CO-CH₂ -CO-), which are flanked by two carbonyl groups. This signal would appear as a sharp singlet.

    • δ 2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂ -CO-).

    • δ 1.2-1.7 ppm (multiplet, ~12H): Overlapping signals from the remaining methylene groups in the long alkyl chain and the methylene group adjacent to the other ester.

    • δ 1.25 ppm (triplet, 6H): Two equivalent -O-CH₂-CH₃ groups from the ethyl esters. The signal is split into a triplet by the adjacent methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~202 ppm: Carbonyl carbon of the ketone (C=O).

    • δ ~172 ppm: Carbonyl carbon of the ester attached to the long chain (-C OOEt).

    • δ ~167 ppm: Carbonyl carbon of the ester adjacent to the ketone (-CH₂-C OOEt).

    • δ ~61 ppm: Methylene carbons of the ethyl esters (-O-C H₂-CH₃).

    • δ ~49 ppm: The α-carbon between the two carbonyls (-CO-C H₂-CO-).

    • δ ~25-40 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.

    • δ ~14 ppm: Methyl carbons of the ethyl esters (-O-CH₂-C H₃).

  • IR (Infrared) Spectroscopy:

    • ~1745 cm⁻¹ (strong, sharp): C=O stretching vibration from the ester functional groups.

    • ~1715 cm⁻¹ (strong, sharp): C=O stretching vibration from the ketone functional group.

    • ~2930-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the long alkyl chain.

    • ~1250-1000 cm⁻¹ (strong): C-O stretching vibrations characteristic of the ester groups.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its multiple reactive sites. The most prominent feature is the acidic α-methylene group, which can be easily deprotonated to form a stable enolate. This enolate can then act as a nucleophile in a variety of C-C bond-forming reactions, such as alkylations and acylations, allowing for further elaboration of the molecular scaffold.

Potential Applications: β-Keto esters are foundational precursors for the synthesis of numerous heterocyclic compounds.[7]

  • Synthesis of Pyrazolones: Reaction with hydrazine or substituted hydrazines would lead to the formation of pyrazolone derivatives. These scaffolds are prevalent in pharmaceuticals, known for their analgesic, anti-inflammatory, and antipyretic properties.[7]

  • Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia (or an ammonia source like ammonium acetate) could be employed to synthesize dihydropyridine derivatives, a core structure in calcium channel blockers.

  • Synthesis of Pyrimidines: Reaction with urea or thiourea can be used to construct pyrimidine rings, which are central to many biologically active compounds, including barbiturates.

G start This compound condensation Cyclocondensation (Acid or Base catalyst) start->condensation Reacts with hydrazine R-NH-NH₂ (e.g., Phenylhydrazine) hydrazine->condensation product Substituted Pyrazolone (Bioactive Scaffold) condensation->product Forms

Caption: Potential synthesis of a pyrazolone from this compound.

Handling and Safety

No specific Safety Data Sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical and for the general class of β-keto esters.

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place.

A thorough, substance-specific risk assessment should be conducted before handling this compound.

Conclusion

This compound is a synthetically valuable long-chain β-keto ester. While detailed information on this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on well-established principles of organic chemistry. Its logical synthesis via a crossed Claisen condensation makes it an accessible target for research laboratories. The compound's bifunctional nature provides a versatile platform for the synthesis of complex molecules, particularly heterocyclic systems of interest in medicinal chemistry and drug development. This guide provides a solid foundation of its structure, synthesis, and potential utility, encouraging its exploration as a valuable synthetic intermediate.

References

  • An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem.

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Claisen Condensation. Organic Chemistry Portal.

  • This compound | 856065-92-4. ECHEMI.

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.

  • The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide. Benchchem.

  • This compound (Cas 94158-40-4). Parchem.

  • The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Benchchem.

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.

Sources

Diethyl 3-oxodecanedioate CAS number 856065-92-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 3-oxodecanedioate

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 856065-92-4), a β-keto ester with significant potential as a versatile intermediate in synthetic organic chemistry. While specific literature on this compound is limited, this document leverages established chemical principles and data from analogous structures to present its physicochemical properties, plausible synthetic routes, robust purification protocols, and detailed analytical characterization methods. The guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this molecule as a building block for more complex chemical entities, particularly within the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure incorporates two diethyl ester groups at the termini of a ten-carbon chain, with a ketone functionality at the C-3 position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical transformations and the construction of complex molecular architectures.

The presence of the β-keto ester moiety is of particular interest. The α-protons, situated between the ketone and ester carbonyl groups (at the C-2 position), exhibit enhanced acidity, facilitating enolate formation. This enolate is a powerful nucleophile, enabling a variety of carbon-carbon bond-forming reactions that are fundamental to modern organic synthesis.

Molecular Structure and Identity:

  • CAS Number: 856065-92-4[1]

  • Chemical Name: this compound[1]

  • Synonyms: 3-Oxo-decanedioic acid diethyl ester; DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE (Note: This synonym appears to use an alternative numbering convention)[1]

  • Molecular Formula: C₁₄H₂₄O₅

  • Molecular Weight: 272.34 g/mol

A Note on Molecular Formula: Some databases list the formula for CAS 856065-92-4 as C₁₂H₂₀O₅.[1] However, a structural analysis of "this compound" (a 10-carbon diacid backbone with two ethyl ester groups) confirms the correct formula to be C₁₄H₂₄O₅. This guide will proceed with the structurally-verified formula and its corresponding molecular weight.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available. The table below summarizes key properties, including values derived from computational predictions based on its structure and potentially unreliable data from sources that associate it with an incorrect molecular formula.

PropertyValueSource / Method
Molecular Formula C₁₄H₂₄O₅Structural Analysis
Molecular Weight 272.34 g/mol Calculation
CAS Number 856065-92-4ECHEMI[1]
Density 1.058 g/cm³ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1]
Boiling Point 319.3 °CECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1]
Flash Point 136.5 °CECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1]
Refractive Index 1.443ECHEMI (Caveat: Associated with incorrect formula C₁₂H₂₀O₅)[1]
XLogP3 (Predicted) 1.9 - 2.5Computational Prediction (Based on analogous structures)
Polar Surface Area (PSA) 69.67 ŲECHEMI[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominent in the literature, its structure strongly suggests a viable synthesis via a crossed Claisen condensation. This is a robust and widely utilized method for generating β-keto esters.[2][3]

Plausible Synthetic Pathway: Crossed Claisen Condensation

The proposed synthesis involves the reaction of the enolate of diethyl suberate (diethyl octanedioate) with diethyl carbonate. The choice of diethyl carbonate as the acylating agent is strategic; it is effective and the ethoxide leaving group is identical to the base used, preventing unwanted transesterification side reactions.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R1 Diethyl Suberate P1 Claisen Condensation R1->P1 R2 Diethyl Carbonate R2->P1 RE1 1. Sodium Ethoxide (NaOEt) in Ethanol RE2 2. Acidic Workup (e.g., dilute HCl) Product Crude Diethyl 3-oxodecanedioate P1->Product RE1, RE2

Fig. 1: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol

Expertise & Causality: This protocol is designed for self-validation. The use of anhydrous ethanol is critical as water will quench the ethoxide base and hydrolyze the esters. The reaction is run under an inert atmosphere to prevent oxidation and reactions with atmospheric moisture. The final acidic workup neutralizes the base and protonates the resulting β-keto ester enolate, which is stable in the basic reaction mixture.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve sodium metal in absolute (anhydrous) ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Enolate Formation: Add diethyl suberate to the sodium ethoxide solution. Heat the mixture gently to facilitate the formation of the corresponding enolate.

  • Condensation: Add diethyl carbonate dropwise from the dropping funnel to the reaction mixture at a controlled temperature. An exothermic reaction may be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to a pH of ~4-5 with dilute hydrochloric acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying the crude product on a laboratory scale, effectively separating it from unreacted starting materials and byproducts.[4]

G Crude Crude Product (dissolved in min. solvent) Load Load onto Silica Gel Column Crude->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure this compound Evaporate->Pure

Fig. 2: Purification workflow using flash column chromatography.
  • Stationary Phase: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate), gradually increasing the polarity (e.g., to 80:20) to elute the product. The gradient is chosen based on the polarity difference between the product and impurities, as determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC, spotting each fraction on a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.

  • Product Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to yield the purified this compound as a liquid, likely a colorless to pale yellow oil.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment of the synthesized product.[5]

Predicted Spectral Data
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • δ 4.2 ppm (quartet, 4H): Methylene protons (-O-CH₂-CH₃) of the two ethyl ester groups.

    • δ 3.4 ppm (singlet, 2H): Methylene protons at C-2, located between the two carbonyl groups.

    • δ 2.5 ppm (triplet, 2H): Methylene protons at C-4, adjacent to the ketone.

    • δ 2.3 ppm (triplet, 2H): Methylene protons at C-9, adjacent to the ester carbonyl.

    • δ 1.2-1.7 ppm (multiplet, 8H): Methylene protons of the central aliphatic chain (C-5, C-6, C-7, C-8).

    • δ 1.25 ppm (triplet, 6H): Methyl protons (-CH₂-CH₃) of the two ethyl ester groups.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • δ ~202 ppm: Ketone carbonyl carbon (C-3).

    • δ ~173 ppm: Ester carbonyl carbon (C-10).

    • δ ~167 ppm: Ester carbonyl carbon (C-1).

    • δ ~61 ppm: Methylene carbons of the ethyl esters (-O-CH₂-).

    • δ ~20-50 ppm: Aliphatic methylene carbons (C-2, C-4 to C-9).

    • δ ~14 ppm: Methyl carbons of the ethyl esters (-CH₃).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • ~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester functional groups.

    • ~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone functional group.

    • ~2980-2850 cm⁻¹ (medium-strong): C-H stretching of the aliphatic chain.

    • ~1250-1100 cm⁻¹ (strong): C-O stretching of the ester groups.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): m/z = 272.16 (for C₁₄H₂₄O₅).

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of ethoxy groups (-OC₂H₅, m/z = 45), ethyl groups (-C₂H₅, m/z = 29), and cleavage at the carbonyl groups (McLafferty rearrangement).

Chromatographic Purity Assessment Workflow

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds.

G Sample Prepare Dilute Sample in Mobile Phase Inject Inject into HPLC System (C18 Reverse-Phase Column) Sample->Inject Elute Isocratic or Gradient Elution (Acetonitrile/Water) Inject->Elute Detect UV Detector (210-220 nm) Elute->Detect Analyze Analyze Chromatogram: - Retention Time - Peak Area (%) Detect->Analyze

Fig. 3: HPLC workflow for purity analysis.

Protocol: HPLC Purity Analysis

  • System Preparation: Use a reverse-phase C18 column. The mobile phase would typically be a mixture of acetonitrile and water.

  • Sample Preparation: Prepare a standard solution of the purified product at approximately 1 mg/mL in the mobile phase.

  • Method Development: Develop either an isocratic (constant solvent composition) or gradient (changing solvent composition) elution method to achieve good separation of the main peak from any impurities.

  • Detection: Use a UV detector. The ester and ketone carbonyls will have a weak absorbance around 210-220 nm.

  • Quantification: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

Potential Applications in Research and Development

The true value of this compound lies in its utility as a versatile chemical building block. The dual reactivity of the β-keto ester system allows for a multitude of synthetic transformations, making it an attractive starting material for constructing complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is a classic precursor for forming five- and six-membered rings. It can be used in reactions like the Knorr pyrrole synthesis (with an α-amino ketone) or the Hantzsch pyridine synthesis (with an aldehyde and ammonia), providing access to diverse molecular scaffolds.

  • Precursor for Novel Carboxylic Acids: The terminal ester groups can be selectively hydrolyzed or modified. For instance, selective hydrolysis of one ester followed by derivatization could lead to novel long-chain fatty acid analogues for metabolic studies.

  • Drug Discovery: Many biologically active molecules, including anticancer and antimicrobial agents, are based on quinoline or phosphonate scaffolds.[6][7] this compound can serve as a starting point for multi-step syntheses targeting these and other important pharmacophores. The long aliphatic chain could be exploited to modulate the lipophilicity of a target molecule, potentially improving its pharmacokinetic properties.

  • Polymer and Materials Science: The presence of two ester groups allows this molecule to potentially act as a monomer or a cross-linking agent in the synthesis of polyesters or other polymers, introducing a ketone functionality into the polymer backbone for further modification.[8]

Conclusion and Future Directions

This compound (CAS 856065-92-4) is a promising but underexplored chemical entity. This guide provides a foundational framework for its synthesis, purification, and characterization based on authoritative chemical principles. The key to unlocking its potential lies in its strategic application as a synthetic intermediate.

Future research should focus on:

  • Experimental Validation: Performing and publishing a robust synthesis and complete analytical characterization (NMR, IR, MS, HRMS) to establish a definitive public record for this compound.

  • Reaction Scoping: Exploring the reactivity of its C-2 acidic protons in various alkylation and acylation reactions.

  • Library Synthesis: Utilizing the compound as a scaffold to synthesize a library of derivatives, particularly novel heterocyclic compounds.

  • Biological Screening: Submitting these new derivatives for screening in various biological assays (e.g., anticancer, antimicrobial) to identify potential lead compounds for drug development.

By providing this technical guide, we hope to catalyze further investigation into this versatile molecule and facilitate its use in advancing chemical synthesis and drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174790080, Diethyl 3-oxooctadecanedioate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575510, Diethyl 3-oxoheptanedioate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66951, Diethyl oxalacetate. Retrieved from [Link]

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Spectroscopic Data for Diethyl 3-oxodecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxodecanedioate (CAS No. 856065-92-4, Molecular Formula: C₁₂H₂₀O₅) is a β-keto ester with significant potential in organic synthesis and as a building block for various pharmaceutical compounds.[1] Its molecular structure, featuring two ester functional groups and a ketone, allows for a variety of chemical transformations, making it a valuable intermediate. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring reactions in which it is involved.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data to offer a detailed interpretation of its key spectral features. This approach not only provides a valuable reference for researchers working with this compound but also serves as an educational tool for understanding structure-spectra correlations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight244.28 g/mol
Exact Mass244.1311 g/mol
Molecular FormulaC₁₂H₂₀O₅
CAS Number856065-92-4
Boiling Point319.3 °C (predicted)
Density1.058 g/cm³ (predicted)
Refractive Index1.443 (predicted)

(Data sourced from publicly available chemical databases)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and ketone moieties, as well as the aliphatic chain.

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (Ester)
~1715StrongC=O stretch (Ketone)
~1200-1100StrongC-O stretch (Ester)
2980-2850Medium-StrongC-H stretch (Aliphatic)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
Interpretation of the IR Spectrum

The most prominent features in the predicted IR spectrum are the strong carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl environments—ester and ketone—two distinct peaks are anticipated. The ester carbonyl stretch is typically found at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl stretch (~1715 cm⁻¹). This difference arises from the electronic effect of the oxygen atom in the ester group, which increases the bond order of the C=O bond.

The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1200-1100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethyl groups and the decanedioate backbone will appear as a group of bands in the 2980-2850 cm⁻¹ range. Finally, characteristic bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

A standard procedure for acquiring an IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: The salt plates are mounted in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its structure.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet4H-O-CH₂ -CH₃
~3.4Singlet2H-CO-CH₂ -CO-
~2.5Triplet2H-CO-CH₂ -CH₂-
~2.2Triplet2H-CH₂ -CH₂-CO-
~1.6Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-
~1.3Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-
~1.2Triplet6H-O-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum can be rationalized as follows:

  • Ethyl Groups: The two equivalent ethyl ester groups will each give rise to a quartet at approximately 4.2 ppm (for the -O-CH₂- protons, coupled to the adjacent methyl group) and a triplet at around 1.2 ppm (for the -CH₃ protons, coupled to the adjacent methylene group).

  • Active Methylene Group: The protons of the methylene group situated between the two carbonyl groups (-CO-CH₂-CO-) are expected to be the most deshielded of the methylene protons, appearing as a singlet around 3.4 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

  • Aliphatic Chain: The remaining methylene groups in the decanedioate chain will produce a series of signals in the upfield region. The methylene groups adjacent to the carbonyl groups (-CO-CH₂-CH₂- and -CH₂-CH₂-CO-) are expected to appear as triplets around 2.5 ppm and 2.2 ppm, respectively. The other methylene groups in the middle of the chain will likely overlap and appear as multiplets in the 1.3-1.6 ppm range.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~202C=O (Ketone)
~172C=O (Ester at C1)
~168C=O (Ester at C10)
~61-O-C H₂-CH₃
~49-CO-C H₂-CO-
~43-CO-C H₂-CH₂-
~34-C H₂-CH₂-CO-
~29Aliphatic -C H₂-
~25Aliphatic -C H₂-
~23Aliphatic -C H₂-
~14-O-CH₂-C H₃
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment:

  • Carbonyl Carbons: The three carbonyl carbons are the most downfield signals. The ketone carbonyl carbon is expected at the lowest field (~202 ppm), while the two ester carbonyl carbons will appear at slightly higher fields (~172 and ~168 ppm).

  • Ester Alkoxy Carbons: The methylene carbons of the ethyl ester groups (-O-CH₂-) are predicted to be around 61 ppm.

  • Active Methylene Carbon: The carbon atom between the two carbonyl groups (-CO-CH₂-CO-) is expected at approximately 49 ppm.

  • Aliphatic Carbons: The remaining methylene carbons of the decanedioate chain will appear in the 23-43 ppm range. The methyl carbons of the ethyl groups will be the most upfield signal at around 14 ppm.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
m/zInterpretation
244Molecular Ion [M]⁺
199[M - OCH₂CH₃]⁺
171[M - COOCH₂CH₃]⁺
155[M - CH₂COOCH₂CH₃]⁺
Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the presence of the ester and ketone functional groups.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the entire ester group (-COOCH₂CH₃, 73 Da), leading to fragment ions at m/z 199 and 171, respectively. Another plausible fragmentation is the cleavage of the C-C bond adjacent to the ketone, which could lead to various fragment ions. For example, cleavage of the bond between C2 and C3 could result in a fragment with m/z 155.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Key Spectroscopic Correlations Workflow

G cluster_0 Spectroscopic Techniques cluster_1 Structural Features of this compound IR IR Spectroscopy FunctionalGroups Functional Groups (Ester, Ketone) IR->FunctionalGroups Identifies C=O, C-O stretches NMR NMR Spectroscopy AliphaticChain Aliphatic Chain (-CH2-, -CH3) NMR->AliphaticChain Characterizes alkyl groups Connectivity Atom Connectivity NMR->Connectivity Reveals H-H and C-H framework MS Mass Spectrometry MS->FunctionalGroups Shows characteristic fragmentation MolecularWeight Molecular Weight (244.28) MS->MolecularWeight Determines molecular ion peak

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By interpreting the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, a detailed picture of the molecule's structural features has been established. The provided experimental protocols offer a practical guide for researchers to obtain their own data. While predicted data is a valuable tool, it is always recommended to confirm these findings with experimental data whenever possible. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, analysis, and application of this versatile chemical compound.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 3-oxodecanedioate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the spectral data, underpinned by a robust theoretical framework and comparative analysis with analogous structures. The guide further outlines a detailed experimental protocol for acquiring high-quality NMR data and a plausible synthetic route for the target molecule. Visual aids, including a detailed molecular structure and a conceptual workflow for NMR analysis, are provided to enhance understanding.

Introduction: The Structural Significance of this compound

This compound, a β-keto ester with two ester functionalities, represents a versatile scaffold in organic synthesis. Its structure, characterized by a ketone at the C-3 position and ester groups at both ends of a ten-carbon chain, offers multiple reactive sites for the construction of complex molecular architectures, including heterocyclic compounds of medicinal interest. The precise characterization of this molecule is paramount for its effective utilization in synthetic endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The analysis of chemical shift, multiplicity, and integration of these signals provides a detailed picture of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-a (CH₃ of ethyl ester at C-1)~1.25Triplet (t)3HShielded methyl protons coupled to the adjacent methylene group (H-b).
H-b (CH₂ of ethyl ester at C-1)~4.15Quartet (q)2HDeshielded by the adjacent ester oxygen, coupled to the methyl protons (H-a).
H-2 (CH₂ α to C=O and ester)~3.45Singlet (s)2HActive methylene protons, deshielded by two adjacent carbonyl groups. No adjacent protons for coupling.
H-4 (CH₂ α to C=O)~2.55Triplet (t)2HDeshielded by the adjacent ketone, coupled to the methylene protons at H-5.
H-5, H-6, H-7 (-(CH₂)₃-)~1.60Multiplet (m)6HOverlapping signals of the central methylene groups in the alkyl chain.
H-8 (CH₂ α to ester)~2.30Triplet (t)2HDeshielded by the adjacent ester carbonyl, coupled to the methylene protons at H-7.
H-9' (CH₂ of ethyl ester at C-10)~4.12Quartet (q)2HDeshielded by the adjacent ester oxygen, coupled to the methyl protons (H-10').
H-10' (CH₃ of ethyl ester at C-10)~1.23Triplet (t)3HShielded methyl protons coupled to the adjacent methylene group (H-9').

Note: Predicted chemical shifts are based on established principles and may vary slightly in experimental conditions.

Key Features of the ¹H NMR Spectrum
  • Ethyl Ester Groups: The two diethyl ester groups will give rise to two sets of characteristic triplet-quartet patterns. The triplets for the methyl protons (H-a and H-10') are expected around 1.2-1.3 ppm, while the quartets for the methylene protons (H-b and H-9') will appear further downfield, around 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atoms.

  • Active Methylene Protons (H-2): The protons on the carbon flanked by the ketone and one of the ester groups (C-2) are particularly deshielded and are expected to appear as a sharp singlet around 3.45 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

  • Methylene Protons Adjacent to the Ketone (H-4): The methylene protons at C-4, being alpha to the ketone, will be deshielded and are predicted to resonate as a triplet around 2.55 ppm, coupled to the protons at C-5.

  • Alkyl Chain Protons: The methylene groups of the C-5, C-6, and C-7 positions will likely produce a complex, overlapping multiplet in the region of 1.3-1.7 ppm.

  • Methylene Protons Adjacent to the Second Ester (H-8): The protons at C-8, alpha to the second ester carbonyl, will be deshielded to a lesser extent than those at C-4 and are expected to appear as a triplet around 2.30 ppm.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (ppm)Rationale
C-1 (Ester C=O)~167Carbonyl carbon of the ester group.
C-2 (CH₂)~49Methylene carbon between two carbonyls.
C-3 (Ketone C=O)~202Ketone carbonyl carbon, significantly deshielded.
C-4 (CH₂)~43Methylene carbon alpha to the ketone.
C-5, C-6, C-7 (-(CH₂)₃-)~24-29Carbons of the central alkyl chain.
C-8 (CH₂)~34Methylene carbon alpha to the ester.
C-9 (CH₂)~25Methylene carbon beta to the ester.
C-10 (Ester C=O)~173Carbonyl carbon of the second ester group.
C-a, C-10' (CH₃ of ethyl esters)~14Methyl carbons of the ethyl ester groups.
C-b, C-9' (CH₂ of ethyl esters)~61Methylene carbons of the ethyl ester groups.

Note: Predicted chemical shifts are based on established principles and may vary slightly in experimental conditions.

Key Features of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Three distinct signals are expected in the downfield region for the carbonyl carbons. The ketone carbonyl (C-3) will be the most deshielded, appearing around 202 ppm. The two ester carbonyls (C-1 and C-10) will resonate at approximately 167 ppm and 173 ppm respectively.

  • Methylene Carbons: The methylene carbon at C-2, situated between two carbonyl groups, is expected around 49 ppm. The other methylene carbons in the chain will appear in the typical aliphatic region (20-45 ppm).

  • Ethyl Ester Carbons: The methylene carbons of the ethyl groups (C-b and C-9') will be found around 61 ppm, while the methyl carbons (C-a and C-10') will be the most shielded, appearing around 14 ppm.

Keto-Enol Tautomerism

β-keto esters like this compound can exist in equilibrium with their enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of the enol form would introduce additional signals in both the ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Fourier transform the FID acq3->proc1 acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Peak pick and tabulate the chemical shifts for both ¹H and ¹³C spectra.

Plausible Synthesis via Claisen Condensation

A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This compound can be synthesized via a crossed Claisen condensation between diethyl succinate and diethyl hexanoate.

G reagent1 Diethyl Succinate base Strong Base (e.g., NaOEt) reagent1->base Forms enolate product This compound reagent2 Diethyl Hexanoate reagent2->product Nucleophilic acyl substitution

Caption: Conceptual overview of the Claisen condensation synthesis.

In this reaction, a strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of diethyl succinate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl hexanoate. Subsequent loss of an ethoxide leaving group yields the desired β-keto ester, this compound. A final acidic workup is necessary to protonate the resulting enolate.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural confirmation. The predicted chemical shifts, multiplicities, and integrations are consistent with the proposed structure. The potential for keto-enol tautomerism adds another layer of complexity and interest to the analysis of this molecule. The outlined experimental protocol provides a reliable method for obtaining high-quality NMR data, and the proposed synthetic route offers a practical approach to its preparation. This guide serves as a valuable resource for scientists and researchers working with this and similar long-chain β-keto esters.

References

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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper serves as a comprehensive technical guide to the infrared (IR) spectroscopic analysis of diethyl 3-oxodecanedioate. As a Senior Application Scientist, the following discourse is structured to provide not only a procedural overview but also a deep-seated rationale for the experimental choices, ensuring a scientifically rigorous and reproducible methodology.

Foundational Principles: this compound and Infrared Spectroscopy

This compound, with the chemical formula C₁₄H₂₄O₅, is a β-keto ester, a class of compounds of significant interest in organic synthesis and pharmaceutical development. Its molecular structure is characterized by the presence of two ester functional groups and a ketone, all of which possess distinct vibrational modes that can be probed using IR spectroscopy.

Infrared spectroscopy is a powerful analytical technique that elucidates the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, and this is recorded as a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a unique molecular fingerprint.

The Analytical Workflow: From Sample Preparation to Spectral Acquisition

The integrity of an IR spectrum is fundamentally dependent on a meticulous experimental approach. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the method of choice due to its minimal sample preparation and high reproducibility.

Experimental Protocol: ATR-FTIR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Instrument and ATR Crystal Preparation: Before analysis, the diamond surface of the ATR accessory must be meticulously cleaned. This is typically achieved by wiping the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol, followed by complete evaporation of the solvent.

  • Background Spectrum Acquisition: A background spectrum is acquired with the clean, empty ATR crystal. This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's optical bench, allowing for its subsequent subtraction from the sample spectrum. This ensures that the final spectrum is solely representative of the sample.

  • Sample Application: A single drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Spectrum Acquisition: The IR spectrum is then recorded. Typical acquisition parameters for a high-quality spectrum are:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are co-added to enhance the signal-to-noise ratio.

  • Post-Acquisition Processing: The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance spectrum. A baseline correction may be applied to correct for any sloping baselines.

Visualizing the Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Critical for accurate baseline Apply_Sample Apply this compound Acquire_Background->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Process_Data Background Subtraction & Baseline Correction Acquire_Sample_Spectrum->Process_Data Interpret_Spectrum Spectral Interpretation Process_Data->Interpret_Spectrum

Caption: A schematic of the ATR-FTIR experimental workflow for the analysis of liquid this compound.

Deciphering the Spectrum: A Predictive Interpretation

While an experimental spectrum for this compound is not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS), a detailed prediction of its key features can be made based on the well-established characteristic absorption frequencies of its functional groups.

Tabulated Summary of Expected Vibrational Modes
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Alkyl C-HSymmetric & Asymmetric Stretch2950-2850Strong
Ester C=OStretch~1740Strong, Sharp
Ketone C=OStretch~1715Strong, Sharp
Ester C-OStretch1300-1000Strong, Broad
In-Depth Analysis of Key Spectral Regions
  • The C-H Stretching Region (3000-2800 cm⁻¹): The aliphatic chains of the decanedioate backbone and the ethyl groups of the esters will give rise to a series of strong absorption bands in this region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups.

  • The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum for this compound. Due to the presence of two distinct types of carbonyl groups, a doublet of strong, sharp peaks is anticipated.

    • Ester Carbonyl (C=O) Stretch: Expected around 1740 cm⁻¹ . Saturated aliphatic esters typically exhibit a strong absorption in the 1750-1735 cm⁻¹ range.[1]

    • Ketone Carbonyl (C=O) Stretch: Expected at a slightly lower wavenumber, around 1715 cm⁻¹ . The absorption for a saturated open-chain ketone is typically observed in this region.[2] The slight difference in the electronic environment of the ester and ketone carbonyls allows for their distinction.

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of peaks that are unique to the molecule as a whole.

    • Ester C-O Stretches: A series of strong, and often broad, bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹ .[1] These arise from the C-O single bond stretching vibrations of the two ester functionalities and are a key indicator of their presence.

    • Other Vibrations: This region also contains C-C bond stretching and various bending vibrations (scissoring, rocking, wagging) of the CH₂ and CH₃ groups. While challenging to assign individually without computational modeling, the overall pattern is highly characteristic.

Ensuring Scientific Integrity and Trustworthiness

The described protocol is designed to be a self-validating system. The clarity and intensity of the expected carbonyl and C-O stretching bands serve as an internal quality check. A well-resolved doublet in the carbonyl region and strong absorptions in the C-O stretching region would provide high confidence in the identity of the compound. For absolute confirmation, the acquired spectrum should be compared against a known standard or a spectrum predicted from computational chemistry methods.

Conclusion

Infrared spectroscopy, particularly when employing the ATR-FTIR technique, is an indispensable tool for the rapid and reliable characterization of this compound. By understanding the principles of the technique and the characteristic vibrational frequencies of the ester and ketone functional groups, researchers can confidently verify the structure and purity of this compound. The predicted spectrum, with its distinct features in the carbonyl and fingerprint regions, provides a robust analytical fingerprint for this molecule in research, development, and quality control settings.

References

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018).
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of diethyl 3-oxodecanedioate. The principles outlined herein are grounded in established fragmentation mechanisms for β-keto esters, diethyl esters, and long-chain dicarboxylates, offering a predictive framework for spectral interpretation in the absence of direct literature data for this specific molecule. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction: The Structure of this compound

This compound is a dicarboxylic acid ester with a ketone group at the C-3 position. Its structure consists of a ten-carbon backbone, with ethyl ester groups at both ends and a carbonyl group at the third carbon. The molecular formula is C14H24O5, and its molecular weight is 272.34 g/mol . The presence of multiple functional groups—two ethyl esters and a ketone—makes its fragmentation behavior in mass spectrometry both complex and predictable.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be influenced by the ionization method employed. Electron Ionization (EI) will likely induce more extensive fragmentation, while Electrospray Ionization (ESI) will result in softer ionization, primarily forming protonated or deprotonated molecules with subsequent fragmentation upon collision-induced dissociation (CID).

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will be ionized to a radical cation [M]•+, which will then undergo a series of fragmentation reactions. The primary fragmentation pathways for β-keto esters are dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1]

Key Fragmentation Pathways in EI:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[2] This can lead to the loss of various radical species.

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen.[3][4] In this compound, the ketone at C-3 and the ester groups can potentially undergo this rearrangement.

  • Loss of Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond in the ester groups can lead to the loss of an ethoxy radical, resulting in an acylium ion.

  • Loss of Ethanol (CH3CH2OH): A neutral loss of ethanol can occur, particularly from the ester group further from the ketone.

  • Cleavage of the Carbon Chain: The long aliphatic chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 Da (CH2).[5]

Predicted EI Fragmentation Table:

m/z Proposed Fragment Mechanism
227[M - •OCH2CH3]+α-cleavage at an ester group
199[M - •CH2COOCH2CH3]+α-cleavage adjacent to the ketone
172[M - C5H9O2•]+Complex rearrangement and cleavage
145[CH3CH2OOC(CH2)4CO]+Cleavage of the C-C bond between C-2 and C-3
129[M - C7H11O3•]+McLafferty rearrangement and subsequent cleavage
101[•CH2COOCH2CH3]+α-cleavage at the C1-ester
73[COOCH2CH3]+Cleavage of the bond between C-1 and C-2
45[OCH2CH3]+Cleavage of the C-O bond in the ester

EI Fragmentation Workflow:

EI_Fragmentation M [M]•+ (m/z 272) F227 [M - •OC2H5]+ (m/z 227) M->F227 -•OC2H5 F199 [M - •CH2COOC2H5]+ (m/z 199) M->F199 -•CH2COOC2H5 F172 [M - C5H9O2•]+ (m/z 172) M->F172 α-cleavage F145 [C2H5OOC(CH2)4CO]+ (m/z 145) M->F145 C2-C3 cleavage F129 McLafferty Product (m/z 129) M->F129 McLafferty F73 [COOC2H5]+ (m/z 73) F227->F73 further frag. F101 [•CH2COOC2H5]+ (m/z 101) F199->F101 further frag. F45 [OC2H5]+ (m/z 45) F73->F45 -CO ESI_Pos_Fragmentation M_H [M+H]+ (m/z 273) F227 [M+H - C2H5OH]+ (m/z 227) M_H->F227 -C2H5OH F255 [M+H - H2O]+ (m/z 255) M_H->F255 -H2O F245 [M+H - C2H4]+ (m/z 245) M_H->F245 -C2H4 F181 [M+H - 2(C2H5OH)]+ (m/z 181) F227->F181 -C2H5OH

Caption: Predicted ESI+ fragmentation of this compound.

Negative Ion Mode ([M-H]-):

In negative ion mode, deprotonation will likely occur at the α-carbon between the two carbonyl groups (C-2), which is the most acidic position. Fragmentation of the [M-H]- ion will proceed through different pathways.

Key Fragmentation Pathways in ESI-:

  • Decarboxylation (Loss of CO2): The loss of CO2 from a carboxylate anion is a common fragmentation pathway.

  • Loss of Ethanol (C2H5OH): The loss of a molecule of alcohol can occur from a deprotonated ester. [6]* Loss of Ethoxide (C2H5O-): While less common, direct loss of the ethoxide anion is possible.

Predicted ESI- Fragmentation Table:

Precursor m/z Product m/z Neutral Loss Mechanism
27122744 (CO2)Decarboxylation
27122546 (C2H5OH)Loss of ethanol
27118190 (CO2 + C2H5OH)Sequential or concerted loss

ESI- Fragmentation Workflow:

ESI_Neg_Fragmentation M_minus_H [M-H]- (m/z 271) F227 [M-H - CO2]- (m/z 227) M_minus_H->F227 -CO2 F225 [M-H - C2H5OH]- (m/z 225) M_minus_H->F225 -C2H5OH F181 [M-H - CO2 - C2H5OH]- (m/z 181) F227->F181 -C2H5OH F225->F181 -CO2

Caption: Predicted ESI- fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general workflow for the analysis of this compound using a standard high-resolution mass spectrometer.

Objective: To obtain high-resolution mass spectra of this compound under both EI and ESI conditions to confirm its structure and elucidate its fragmentation pathways.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI+)

  • Ammonium hydroxide (for ESI-)

  • Gas chromatograph (for EI)

  • Liquid chromatograph (for ESI)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • For GC-EI-MS: Prepare a 1 mg/mL solution of this compound in methanol.

    • For LC-ESI-MS: Prepare a 1 mg/mL stock solution in methanol. Further dilute to 1 µg/mL in 50:50 methanol:water. For positive mode, add 0.1% formic acid. For negative mode, prepare a separate sample with 0.1% ammonium hydroxide.

  • Instrumentation Setup:

    • GC-EI-MS:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

    • LC-ESI-MS:

      • Flow Rate: 0.3 mL/min

      • Mobile Phase A: Water with 0.1% formic acid (positive) or 0.1% ammonium hydroxide (negative)

      • Mobile Phase B: Methanol with 0.1% formic acid (positive) or 0.1% ammonium hydroxide (negative)

      • Gradient: 30% B to 95% B over 10 minutes.

      • Ion Source: ESI

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

      • Gas Temperature: 325 °C

      • Mass Range: m/z 50-500

      • CID: Perform MS/MS experiments on the precursor ions ([M+H]+ and [M-H]-) at varying collision energies (10, 20, 40 eV).

  • Data Acquisition and Analysis:

    • Acquire full scan data for both EI and ESI modes.

    • Acquire MS/MS (product ion) spectra for the precursor ions in ESI mode.

    • Process the data using the instrument's software.

    • Identify the molecular ion and major fragment ions.

    • Propose structures for the fragment ions based on their accurate masses and the predicted fragmentation pathways.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. Under Electron Ionization, a complex fragmentation pattern involving α-cleavages and McLafferty rearrangements is expected. Electrospray Ionization, being a softer technique, will likely yield protonated or deprotonated molecular ions, which upon collision-induced dissociation, will fragment through predictable neutral losses of ethanol, water, and carbon dioxide. The combination of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) will be crucial for the definitive structural elucidation of this molecule and its analogs.

References

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An In-depth Technical Guide to the Physical Properties of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Synthetic Chemistry

DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE, with the CAS Number 856065-92-4, is a complex organic molecule that holds significant potential in various synthetic applications, including the development of novel pharmaceutical agents and specialty materials.[1][2] Its structure, featuring a β-keto ester functionality within a long aliphatic chain, imparts a unique combination of reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and predictive methodologies to offer a robust technical profile.

Molecular Structure and Core Chemical Identity

DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is characterized by a twelve-carbon backbone, featuring two ethyl ester groups at its termini and a ketone group at the second carbon position. This arrangement classifies it as a β-keto ester, a class of compounds known for their versatile reactivity.

Identifier Value Source
Chemical Name DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE-
CAS Number 856065-92-4[1][2]
Molecular Formula C₁₂H₂₀O₅[1][2]
Molecular Weight 244.29 g/mol [1][2]
SMILES Code O=C(CC(CCCCCCC(OCC)=O)=O)OCC

Predicted Physicochemical Properties: A Quantitative Overview

In the absence of extensive experimental data, computational modeling provides reliable estimations of the key physical properties of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE. These predicted values are essential for designing experimental protocols, purification strategies, and formulation development.

Property Predicted Value Methodology/Rationale
Boiling Point ~320-340 °C at 760 mmHgEstimated based on the molecular weight and functional groups. Long-chain esters exhibit increasing boiling points with chain length due to stronger van der Waals forces. The presence of polar ester and ketone groups further elevates the boiling point compared to a simple alkane of similar mass.
Melting Point Not readily predictable (likely a liquid at room temperature)The long, flexible alkyl chain and the presence of multiple polar groups may lead to a low melting point. Many similar long-chain esters are liquids at ambient temperatures.
Density ~1.05 - 1.10 g/cm³The presence of five oxygen atoms in the structure suggests a density slightly greater than water. This is a common characteristic for poly-oxygenated organic compounds.
Solubility
   In WaterSparingly solubleThe two polar ester groups and the ketone group can engage in hydrogen bonding with water. However, the long, nonpolar octyl chain significantly reduces overall water solubility.
   In Organic SolventsSoluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, ethyl acetate)The molecule's significant hydrocarbon character ensures good solubility in a wide range of nonpolar to moderately polar organic solvents.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While experimental spectra for DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE are not publicly available, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE, both ¹H and ¹³C NMR are invaluable for structural elucidation.[3][4][5][6][7][8][9][10]

¹H NMR Predicted Chemical Shifts (ppm):

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Rationale
-O-CH₂-CH₃~4.1-4.2Quartet (q)Protons on the methylene group of the ethyl esters are deshielded by the adjacent oxygen atom.
-CH(C=O)-~3.4-3.6Triplet (t)The proton alpha to the ketone and one of the ester groups is significantly deshielded.
-O-CH₂-CH₃~1.2-1.3Triplet (t)Protons on the methyl group of the ethyl esters.
-CH₂- (adjacent to C=O)~2.5-2.7Triplet (t)Methylene protons adjacent to the ketone group.
-CH₂- (in the chain)~1.2-1.7Multiplet (m)Methylene protons within the octyl chain, with overlapping signals.

¹³C NMR Predicted Chemical Shifts (ppm):

Carbon Environment Predicted Chemical Shift (ppm) Rationale
C=O (Ketone)~200-205The ketone carbonyl carbon resonates at a characteristic downfield shift.
C=O (Ester)~170-175The ester carbonyl carbons appear at a slightly upfield position compared to the ketone.
-O-CH₂-~60-62The carbon of the methylene group in the ethyl esters is deshielded by the oxygen.
-CH(C=O)-~50-55The carbon alpha to two carbonyl groups is significantly deshielded.
-CH₂- (in the chain)~20-40Carbons within the aliphatic chain.
-CH₃~14The methyl carbons of the ethyl esters.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is expected to show strong absorptions characteristic of its ester and ketone functionalities.[11][12]

Predicted IR Absorption Bands (cm⁻¹):

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ketone)1715 - 1725Stretching
C=O (Ester)1735 - 1750Stretching
C-O (Ester)1150 - 1250Stretching
C-H (sp³)2850 - 3000Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE, electron ionization (EI) would likely lead to characteristic fragmentation patterns.[13][14][15][16]

Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 244 would correspond to the molecular ion.

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 199.

  • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 215.

  • McLafferty Rearrangement: Characteristic fragmentation of long-chain esters and ketones could lead to various smaller fragments.

  • Acylium Ions: Cleavage at the carbonyl groups would generate stable acylium ions.

Synthesis and Reactivity: A Glimpse into its Chemical Behavior

DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE is a classic example of a product formed through the Dieckmann condensation .[11][12][17][18] This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. In this case, a derivative of diethyl suberate would be the likely precursor.

The presence of the β-keto ester moiety makes this molecule a versatile synthetic intermediate. The acidic α-proton between the two carbonyl groups can be readily deprotonated, allowing for a wide range of alkylation and acylation reactions. This reactivity is central to its utility in building more complex molecular architectures.

Experimental Protocols: A Guide for the Bench Scientist

While specific protocols for DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE are not widely documented, the following general procedures for the characterization of β-keto esters can be readily adapted.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Protocol for Infrared (IR) Spectroscopic Analysis
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the ketone and ester functional groups.

Protocol for Mass Spectrometric Analysis
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate fragments.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Applications in Drug Discovery and Development

The structural motifs present in DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE are of significant interest in medicinal chemistry. The long aliphatic chain can enhance lipophilicity, which is often crucial for drug absorption and distribution. The β-keto ester functionality provides a reactive handle for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many drug classes. While specific applications of this particular molecule are not yet widely reported, its potential as a building block for novel therapeutics is clear.

Conclusion: A Versatile Tool for Chemical Innovation

DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE represents a valuable, albeit not extensively characterized, molecule in the synthetic chemist's toolkit. This guide, by combining foundational chemical knowledge with predictive methodologies, provides a comprehensive overview of its key physical properties. As research in drug discovery and materials science continues to advance, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their physical and chemical characteristics more critical than ever.

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An In-depth Technical Guide to the Solubility of Diethyl 3-oxodecanedioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 3-oxodecanedioate, a key intermediate in various synthetic pathways. In the absence of extensive published solubility data for this specific compound, this guide synthesizes information from structurally analogous molecules, fundamental chemical principles, and established experimental methodologies to offer predictive insights and practical guidance for researchers, scientists, and drug development professionals. The document outlines the theoretical underpinnings of ester solubility, presents predicted solubility profiles in a range of common organic solvents, and details a robust experimental protocol for the empirical determination of solubility. This guide is intended to be a valuable resource for laboratory work involving this compound, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 856065-92-4, Molecular Formula: C₁₂H₂₀O₅) is a dicarboxylic acid ester featuring a central keto group.[1] This trifunctionalized molecule serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic and heterocyclic systems. Its utility in the synthesis of pharmaceutical intermediates and other high-value chemical entities underscores the importance of understanding its fundamental physicochemical properties.

Solubility is a critical parameter that dictates the feasibility and efficiency of numerous chemical processes. For researchers working with this compound, a thorough understanding of its solubility in various organic solvents is paramount for:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics.

  • Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients is a key determinant of bioavailability and efficacy.

This guide aims to bridge the current knowledge gap by providing a detailed analysis of the expected solubility behavior of this compound and empowering researchers with the tools to determine it experimentally.

Theoretical Framework: Understanding the Solubility of Esters

The solubility of an ester in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For esters, the key structural features influencing solubility are:

  • The Ester Functional Group (-COO-): This group is polar and can act as a hydrogen bond acceptor through its two oxygen atoms.[2] This allows for favorable interactions with polar solvents.

  • The Alkyl Chains (R and R'): These are nonpolar hydrocarbon portions of the molecule. Their size and branching influence the extent of van der Waals forces.

  • Additional Functional Groups: The presence of other polar groups, such as the ketone group in this compound, can significantly impact the overall polarity and hydrogen bonding capacity of the molecule.

The balance between the polar ester and keto groups and the nonpolar hydrocarbon chains in this compound will determine its solubility profile. Generally, as the length of the nonpolar alkyl chains increases, the solubility of an ester in polar solvents decreases, while its solubility in nonpolar solvents increases.[2]

The presence of the ketone group (C=O) in this compound introduces an additional site for dipole-dipole interactions and hydrogen bond acceptance.[3] This is expected to enhance its solubility in polar aprotic and protic solvents compared to its non-keto analogue, diethyl decanedioate (diethyl sebacate).

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a selection of organic solvents, categorized by their polarity.

Solvent Solvent Type Predicted Solubility Rationale and Insights
Hexane NonpolarLow to ModerateThe long alkyl chains of this compound will have some affinity for nonpolar solvents.
Toluene Nonpolar (Aromatic)Moderate to HighThe aromatic ring of toluene can induce dipole interactions, enhancing solubility compared to aliphatic nonpolar solvents.
Diethyl Ether Polar AproticHigh / MiscibleDiethyl ether is a classic solvent for many organic compounds, and esters are typically highly soluble in it.[18]
Dichloromethane (DCM) Polar AproticHigh / MiscibleDCM is a versatile solvent capable of dissolving a wide range of organic compounds, including esters.
Ethyl Acetate Polar AproticHigh / MiscibleAs an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.
Acetone Polar AproticHigh / MiscibleThe polar carbonyl group of acetone will interact favorably with the ester and keto groups of the solute.
Acetonitrile Polar AproticHigh / MiscibleA common polar aprotic solvent in which esters are generally soluble.
Ethanol Polar ProticHigh / MiscibleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the ester and keto groups, leading to strong solute-solvent interactions.
Methanol Polar ProticHigh / MiscibleSimilar to ethanol, methanol's ability to hydrogen bond will promote the dissolution of this compound.
Water Polar ProticVery Low / InsolubleDespite the presence of polar groups, the large nonpolar hydrocarbon portion of the molecule will significantly limit its solubility in water. Esters with long carbon chains are generally insoluble in water.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of definitive data, empirical determination of solubility is highly recommended. The following protocol outlines a standard method for determining the solubility of a solid organic compound in a liquid solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker water bath

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in constant temperature bath prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 analysis1 Analyze by HPLC, GC, or other method sample3->analysis1 analysis2 Calculate concentration analysis1->analysis2

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound into a vial that is known to be in excess of its expected solubility.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sampling:

    • Remove the vial from the bath and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Causality and Self-Validation in the Protocol
  • Use of Excess Solute: This ensures that the resulting solution is saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Extended Equilibration Time: This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Calibration of Analytical Method: A properly calibrated instrument ensures the accuracy of the concentration measurement.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. General safe handling practices for esters include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Consulting the SDS for the specific organic solvents being used, as they may have their own associated hazards.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By leveraging data from analogous compounds and fundamental principles of chemical interactions, a predictive solubility profile has been established. Furthermore, a detailed and robust experimental protocol has been presented to enable researchers to determine the precise solubility of this compound in their solvents of interest. The insights and methodologies contained within this guide are intended to facilitate more efficient and informed research and development activities involving this compound.

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Stability and storage conditions for Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Diethyl 3-oxodecanedioate

Introduction

This compound is a β-keto ester that serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. As with many β-keto esters, this compound is susceptible to specific degradation pathways that can compromise its purity over time.

This technical guide provides a comprehensive analysis of the chemical stability of this compound. Leveraging established principles of β-keto ester chemistry, this document outlines the primary degradation mechanisms, identifies critical factors influencing stability, and offers field-proven recommendations for optimal storage and handling. Furthermore, it includes a self-validating protocol for researchers to assess the compound's stability under their specific laboratory conditions, ensuring the highest level of experimental integrity.

Chemical Profile and Inherent Reactivity

Understanding the structure of this compound is fundamental to comprehending its stability profile. The molecule contains two ester functional groups and a ketone, with the ketone positioned beta to one of the ester carbonyls. This β-keto ester moiety is the primary site of chemical reactivity and potential degradation.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 856065-92-4[1]
Molecular Formula C₁₄H₂₄O₅[1]
Molecular Weight 272.34 g/mol [1]
Appearance Colorless Liquid (inferred)N/A

The key structural feature influencing stability is the methylene group (C4) situated between the two carbonyl groups (the C3 ketone and the C1 ester). The protons on this carbon are acidic, making the molecule susceptible to base-catalyzed reactions. Furthermore, the ester linkages are susceptible to both acid- and base-catalyzed hydrolysis.

Core Degradation Pathways

The primary degradation route for this compound, like other β-keto esters, is a two-step process involving hydrolysis followed by decarboxylation. This process can be initiated under either acidic or basic conditions.[2]

  • Hydrolysis: The initial step is the hydrolysis of one or both of the ethyl ester groups to form the corresponding carboxylic acid. In the presence of water, this reaction yields a β-keto acid intermediate. This reaction is significantly accelerated by the presence of acids or bases.[2][3]

  • Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating or in the presence of acid, yielding a ketone.[4][5]

These degradation pathways not only consume the starting material but also introduce impurities (the β-keto acid, the final ketone, ethanol, and CO₂) into the sample, which can interfere with subsequent reactions.

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation A This compound B 3-Oxodecanedioic acid (β-Keto Acid Intermediate) A->B + 2H₂O (Acid or Base Catalyst) C 8-Oxononanoic acid (Ketone Product) B->C Heat or Acid D CO₂ B->D Loss of

Caption: Primary degradation pathway of this compound.

Critical Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of this compound. Control over these factors is crucial for preserving the compound's integrity.

  • Moisture: As a key reactant in the hydrolysis pathway, the presence of water is highly detrimental. It is critical to protect the compound from atmospheric moisture. Many suppliers note that similar compounds are moisture-sensitive.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and, most notably, the decarboxylation of the β-keto acid intermediate.[4] Storage in a cool environment is essential.

  • pH: Both acidic and basic conditions catalyze the hydrolysis of the ester groups.[2][6] Contact with strong acids or bases, including residual acidic or basic impurities on glassware, should be strictly avoided.

  • Light: While not as critical as moisture or temperature for this class of compounds, prolonged exposure to UV light can potentially initiate radical-based degradation pathways. As a general best practice for organic reagents, protection from light is recommended.

  • Incompatible Materials: Contact with certain classes of chemicals can lead to rapid degradation or hazardous reactions.

Incompatible Material ClassRationaleSource
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.[7]
Strong Reducing Agents Can reduce the ketone and/or ester functionalities.[7]
Strong Acids & Bases Catalyze rapid hydrolysis of the ester groups.[7]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and maintain the purity of this compound.

Long-Term Storage

For unopened containers or for storage periods exceeding one month, the following conditions are optimal:

ParameterRecommendationJustification
Temperature 2-8°C (Refrigerated)Minimizes the rate of hydrolysis and decarboxylation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light.
Location Cool, dry, well-ventilated area away from incompatible materials.Ensures safety and stability.[8]
Short-Term and In-Use Handling

Once a container is opened, adherence to a strict handling procedure is necessary to prevent contamination and degradation.

  • Inert Atmosphere Blanketing: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold compound.

  • Dispensing: Use a clean, dry syringe or cannula to dispense the liquid under a positive pressure of an inert gas (e.g., argon).

  • Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm or Teflon tape can be used to further secure the seal.

  • Avoid Contamination: Never return unused material to the original container. Ensure all glassware that comes into contact with the compound is scrupulously clean and dry.

Protocol for Experimental Stability Assessment

To ensure the integrity of this compound for critical applications, or when using older batches, performing a stability assessment is recommended. This protocol provides a framework for a self-validating system.

Experimental Design
  • Sample Preparation: Aliquot the this compound into several small, sealed vials under an inert atmosphere.

  • Condition Exposure: Store the vials under different conditions to simulate potential storage scenarios (e.g., refrigerated at 4°C, room temperature at 25°C, elevated temperature at 40°C). Include a vial with a small, known amount of added water to test for hydrolysis susceptibility.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

Analytical Methodology

At each time point, analyze a vial from each condition using one or more of the following high-resolution techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the parent compound from volatile impurities and degradation products. The mass spectrometer provides definitive identification of these species.[9]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the parent compound's purity and detecting less volatile degradation products like the β-keto acid.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide unambiguous structural confirmation and reveal the presence of impurities by comparing the spectra of aged samples to a reference spectrum from T=0.[10][11]

cluster_0 Setup cluster_1 Analysis cluster_2 Evaluation A Aliquot sample into multiple vials under N₂ B Expose to Conditions (4°C, 25°C, 40°C, +H₂O) A->B C Pull samples at T=0, 1wk, 1mo, 3mo B->C D Analyze via HPLC, GC-MS, NMR C->D E Quantify Purity vs. T=0 Identify Degradants D->E F Determine Shelf-Life Under Test Conditions E->F

Caption: Experimental workflow for stability assessment.

Conclusion

While this compound is a stable compound when stored correctly, its β-keto ester functionality makes it susceptible to degradation via hydrolysis and decarboxylation. The critical factors to control are exposure to moisture, elevated temperatures, and non-neutral pH conditions . By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert, dry atmosphere in a tightly sealed container—researchers can significantly extend the compound's shelf-life and ensure its purity. For critical applications, a proactive stability assessment using chromatographic or spectroscopic methods provides the ultimate assurance of reagent integrity.

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An In-depth Technical Guide on the Keto-Enol Tautomerism of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by Diethyl 3-oxodecanedioate, a β-keto ester of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the fundamental principles governing this tautomeric equilibrium, detailing the structural and environmental factors that influence the relative stability of the keto and enol forms. Methodologies for the spectroscopic characterization and quantification of the tautomers using Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are presented with an emphasis on the causal relationships behind experimental choices. This guide is intended to serve as a valuable resource for understanding and manipulating the tautomeric behavior of this compound and analogous β-dicarbonyl compounds in a research and development setting.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde (the keto form) is in equilibrium with its corresponding enol form (an alcohol adjacent to a double bond).[1] This equilibrium is a dynamic process involving the migration of a proton and the shifting of a double bond.[2] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized. This stabilization arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.[1][2]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable six-membered ring-like structure.[1][3]

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including the solvent, temperature, and the specific substituents on the molecule.[4] Understanding and controlling this equilibrium is crucial in drug development and organic synthesis, as the different tautomers can exhibit distinct physical, chemical, and biological properties.

Structural Analysis of this compound

This compound possesses the characteristic β-keto ester functionality. Its structure features a ketone at the 3-position and two ethyl ester groups at the terminal ends of a ten-carbon chain.

Molecular Formula: C₁₄H₂₄O₅[5]

The key structural feature influencing its tautomeric behavior is the presence of acidic α-hydrogens on the carbon atom situated between the ketone and one of the ester carbonyl groups (C2). The acidity of these protons is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating the formation of the enolate intermediate and subsequently the enol tautomer.

The presence of a relatively long alkyl chain (a heptyl group attached to the keto-carbonyl) may have subtle steric and electronic effects on the equilibrium, although the fundamental principles of β-keto ester tautomerism are expected to dominate. While specific data for long-chain β-keto esters is limited, the general trends observed for smaller analogues are largely applicable.[6]

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto and enol forms, as illustrated below.

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Equilibrium
  • Solvent Effects: The choice of solvent has a profound impact on the keto-enol equilibrium.[7]

    • Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, and its lower polarity compared to the keto form is advantageous.[4]

    • Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form by acting as hydrogen bond acceptors.[7]

    • Polar protic solvents (e.g., water, methanol) can stabilize both forms but often favor the keto tautomer. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form and can disrupt the intramolecular hydrogen bond of the enol form.[4]

  • Temperature: Changes in temperature can shift the equilibrium. The effect of temperature on the equilibrium constant can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.

  • Concentration: In some cases, at high concentrations, the enol form can form intermolecularly hydrogen-bonded dimers, which can influence the equilibrium position. Dilute solutions are often preferred for studying the intrinsic intramolecular equilibrium.

Spectroscopic Characterization of Tautomers

NMR, UV-Vis, and IR spectroscopy are powerful tools for identifying and quantifying the keto and enol tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Expected ¹H NMR Signals:

TautomerProtonExpected Chemical Shift (ppm)Multiplicity
Keto -CH₂- (between C=O and C=O)3.0 - 3.5Singlet
-CH₂- (adjacent to ester)2.2 - 2.6Triplet
-CH₂- (alkyl chain)1.2 - 1.6Multiplet
-CH₃ (ethyl esters)1.2 - 1.4Triplet
-OCH₂- (ethyl esters)4.0 - 4.3Quartet
Enol =CH- (vinylic)5.0 - 5.5Singlet
-OH (enolic)12.0 - 14.0Broad Singlet
-CH₂- (adjacent to ester)2.2 - 2.6Triplet
-CH₂- (alkyl chain)1.2 - 1.6Multiplet
-CH₃ (ethyl esters)1.2 - 1.4Triplet
-OCH₂- (ethyl esters)4.0 - 4.3Quartet

Experimental Protocol for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve a known concentration of this compound in the desired deuterated solvent. prep2 Transfer the solution to an NMR tube. prep1->prep2 prep3 Allow the solution to equilibrate for at least 60 minutes. prep2->prep3 acq1 Acquire ¹H NMR spectrum. prep3->acq1 acq2 Integrate the characteristic signals for the keto and enol forms. acq1->acq2 analysis1 Calculate the molar ratio of keto to enol tautomers. acq2->analysis1 analysis2 Determine the equilibrium constant (K_eq). analysis1->analysis2

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Quantitative Analysis: The ratio of the keto to enol form can be determined by integrating the characteristic signals of each tautomer. For instance, the ratio of the integral of the ketoform's α-methylene protons to the integral of the enol form's vinylic proton can be used to calculate the equilibrium constant (K_eq).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can distinguish between the keto and enol tautomers due to differences in their electronic structures. The conjugated system of the enol form results in a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated keto form.

Expected UV-Vis Absorption Maxima:

TautomerExpected λ_max (nm)
Keto ~245
Enol ~280-320

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Deconvolute the overlapping absorption bands to determine the relative contributions of the keto and enol forms. The tautomeric ratio can be estimated from the intensities of the respective absorption maxima.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the keto and enol tautomers.

Characteristic IR Absorption Bands:

TautomerFunctional GroupExpected Wavenumber (cm⁻¹)
Keto C=O (ketone)~1715
C=O (ester)~1740
Enol C=O (conjugated ester)~1650-1670
C=C (vinylic)~1600-1640
O-H (intramolecular H-bond)2500-3200 (broad)

Experimental Protocol for IR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates) or as a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the keto and enol forms. While quantitative analysis can be challenging due to overlapping bands and differing molar absorptivities, IR spectroscopy is an excellent qualitative tool for confirming the presence of both tautomers.

Applications in Drug Development and Research

The study of keto-enol tautomerism is not merely an academic exercise; it has significant practical implications in drug development. The tautomeric form of a drug molecule can influence its:

  • Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol forms can lead to different binding affinities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Chemical Stability: The reactivity of the tautomers can differ, impacting the shelf-life and degradation pathways of a pharmaceutical compound.

By understanding the factors that control the keto-enol equilibrium of molecules like this compound, medicinal chemists can design molecules that exist predominantly in the desired tautomeric form to optimize their therapeutic properties.

Drug_Development_Logic Tautomerism Keto-Enol Tautomerism Properties Physicochemical Properties (Solubility, Lipophilicity) Tautomerism->Properties Binding Receptor Binding Affinity Tautomerism->Binding ADME Pharmacokinetics (ADME) Properties->ADME Efficacy Therapeutic Efficacy Binding->Efficacy ADME->Efficacy

Caption: Logical relationship in drug development.

Conclusion

The keto-enol tautomerism of this compound is a prime example of a fundamental chemical equilibrium with significant practical relevance. As a β-keto ester, its enol form is stabilized by conjugation and intramolecular hydrogen bonding. The position of the tautomeric equilibrium is highly dependent on the solvent environment. A thorough understanding and characterization of this equilibrium, achievable through spectroscopic techniques such as NMR, UV-Vis, and IR, are essential for researchers in organic synthesis and drug discovery. The methodologies and principles outlined in this guide provide a robust framework for the investigation and manipulation of the tautomeric properties of this compound and related compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

  • Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations.
  • Chemistry Stack Exchange. (2015). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?[Link]

  • ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanedioic acid, 3-oxo-, diethyl ester. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Diethyl 3-oxodecanedioate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of diethyl 3-oxodecanedioate, a valuable β-keto ester intermediate. The synthesis is achieved through a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This document outlines the underlying reaction mechanism, provides a step-by-step experimental procedure, details necessary safety precautions, and offers troubleshooting guidance. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for preparing this and structurally related compounds.

Introduction and Significance

This compound belongs to the class of β-keto esters, which are highly versatile building blocks in organic synthesis. The strategic placement of a ketone and two ester functionalities allows for a wide array of subsequent chemical transformations. These compounds are precursors to various heterocyclic systems, complex natural products, and active pharmaceutical ingredients (APIs).

The synthesis described herein utilizes a crossed Claisen condensation, a variation of the classic Claisen condensation where two different esters react.[2][3] The specific reaction involves the condensation of ethyl octanoate with diethyl oxalate. This method is particularly effective because diethyl oxalate lacks α-hydrogens and thus cannot self-condense, acting exclusively as the electrophilic acylating agent (the "acceptor").[4] Ethyl octanoate, possessing acidic α-hydrogens, serves as the nucleophilic component (the "donor") after deprotonation by a strong base.[4]

The Crossed Claisen Condensation: Mechanism and Rationale

The Claisen condensation is a base-catalyzed reaction that joins two ester molecules to form a β-keto ester.[2] The mechanism for the synthesis of this compound proceeds through several key steps, which are crucial to understand for experimental success.[5]

  • Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the ester at the α-carbon. Sodium ethoxide (NaOEt) is the base of choice for this reaction. It is critical that the alkoxide base matches the alkoxy group of the ester (i.e., ethoxide for ethyl esters) to prevent transesterification, a competing side reaction. The base abstracts an α-proton from ethyl octanoate to form a resonance-stabilized enolate ion.[1][5]

  • Nucleophilic Attack: The newly formed ethyl octanoate enolate acts as a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[4][5] This step forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide (⁻OEt) leaving group. This addition-elimination sequence is characteristic of nucleophilic acyl substitution.[2][5]

  • Irreversible Deprotonation (Driving Force): The product, this compound, has highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[2] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final deprotonation step is thermodynamically favorable and serves as the driving force that shifts the entire reaction equilibrium towards the product.[5]

  • Acidic Workup: A final protonation step during an acidic workup (e.g., with dilute HCl or H₂SO₄) neutralizes the resulting enolate to yield the final, neutral this compound product.[5]

Claisen_Mechanism Figure 1: Reaction Mechanism of Crossed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup Ethyl_Octanoate Ethyl Octanoate Enolate Ethyl Octanoate Enolate Ethyl_Octanoate->Enolate + NaOEt Diethyl_Oxalate Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Diethyl Oxalate NaOEt NaOEt (Base) EtOH EtOH Product_Enolate_Salt Product Enolate Salt Tetrahedral_Intermediate->Product_Enolate_Salt - EtO⁻ Final_Product This compound Product_Enolate_Salt->Final_Product + H₃O⁺ H3O H₃O⁺ (Workup)

Caption: Figure 1: Reaction Mechanism of Crossed Claisen Condensation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving sodium ethoxide must be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[6][7]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Quantity (mol)Quantity (mass/vol)Properties & Notes
Sodium EthoxideC₂H₅ONa68.050.117.5 gFlammable solid, caustic. Reacts violently with water.[7][8] Handle in a glovebox or under inert gas.
Anhydrous EthanolC₂H₅OH46.07-75 mLSolvent. Must be anhydrous (<200 ppm H₂O).
Ethyl OctanoateC₁₀H₂₀O₂172.260.1017.2 g (19.9 mL)Combustible liquid.[9][10] Density: ~0.866 g/mL.[9]
Diethyl OxalateC₆H₁₀O₄146.140.1014.6 g (13.5 mL)Harmful if swallowed, causes skin/eye irritation.[11][12][13] Moisture sensitive.[11][14]
Diethyl Ether(C₂H₅)₂O74.12-200 mLExtraction solvent. Highly flammable.
Sulfuric Acid (20%)H₂SO₄98.08-~50 mLFor acidic workup. Corrosive.
Saturated NaCl (aq)NaCl58.44-50 mLFor washing.
Anhydrous MgSO₄/Na₂SO₄---~10 gDrying agent.
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Preparation of the Base (Sodium Ethoxide Solution):

    • Assemble the 500 mL three-necked flask with a magnetic stirrer, reflux condenser (with drying tube), and a dropping funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.

    • Rationale: Anhydrous conditions are paramount. Sodium ethoxide reacts violently with water, and any moisture will quench the base and hydrolyze the esters, drastically reducing the yield.[7]

    • Carefully, and under a nitrogen atmosphere, add 75 mL of anhydrous ethanol to the flask.

    • Slowly add 7.5 g (0.11 mol) of sodium ethoxide in portions to the stirring ethanol. An exothermic reaction will occur. Allow the mixture to stir until all the sodium ethoxide has dissolved.

  • Addition of Reactants:

    • Add 17.2 g (0.10 mol) of ethyl octanoate to the sodium ethoxide solution via the dropping funnel over 10-15 minutes.

    • Next, add 14.6 g (0.10 mol) of diethyl oxalate via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40-50 °C, using a water bath if necessary.

    • Rationale: Slow addition of the esters prevents a sudden, uncontrolled exotherm and minimizes side reactions. Adding the enolizable ester first allows for enolate formation before the addition of the electrophile.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (~80 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy to ensure the reaction goes to completion in a reasonable timeframe.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature. Pour the cooled mixture slowly into a beaker containing 200 mL of ice-cold 20% sulfuric acid with vigorous stirring.

    • Rationale: The acidic quench neutralizes the unreacted sodium ethoxide and protonates the product enolate to form the neutral β-keto ester.[5]

    • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).[15]

    • Combine the organic layers and wash with water (1 x 50 mL) and then with saturated NaCl solution (1 x 50 mL).

    • Rationale: The ether extraction isolates the organic product from the aqueous layer. Washing removes residual acid and water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[15]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification:

    • The crude product is a yellow-orange oil. Purify the oil by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature and pressure for this compound.

    • Rationale: Vacuum distillation is essential for purifying high-boiling liquids, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water to produce flammable ethanol vapor and corrosive sodium hydroxide.[7] Must be handled in an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[6][8]

  • Diethyl Oxalate: Harmful and an irritant.[11][13] Avoid contact with skin, eyes, and clothing.[11] It is also moisture-sensitive.[14]

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to water, never the other way around.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Insufficient base. 3. Reaction time too short.1. Use freshly dried solvents and new bottles of reagents. Flame-dry all glassware. 2. Use a slight excess of sodium ethoxide (1.1 eq). 3. Monitor the reaction by TLC to ensure completion before workup.
Formation of Side Products 1. Self-condensation of ethyl octanoate. 2. Transesterification.1. Ensure slow addition of diethyl oxalate to the pre-formed enolate solution. 2. Use sodium ethoxide as the base, ensuring the alkoxide matches the ester.
Product Decomposes During Distillation 1. Distillation temperature is too high.1. Ensure a good vacuum (low pressure) to reduce the boiling point of the product.

References

  • Grokipedia. (n.d.). Ethyl octanoate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate.
  • CDH Fine Chemical. (n.d.). DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wikipedia. (n.d.). Ethyl octanoate. Retrieved from [Link]

  • UMD. (1999). DIETHYL OXALATE. Retrieved from [Link]

  • Good Scents Company. (n.d.). Ethyl octanoate (CAS 106-32-1). Retrieved from [Link]

  • ScenTree. (n.d.). Ethyl octanoate (CAS N° 106-32-1). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. Retrieved from [Link]

  • Augustus Oils Ltd. (n.d.). Buy High Quality Ethyl Octanoate. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Sodium ethoxide. Retrieved from [Link]

  • Gelest. (2024). SODIUM ETHOXIDE. 95% Safety Data Sheet. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 11). Examples of Synthesis using the Claisen Condensation [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (2006). CHEM 330 Topics Discussed on Sept. 21. Retrieved from [Link]

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Application Notes and Protocols: The Formation of Diethyl 3-oxodecanedioate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the formation mechanism and synthesis of Diethyl 3-oxodecanedioate, a long-chain β-keto ester with significant utility as a versatile intermediate in the synthesis of complex organic molecules. The primary synthetic route detailed herein is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document elucidates the step-by-step reaction mechanism, explains the critical process parameters rooted in chemical principles, presents a detailed, field-proven experimental protocol, and discusses the strategic considerations necessary to achieve selectivity and high yield. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, valued for their dual functionality which provides a rich platform for a wide array of chemical transformations.[1] The title compound, this compound, is a member of this class, characterized by a ketone at the C-3 position and terminal ethyl ester groups on a ten-carbon backbone. This structure is a valuable synthon, particularly for creating substituted heterocyclic systems or for elaboration into more complex natural products and pharmacologically active agents.

The most direct and industrially scalable method for synthesizing such molecules is the Claisen condensation . Specifically, the formation of this compound is achieved through a crossed Claisen condensation , which involves the reaction between two different esters.[2] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and minimizing the formation of undesired side products.

The Crossed Claisen Condensation Mechanism

The synthesis of this compound is achieved by the base-catalyzed condensation of ethyl acetate and diethyl suberate . In this partnership, ethyl acetate serves as the nucleophilic component (after deprotonation), while diethyl suberate acts as the electrophilic acylating agent.

The mechanism proceeds through four critical stages:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate. This step is reversible, but the resulting enolate is a potent nucleophile. The choice of sodium ethoxide is crucial; using the same alkoxide as the ester's ethyl group prevents transesterification, a potential side reaction.[3]

  • Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks one of the electrophilic carbonyl carbons of diethyl suberate, forming a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, expelling an ethoxide ion (EtO⁻) as a leaving group. This step is the characteristic nucleophilic acyl substitution that forms the new carbon-carbon bond and the β-keto ester functional group.[3]

  • Driving the Equilibrium: The newly formed this compound has highly acidic protons on the C-2 carbon (pKa ≈ 11), situated between two carbonyl groups. The ethoxide ion generated in the previous step rapidly and irreversibly deprotonates this position. This final deprotonation step is thermodynamically favorable and is the driving force that shifts the entire reaction equilibrium towards the product.[3][4] A final acidic workup is required to neutralize the base and protonate the enolate to yield the final, neutral β-keto ester.

Mechanism Diagram

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4: Acidic Workup EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base Na⁺ ⁻OEt Base->EA EtOH Ethanol Enolate->EtOH DES Diethyl Suberate (Electrophile) Enolate->DES Attack Tetrahedral Tetrahedral Intermediate DES->Tetrahedral Product_Enolate_Salt Product Enolate Salt Tetrahedral->Product_Enolate_Salt Elimination of ⁻OEt Final_Product This compound Product_Enolate_Salt->Final_Product Protonation Acid H₃O⁺ Acid->Product_Enolate_Salt

Caption: Reaction mechanism for the formation of this compound.

Experimental Design and Causality

A significant challenge in crossed Claisen condensations where both esters possess α-hydrogens is the potential for self-condensation, leading to a mixture of four possible products.[1][5] To achieve a high yield of the desired crossed product, this compound, specific experimental strategies must be employed.

  • Controlling the Nucleophile: The key to minimizing side products is to control which ester forms the enolate. This can be achieved by adding the more acidic or desired nucleophilic partner (ethyl acetate) slowly to a mixture of the base and an excess of the electrophilic partner (diethyl suberate).[1] This ensures that the enolate of ethyl acetate, once formed, is more likely to react with the abundant diethyl suberate rather than another molecule of ethyl acetate.

  • Choice of Base and Solvent: Sodium ethoxide in absolute ethanol is the standard base/solvent system. Anhydrous conditions are critical, as any water present will hydrolyze the ester and consume the base. Using sodium hydride (NaH) is an excellent alternative that offers the advantage of an irreversible deprotonation to form the enolate, as the byproduct is H₂ gas.[6]

  • Stoichiometry of the Base: A full stoichiometric equivalent of the base is required. Unlike catalytic reactions, the base is consumed in the final deprotonation step, which is essential to drive the reaction to completion.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations.[6] All operations should be conducted in a fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Sodium Hydride (60% in oil)24.004.0 g0.10Handle with care; flammable solid.
Anhydrous Diethyl Ether74.12100 mL-Used for washing NaH and as solvent.
Diethyl Suberate230.3023.0 g0.10Electrophilic partner.
Ethyl Acetate88.118.8 g0.10Nucleophilic partner.
Absolute Ethanol46.075 mL-To quench excess NaH.
Glacial Acetic Acid60.05~10 mL-For neutralization during workup.
Saturated NaCl Solution-50 mL-For washing during extraction.
Anhydrous Sodium Sulfate142.04As needed-For drying the organic layer.
Procedure
  • Preparation of Sodium Hydride: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 4.0 g of 60% sodium hydride dispersion. Wash the NaH by adding 50 mL of anhydrous diethyl ether, stirring briefly, and then carefully decanting the ether. Repeat this washing step twice to remove the mineral oil.

  • Reaction Setup: Add 50 mL of anhydrous diethyl ether to the washed sodium hydride.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 23.0 g (0.1 mol) of diethyl suberate and 8.8 g (0.1 mol) of ethyl acetate.

  • Initiation of Reaction: Begin stirring the sodium hydride suspension and add the ester mixture dropwise over a period of approximately 2-3 hours. A gentle reflux should be maintained throughout the addition. If the reaction becomes too vigorous, the flask can be cooled with a water bath.

  • Completion of Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask in an ice bath. Carefully add 5 mL of absolute ethanol dropwise to quench any unreacted sodium hydride.

  • Workup and Neutralization: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL of glacial acetic acid, with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Separate the ethereal layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is a high-boiling oil. Purify the this compound by vacuum distillation.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The crossed Claisen condensation provides a powerful and direct route for the synthesis of this compound. By understanding the underlying mechanism, particularly the crucial role of the final deprotonation step, researchers can strategically design experimental conditions to favor the desired product. Careful control over reagent stoichiometry, order of addition, and anhydrous conditions are essential for achieving high yields and purity. The resulting β-keto ester is a valuable building block, poised for further chemical elaboration in various research and development endeavors.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 18, 2026, from [Link]

  • YouTube. (2018, May 1). Crossed Claisen condensation. Retrieved January 18, 2026, from [Link]

  • YouTube. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved January 18, 2026, from [Link]

  • YouTube. (2016, October 22). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved January 18, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of β-keto ester. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols: Diethyl 3-Oxodecanedioate as a Versatile Precursor in the Hantzsch Pyridine Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Space of Dihydropyridines

The Hantzsch pyridine synthesis, a classic multicomponent reaction discovered in 1881, remains a cornerstone in heterocyclic chemistry, particularly for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridine derivatives.[1][2] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous approved drugs, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[3][4] The traditional Hantzsch reaction typically employs simple β-ketoesters, such as ethyl acetoacetate, an aldehyde, and an ammonia source to construct the dihydropyridine ring.[1][3]

This application note explores the theoretical application and untapped potential of a more complex precursor: diethyl 3-oxodecanedioate . The unique structural feature of this β-keto diester—a C10 dicarboxylic acid backbone—offers a compelling strategic advantage: the introduction of a flexible, lipophilic alkyl chain with a terminal ester functionality. This presents a unique opportunity to synthesize novel dihydropyridine derivatives with built-in handles for further chemical modification, potentially leading to compounds with novel pharmacological profiles and improved pharmacokinetic properties.

By employing this compound, researchers can access a new class of Hantzsch esters with a C7 carboxyethyl side chain at the 2- and 6-positions of the dihydropyridine ring. This latent functionality can be leveraged for a variety of post-synthesis modifications, including but not limited to, amidation, esterification, or reduction, thereby enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

The Mechanistic Rationale: A Tale of Two Intermediates

The Hantzsch synthesis elegantly proceeds through the formation of two key intermediates that ultimately combine to form the dihydropyridine ring.[2] When utilizing this compound, the fundamental mechanism remains consistent with the classic Hantzsch reaction, as depicted below.

The reaction is initiated by the condensation of one equivalent of this compound with an aldehyde to form an α,β-unsaturated carbonyl intermediate, often referred to as a Knoevenagel condensation product. Concurrently, a second equivalent of this compound reacts with an ammonia source (e.g., ammonium acetate) to generate a β-enamino ester. The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the target 1,4-dihydropyridine core.

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_cyclization Cyclization and Dehydration Ketoester1 This compound Knoevenagel_Product α,β-Unsaturated Carbonyl Intermediate Ketoester1->Knoevenagel_Product + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine Ketoester2 This compound Enamine β-Enamino Ester Intermediate Ketoester2->Enamine + Ammonia Ammonia Ammonia (NH3) Ammonia->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine (Target Molecule) Michael_Adduct->Dihydropyridine Cyclization & -H2O

Caption: Proposed mechanism of the Hantzsch synthesis using this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, hypothetical protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound. This protocol is based on established methodologies for the Hantzsch synthesis and has been adapted for this specific precursor.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
BenzaldehydeC₇H₆O106.12Freshly distilled recommended
This compoundC₁₄H₂₄O₅272.34Key Precursor
Ammonium AcetateC₂H₇NO₂77.08Nitrogen Source
Ethanol (Anhydrous)C₂H₅OH46.07Solvent
Diethyl Ether(C₂H₅)₂O74.12For workup
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying agent
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol), this compound (2.0 eq, e.g., 5.45 g, 20 mmol), and ammonium acetate (1.2 eq, e.g., 0.92 g, 12 mmol).

  • Solvent Addition: Add anhydrous ethanol (30-40 mL) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Add distilled water (50 mL) to the residue, which may induce precipitation of the product.

    • If a solid forms, collect the crude product by vacuum filtration and wash with cold ethanol.

    • If an oil forms, extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1,4-dihydropyridine derivative.

Experimental_Workflow Start Combine Reactants: - Benzaldehyde - this compound - Ammonium Acetate Add_Solvent Add Anhydrous Ethanol Start->Add_Solvent Reflux Heat to Reflux (78°C) Add_Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Workup: - Remove Solvent - Add Water - Filter or Extract Cool->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for the synthesis of a 1,4-dihydropyridine derivative.

Critical Experimental Parameters and Troubleshooting

The success of the Hantzsch synthesis is contingent upon several key parameters:

  • Purity of Aldehyde: The use of freshly distilled aldehydes is crucial, as the presence of carboxylic acid impurities (from air oxidation) can inhibit the reaction.

  • Stoichiometry: A slight excess of the ammonia source (ammonium acetate) is often employed to drive the reaction to completion.

  • Solvent: Anhydrous ethanol is a common solvent of choice due to its ability to dissolve the reactants and its suitable boiling point. For less reactive aldehydes, higher boiling point solvents like isopropanol or butanol may be considered.

  • Reaction Time: The reaction time can vary depending on the reactivity of the aldehyde. Electron-withdrawing groups on the aldehyde generally accelerate the reaction, while electron-donating groups may require longer reaction times.

Troubleshooting:

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction time or using a higher boiling point solvent may also improve the yield.

  • Side Product Formation: The formation of side products can occur, particularly if the reaction is heated for an extended period. Careful monitoring by TLC is essential to stop the reaction at the optimal time.

Applications in Drug Development: A Gateway to Novel Scaffolds

The 1,4-dihydropyridine derivatives synthesized from this compound are not merely novel compounds; they are versatile platforms for further chemical exploration. The terminal ester groups on the C2 and C6 side chains provide a strategic advantage for creating libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Targets:

  • Calcium Channel Blockers: The 1,4-DHP scaffold is a well-established pharmacophore for L-type calcium channel blockers.[3][4] The long alkyl chains introduced by this compound could modulate the lipophilicity of the molecule, potentially influencing its interaction with the hydrophobic binding pocket of the calcium channel.

  • Anticancer Agents: Some 1,4-DHP derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.[1] The functional handles on the side chains could be used to attach cytotoxic warheads or targeting moieties to enhance their efficacy and selectivity.

  • Antidiabetic Agents: Certain dihydropyridine derivatives have been investigated for their α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.[5] The structural diversity enabled by this compound could lead to the discovery of more potent and selective inhibitors.

The subsequent aromatization of the dihydropyridine ring to the corresponding pyridine can be achieved using a variety of oxidizing agents, such as nitric acid or manganese dioxide. This opens up another avenue for creating a diverse range of pyridine-based compounds with a wide array of potential biological activities.

Conclusion

While the use of this compound in the Hantzsch pyridine synthesis is a novel, and as yet, underexplored area, the foundational principles of this powerful multicomponent reaction provide a robust framework for its successful implementation. The unique structural features of this precursor offer a strategic and efficient route to novel dihydropyridine and pyridine derivatives with significant potential in drug discovery and development. This application note serves as a detailed theoretical guide to inspire and enable researchers to explore this promising frontier in heterocyclic chemistry.

References

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry. [Link]

  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. PubMed. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central. NIH. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

Sources

The Versatility of Diethyl 3-Oxodecanedioate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of heterocyclic chemistry, the design and synthesis of novel molecular frameworks remain a cornerstone of drug discovery and materials science. Diethyl 3-oxodecanedioate, a β-ketoester with a long aliphatic chain terminating in an additional ester group, presents itself as a uniquely versatile precursor for the construction of a variety of heterocyclic systems. Its inherent functionality, combining a reactive 1,3-dicarbonyl moiety with a flexible long-chain ester, offers a gateway to producing complex molecules with potential applications in medicinal chemistry and beyond. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The presence of the β-ketoester functionality allows this compound to participate in a range of classical condensation reactions, including the renowned Hantzsch pyridine synthesis and the Biginelli reaction for the formation of dihydropyrimidinones. Furthermore, the 1,3-dicarbonyl system is an ideal synthon for the construction of five-membered heterocycles such as pyrazoles. The long aliphatic chain can introduce lipophilicity, a critical parameter in drug design, and the terminal ester group offers a handle for further functionalization or cyclization.

I. Synthesis of Substituted Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis, a classic multi-component reaction discovered by Arthur Rudolf Hantzsch in 1881, is a robust method for the construction of dihydropyridines and subsequently pyridines.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[2][3] The use of this compound as the β-ketoester component in this synthesis provides a direct route to highly functionalized pyridine derivatives.

Mechanistic Rationale

The reaction proceeds through a series of well-established steps, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of this compound.[4] Concurrently, a second equivalent of the β-ketoester reacts with the ammonia source to form an enamine.[4] A subsequent Michael addition of the enamine to the product of the Knoevenagel condensation, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[4] A final oxidation step leads to the aromatic pyridine ring, a process often driven by the stability of the aromatic system.[2]

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Mixing Mix in Ethanol Aldehyde->Mixing DE3O This compound (2 eq.) DE3O->Mixing Ammonia Ammonium Acetate Ammonia->Mixing Reflux Reflux (4-6 h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Oxidation Oxidize with MnO2 Filtration->Oxidation Purification Column Chromatography Oxidation->Purification Pyridine Substituted Pyridine Purification->Pyridine Biginelli_Components DE3O This compound DHPM Dihydropyrimidinone DE3O->DHPM β-Ketoester Component Aldehyde Aldehyde Aldehyde->DHPM Aldehyde Component Urea Urea/Thiourea Urea->DHPM Urea Component Pyrazole_Synthesis DE3O This compound Condensation Condensation & Cyclization DE3O->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Dehydration Dehydration Condensation->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Sources

[Application Note] Protocol for the Purification of Diethyl 3-oxodecanedioate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact:

Abstract

This comprehensive application note provides a detailed protocol for the purification of Diethyl 3-oxodecanedioate, a β-keto ester of significant interest in organic synthesis, via column chromatography. The guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the selection of optimal chromatographic conditions, a step-by-step experimental protocol, and robust troubleshooting strategies. The methodologies described herein are designed to ensure high purity and yield of the target compound, addressing common challenges associated with the purification of moderately polar molecules.

Introduction

This compound is a key intermediate in various synthetic pathways, valued for its dual functional groups which allow for a wide range of chemical transformations. The purity of this β-keto ester is paramount for the success of subsequent reactions. Column chromatography is a widely adopted and effective technique for the purification of such compounds from crude reaction mixtures.[1][2] This protocol focuses on a normal-phase chromatography approach, utilizing silica gel as the stationary phase and a hexane-ethyl acetate solvent system as the mobile phase. The principles of this separation are based on the differential partitioning of the compound of interest and its impurities between the polar stationary phase and the less polar mobile phase.[3]

Mechanism of Separation

In normal-phase chromatography, the stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[4] The mobile phase, a mixture of non-polar hexane and more polar ethyl acetate, competes with the analytes for adsorption sites on the silica gel.[3] this compound, being a moderately polar molecule, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), the elution of the compound is facilitated. Less polar impurities will travel through the column more quickly, while more polar impurities will be more strongly retained, allowing for effective separation.[2]

Data Presentation: Chromatographic Parameters

A summary of the recommended parameters for the column chromatography purification of this compound is presented in the table below. These parameters should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.

ParameterSpecificationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective polar stationary phase for normal-phase chromatography.[5]
Mobile Phase Hexane:Ethyl Acetate (Gradient elution)Provides a polarity gradient to effectively separate compounds with varying polarities.[1]
Initial Mobile Phase 95:5 (v/v) Hexane:Ethyl AcetateA low polarity starting point to elute non-polar impurities first.
Final Mobile Phase 80:20 (v/v) Hexane:Ethyl AcetateA higher polarity to elute the moderately polar target compound.
Optimal Rf on TLC 0.2 - 0.35This range typically provides the best separation in column chromatography.[5][6]
Column Dimensions Dependent on sample size (20:1 to 100:1 silica:crude ratio by weight)Ensures adequate separation capacity.[5]
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation resolution.[1]
Detection Method Thin-Layer Chromatography (TLC) with UV visualization and/or stainingAllows for the monitoring of fractions and identification of the pure product.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate or p-anisaldehyde stain

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Preliminary TLC Analysis

Before proceeding with the column, it is crucial to determine the optimal solvent system using TLC.[5]

  • Prepare developing chambers with various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Dissolve a small amount of the crude product in a minimal volume of dichloromethane.

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light and/or by staining.

  • The ideal solvent system will give an Rf value of approximately 0.2-0.35 for the this compound spot, with good separation from impurities.[6]

Column Preparation (Slurry Packing)
  • Select a glass column of appropriate diameter and length based on the amount of crude material.

  • Secure the column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[1]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column. Allow the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[1]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

Sample Loading

Dry loading is recommended for optimal separation.[1]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the mobile phase as the elution progresses. This can be done in a stepwise or continuous gradient fashion.

  • Monitor the elution of compounds by performing TLC analysis on the collected fractions.

Product Isolation
  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow TLC 1. Preliminary TLC Analysis Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Determine Optimal Solvent System Sample_Load 3. Sample Loading (Dry Loading) Column_Prep->Sample_Load Elution 4. Gradient Elution & Fraction Collection Sample_Load->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Isolation 6. Product Isolation (Solvent Evaporation) Elution->Isolation Combine Pure Fractions Analysis->Elution Monitor Elution Pure_Product Purified this compound Isolation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Even with a well-defined protocol, challenges can arise. This section addresses common issues and their solutions.

Observed IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Spots - Inappropriate solvent system. - Column overloading. - Improper column packing (channeling).- Re-optimize the mobile phase using TLC; try different solvent systems if necessary (e.g., dichloromethane/hexane).[7] - Reduce the amount of crude material loaded onto the column. A higher silica-to-sample ratio may be needed.[5] - Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.[8]
Compound Does Not Elute - Mobile phase is not polar enough. - Compound may be unstable on silica gel.[7]- Gradually increase the polarity of the mobile phase. - Test the stability of the compound on a small amount of silica gel before performing the column. If unstable, consider using a less acidic stationary phase like alumina.[7]
Broad or Tailing Peaks - Keto-enol tautomerism of the β-keto ester.[4] - Sample dissolved in too much or too strong a solvent for loading.- This is an inherent property of β-keto esters and may not be fully avoidable.[4] - Use the dry loading method or dissolve the sample in a minimal amount of the initial mobile phase.
Cracks in the Silica Bed - The column ran dry. - Heat generated during elution.- Always maintain the solvent level above the top of the silica bed. - For large columns, consider a water-jacketed column to dissipate heat.
Low Product Yield - Incomplete elution. - Product degradation on the column. - Loss during workup.- Ensure the final mobile phase is polar enough to elute the entire product. - If degradation is suspected, minimize the time the compound spends on the column. - Be careful during fraction combination and solvent evaporation.

References

  • Wankhede, N. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Google Patents. (n.d.). US5965767A - Beta ketoester compositions and method of manufacture.
  • National Institutes of Health. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available at: [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Unknown. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • Organic Syntheses. (n.d.). 5. Available at: [Link]

  • ResearchGate. (n.d.). RF values of Ethyl acetate extract. Available at: [Link]

  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC. Available at: [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Available at: [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

Sources

Application Note: High-Purity Diethyl 3-oxodecanedioate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of Diethyl 3-oxodecanedioate, a high-boiling point β-keto ester, using vacuum distillation. Standard atmospheric distillation is unsuitable for this compound due to its high boiling point and susceptibility to thermal degradation.[1][2][3] By significantly reducing the system pressure, the boiling point is lowered, enabling efficient purification while preserving the molecular integrity of the compound.[2][3] This guide details the necessary apparatus, step-by-step procedures, critical safety considerations, and troubleshooting advice for researchers and professionals in organic synthesis and drug development.

Introduction: The Rationale for Vacuum Distillation

This compound is a valuable building block in organic synthesis. Like many high-molecular-weight esters, it possesses a high boiling point at atmospheric pressure (319.3 °C), which presents a significant purification challenge.[4] Heating the compound to such temperatures for prolonged periods can lead to decomposition, discoloration, and the formation of impurities, compromising yield and purity.[1] Furthermore, β-keto esters can be thermally sensitive, potentially undergoing undesirable side reactions like decarboxylation if heated excessively.[5][6]

Vacuum distillation is the technique of choice for purifying such compounds.[2][3] The fundamental principle is based on the Clausius-Clapeyron relation, which describes the inverse relationship between the vapor pressure of a liquid and its boiling point. By reducing the ambient pressure within the distillation apparatus, the temperature required to induce boiling is substantially lowered. This method is indispensable for separating compounds that are heat-sensitive or have boiling points above 150 °C at atmospheric pressure.[3] For this compound, this allows for distillation at a manageable temperature, preventing thermal decomposition and ensuring a high-purity final product.

Key Experimental Parameters

A successful distillation relies on precise control of temperature and pressure. The following parameters are crucial for the purification of this compound.

ParameterValue / DescriptionRationale & Source
Molecular Formula C₁₂H₂₀O₅Basic chemical identifier.[4]
Molecular Weight 244.28 g/mol Essential for characterization and yield calculations.[4]
Atmospheric Boiling Point 319.3 °C (Predicted)This high temperature necessitates vacuum distillation to prevent decomposition.[4]
Boiling Point (Vacuum) ~153-154 °C @ 2 mmHg Target parameter for distillation. Precise pressure monitoring is critical.
Vacuum Level 1 - 5 mmHg (Torr)A sufficiently low pressure is required to achieve the target boiling temperature.
Heating Mantle Temp. Start at 60°C, gradually increase to ~170-185 °CThe mantle temperature must be higher than the target vapor temperature to drive distillation. Start low to remove volatiles.[7][8]
Apparatus Type Short-Path DistillationMinimizes the travel distance for the vapor, reducing heat exposure and maximizing yield for high-boiling compounds.[3][9]

Detailed Step-by-Step Protocol

This protocol outlines the setup and execution of a laboratory-scale short-path vacuum distillation.

Part A: Pre-Distillation & Apparatus Setup
  • Inspect Glassware: Before assembly, meticulously inspect all glassware (distilling flask, distillation head, condenser, receiving flasks) for any cracks, star fractures, or defects. Flawed glassware can implode under vacuum.[10]

  • Pre-treatment of Crude Material: If the crude this compound is from a reaction mixture, it may require a preliminary workup. This can include washing with a saturated sodium bicarbonate solution to neutralize any acidic catalysts, followed by a brine wash to remove excess water, and drying with an anhydrous agent like magnesium sulfate.[11]

  • Apparatus Assembly:

    • Place a heating mantle on a lab jack. This allows the heat source to be lowered quickly if needed.[10][12]

    • Secure a round-bottom flask (the "boiling flask") in the heating mantle. Do not fill the flask more than two-thirds full to prevent bumping.

    • Add a magnetic stir bar to the boiling flask. Boiling stones are ineffective under vacuum and must not be used.[10] The stirring action is critical for preventing bumping and ensuring even heating.[13]

    • Fit a Claisen adapter onto the boiling flask. This adapter helps prevent any violent bumping from splashing crude material into the condenser and distillate.[10][12]

    • Place the short-path distillation head onto the main joint of the Claisen adapter.

    • Insert a calibrated thermometer into the thermometer port on the distillation head. The top of the thermometer bulb should be level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.[7]

    • Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.[7][10] Use a minimal amount to avoid contaminating the distillate.

    • Connect the condenser to a coolant source (chiller or tap water), ensuring the water flows in at the bottom inlet and out at the top outlet.[8]

    • Attach the receiving flask (a "cow" type receiver is ideal for collecting multiple fractions) to the end of the condenser.[10]

    • Connect the vacuum outlet on the distillation apparatus to a cold trap, and then connect the cold trap to the vacuum pump using thick-walled vacuum tubing.[7][14] The cold trap, filled with dry ice/acetone or liquid nitrogen, is essential to protect the vacuum pump from corrosive vapors.[14]

Part B: The Distillation Process
  • Initiate Stirring: Turn on the magnetic stirrer to a moderate speed (~200 RPM) to create a vortex.[7]

  • Apply Vacuum: Ensure all connections are secure. Close any vent valves and turn on the vacuum pump. The pressure inside the apparatus should drop steadily.[10][12] A hissing sound indicates a leak, which must be located and sealed before proceeding.[10]

  • Initial Heating (Degassing): Once a stable vacuum is achieved (e.g., below 5 mmHg), begin heating the distillation flask gently.[8][10] Set the heating mantle to a low temperature (e.g., 60 °C) to first drive off any residual low-boiling solvents or volatile impurities. These will collect in the cold trap.

  • Increase Temperature to Distill: Gradually increase the heating mantle temperature.[9] Monitor the thermometer in the distillation head. As the boiling point of this compound is approached, you will observe vapor condensing on the thermometer bulb.

  • Collect the Main Fraction: When the vapor temperature reaches the target range (~153-154 °C) and remains stable, position the receiver to collect the main fraction of the purified product. Record the stable temperature and the corresponding pressure reading from the manometer.

  • Monitor and Complete: Continue distillation until only a small amount of residue remains in the boiling flask. Never distill to dryness , as this can lead to the formation of explosive peroxides or other unstable residues and may cause the flask to crack.[13]

  • Shutdown Procedure:

    • Lower and turn off the heat source. Allow the apparatus to cool under vacuum.[10][12]

    • Once the system has cooled to room temperature, slowly and carefully vent the system by opening a valve or removing the tubing from the vacuum pump.[10][13] Reintroducing air to a hot system can cause autoignition of flammable residues.[13]

    • After the system is at atmospheric pressure, turn off the vacuum pump.[10][12]

    • Disassemble the glassware and transfer the purified product to a labeled storage container.

Experimental Workflow Diagram

The following diagram illustrates the proper setup for the vacuum distillation of this compound.

Vacuum_Distillation_Setup cluster_main Distillation Apparatus cluster_support Support & Control cluster_vacuum Vacuum System Boiling_Flask Boiling Flask (with Stir Bar & Crude Ester) Claisen Claisen Adapter Boiling_Flask->Claisen Dist_Head Short-Path Head with Thermometer Claisen->Dist_Head Condenser Condenser Dist_Head->Condenser Vapor Path Cold_Trap Cold Trap (Dry Ice / Acetone) Dist_Head->Cold_Trap To Vacuum Receiver Cow Receiver (for Fractions) Condenser->Receiver Distillate Chiller Chiller / Water Source Condenser->Chiller Coolant In Heat_Mantle Heating Mantle on Lab Jack Stir_Plate Stir Plate Chiller->Condenser Coolant Out Vacuum_Pump Vacuum Pump with Manometer Cold_Trap->Vacuum_Pump

Sources

Application Notes and Protocols: The Pivotal Role of β-Keto Esters in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: For researchers, scientists, and professionals in drug development, β-keto esters are indispensable intermediates in the intricate art of organic synthesis. Their unique bifunctional nature, possessing both nucleophilic and electrophilic character, allows for a diverse array of chemical transformations, making them cornerstone building blocks in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive analysis of β-keto esters, with a particular focus on Diethyl 3-oxodecanedioate, delving into their synthesis, reactivity, and application in transformative organic reactions.

Introduction: The Versatility of β-Keto Esters

β-Keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. This structural arrangement confers unique reactivity, making them exceptionally valuable in synthetic organic chemistry. The α-protons, situated between the two carbonyl groups, are particularly acidic and can be readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions.

Core Reactivity of β-Keto Esters:
  • Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce alkyl groups at the α-position.

  • Acylation: Reaction with acylating agents introduces an acyl group at the α-position.

  • Decarboxylation: Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation (loss of CO₂) when heated, yielding a ketone. This is a powerful method for synthesizing substituted ketones.

  • Condensation Reactions: β-Keto esters are key participants in condensation reactions like the Knoevenagel condensation, leading to the formation of α,β-unsaturated compounds.

Synthesis of β-Keto Esters: Foundational Methodologies

The synthesis of β-keto esters is primarily achieved through condensation reactions of esters. The two most prominent methods are the Claisen condensation and the Dieckmann condensation.

The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. One ester molecule, which must have at least one α-hydrogen, is deprotonated by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule.

Causality in Experimental Choices:

  • Choice of Base: An alkoxide base corresponding to the alcohol portion of the ester is typically used (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, a side reaction where the alkoxide base exchanges with the ester's alkoxy group. The use of hydroxide bases is avoided as they can cause irreversible hydrolysis of the ester.

  • Stoichiometry: The reaction requires a stoichiometric amount of base because the final deprotonation of the product β-keto ester is the thermodynamic driving force of the reaction.

The Dieckmann Condensation

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation. It is used to form cyclic β-keto esters from diesters. This reaction is particularly effective for the formation of stable five- and six-membered rings.

Mechanism of the Dieckmann Condensation:

  • Enolate Formation: A base abstracts an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: A cyclic intermediate is formed, which then eliminates an alkoxide ion to yield the cyclic β-keto ester.

Key Transformations of β-Keto Esters: A Protocol-Driven Approach

The synthetic utility of β-keto esters lies in their ability to undergo a variety of subsequent reactions. The following sections provide detailed protocols for some of the most important transformations.

α-Alkylation of β-Keto Esters

The α-alkylation of β-keto esters is a powerful method for forming new carbon-carbon bonds. The acetoacetic ester synthesis is a classic example that utilizes this reaction to produce substituted ketones.

Protocol: Synthesis of a Monoalkylated Ketone via Acetoacetic Ester Synthesis

This protocol outlines the synthesis of a generic monosubstituted acetone from an alkyl halide and a β-keto ester.

Materials:

  • β-Keto ester (e.g., ethyl acetoacetate)

  • Alkoxide base (e.g., sodium ethoxide)

  • Alkyl halide (R-X)

  • Anhydrous ethanol

  • Aqueous acid (e.g., HCl or H₂SO₄)

  • Heating apparatus

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the β-keto ester in anhydrous ethanol. Add one equivalent of sodium ethoxide to the solution and stir until the enolate is formed.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture. The enolate will act as a nucleophile and attack the alkyl halide in an SN2 reaction.

  • Hydrolysis and Acidification: After the alkylation is complete, add water to hydrolyze the ester. Subsequently, acidify the mixture with a strong acid. This converts the alkylated β-keto ester into an alkylated β-keto acid.

  • Decarboxylation: Gently heat the acidic solution. The β-keto acid will undergo decarboxylation, releasing carbon dioxide and forming the desired ketone.

  • Purification: The final ketone product can be purified by distillation or chromatography.

Data Presentation: Representative Alkylation Reactions

β-Keto EsterAlkyl HalideProduct Ketone
Ethyl acetoacetateMethyl iodide2-Butanone
Ethyl acetoacetateBenzyl bromide1-Phenyl-2-propanone
Diethyl malonate1-BromobutaneHexanoic acid (after hydrolysis and decarboxylation)
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (like a β-keto ester) and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.

Protocol: Knoevenagel Condensation of a β-Keto Ester with an Aldehyde

Materials:

  • β-Keto ester (e.g., this compound)

  • Aldehyde (R-CHO)

  • Weak base catalyst (e.g., piperidine or ammonium acetate)

  • Solvent (e.g., toluene or ethanol)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser (and a Dean-Stark trap if removing water azeotropically), combine the β-keto ester, the aldehyde, and a catalytic amount of the weak base in the chosen solvent.

  • Reaction: Heat the mixture to reflux. The reaction proceeds through the formation of a stabilized enolate intermediate which then attacks the aldehyde.

  • Dehydration: The initial adduct undergoes dehydration to yield the α,β-unsaturated product. If using a Dean-Stark trap, water will be removed as it is formed, driving the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture, wash with water and brine, and dry the organic layer. The solvent is then removed under reduced pressure, and the product is purified by crystallization or chromatography.

Troubleshooting Knoevenagel Condensations:

IssuePotential CauseSolution
Low YieldInactive catalyst, steric hindrance, low temperature, presence of water.Screen different catalysts, increase reaction time/temperature, use anhydrous conditions.
Michael Adduct ByproductExcess β-keto ester, strongly basic catalyst.Use a slight excess of the aldehyde/ketone, use a weaker base.
Unwanted DecarboxylationHigh reaction temperature, acidic or strongly basic conditions.Lower the reaction temperature, use a milder catalyst.

This compound: A Case Study in Heterocyclic Synthesis

This compound is a specific β-keto ester that can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in reactions to form substituted pyridines, which are important scaffolds in medicinal chemistry.

Visualization of Synthetic Pathways

The following diagrams illustrate the general reactivity of β-keto esters and a potential application of this compound.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester1 Ester 1 (with α-H) Enolate Enolate (Nucleophile) Ester1->Enolate Deprotonation Ester2 Ester 2 BetaKetoEster β-Keto Ester Ester2->BetaKetoEster Elimination of Alkoxide Base Base (e.g., NaOEt) Base->Enolate Enolate->Ester2 Nucleophilic Attack

Caption: Generalized workflow of a Claisen condensation reaction.

Heterocycle_Synthesis Start This compound Intermediate Condensation Intermediate Start->Intermediate Reagent1 Ammonia Source (e.g., NH₄OAc) Reagent1->Intermediate Reagent2 Aldehyde/Ketone Reagent2->Intermediate Hantzsch-like Reaction Product Substituted Pyridine (Heterocycle) Intermediate->Product Cyclization & Aromatization

Caption: A potential pathway for heterocyclic synthesis.

Conclusion

β-Keto esters, exemplified by molecules like this compound, are foundational pillars in the edifice of organic synthesis. Their predictable reactivity and the ease with which they can be manipulated make them invaluable tools for constructing complex molecular architectures. A thorough understanding of the principles governing their synthesis and subsequent transformations is crucial for any researcher or scientist involved in the design and execution of synthetic routes for novel chemical entities. The protocols and insights provided in this guide are intended to serve as a practical resource for leveraging the full potential of this versatile class of compounds.

References

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The Strategic Application of Diethyl 3-Oxodecanedioate in Multicomponent Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the quest for molecular complexity from simple, readily available starting materials is a perpetual endeavor. Multicomponent reactions (MCRs), which elegantly assemble three or more reactants in a single synthetic operation, represent a cornerstone of modern synthetic strategy due to their inherent atom economy, efficiency, and ability to rapidly generate diverse molecular scaffolds.[1] Within the arsenal of building blocks for MCRs, β-keto esters are of paramount importance, and among them, diethyl 3-oxodecanedioate offers unique opportunities for the synthesis of novel heterocyclic systems.

This technical guide provides an in-depth exploration of the application of this compound in two of the most powerful MCRs: the Hantzsch pyridine synthesis and the Biginelli reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, empowering you to leverage this versatile substrate in your own research.

The Unique Potential of this compound

This compound, with its characteristic β-keto ester functionality flanked by two ester groups, is a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds.[2] The presence of the ketone and ester moieties allows for a variety of chemical transformations, making it an ideal candidate for MCRs that lead to the formation of complex molecular architectures.

Hantzsch Pyridine Synthesis: Crafting Substituted Pyridines

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4] These pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, such as ammonia or ammonium acetate.[4][5]

Mechanistic Insights

The mechanism of the Hantzsch synthesis is a well-established sequence of condensation and cyclization reactions. The key steps involve the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-keto ester and the aldehyde. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine core.[5]

Hantzsch_Mechanism cluster_1 Enamine Formation cluster_2 Knoevenagel Condensation cluster_3 Cyclization Cascade DE3O This compound Enamine Enamine Intermediate DE3O->Enamine + NH3 - H2O NH3 Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Ketoester DE3O_2 This compound Aldehyde Aldehyde (R-CHO) Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester + this compound - H2O Dihydropyridine Dihydropyridine Product Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Protocol: Representative Hantzsch Synthesis with this compound

This protocol describes a general procedure for the synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound (1.0 equiv)

  • Aromatic or aliphatic aldehyde (1.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol (solvent)

  • Optional: Oxidizing agent for aromatization (e.g., manganese dioxide, nitric acid)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the chosen aldehyde (1.0 equiv), and ammonium acetate (1.2 equiv).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • (Optional) Aromatization: To obtain the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetonitrile) and treated with an oxidizing agent.[3]

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for the Hantzsch reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Greener alternatives like water or glycerol can also be employed.[5]

  • Ammonium Acetate: This serves as both the nitrogen source and a mild acidic catalyst to promote the condensation steps.

  • Stoichiometry: A slight excess of ammonium acetate is used to ensure complete consumption of the limiting reagents.

Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[6] These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Mechanistic Insights

The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[6]

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization & Dehydration Aldehyde Aldehyde (R-CHO) Iminium_Ion N-Acyliminium Ion Aldehyde->Iminium_Ion + Urea - H2O Urea Urea Adduct Intermediate Adduct Iminium_Ion->Adduct + Enol DE3O_Enol Enol of this compound DHPM Dihydropyrimidinone Adduct->DHPM Intramolecular Cyclization & Dehydration

Caption: Generally accepted mechanism of the Biginelli reaction.

Protocol: Representative Biginelli Synthesis with this compound

This protocol provides a general method for the synthesis of a dihydropyrimidinone derivative using this compound.

Materials:

  • This compound (1.0 equiv)

  • Aromatic or aliphatic aldehyde (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Ethanol (solvent)

  • Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of a suitable acid. The original Biginelli protocol used a strong protic acid like HCl, but milder Lewis acids are often preferred for improved yields.[7]

  • Reaction Execution: Heat the mixture to reflux with stirring.

  • Monitoring: Follow the reaction's progress using TLC. The reaction is typically complete within 3-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.

Causality of Experimental Choices:

  • Catalyst: An acid catalyst is crucial for the Biginelli reaction as it promotes the formation of the reactive N-acyliminium ion intermediate. A variety of catalysts have been developed to improve yields and reaction times.[6]

  • Excess Urea/Thiourea: Using a stoichiometric excess of urea or thiourea helps to drive the reaction to completion.

  • Precipitation: The product often precipitates from the reaction mixture upon cooling or addition to water, which simplifies the initial purification.

Data Summary and Expected Outcomes

The following table summarizes the expected inputs and outputs for the described multicomponent reactions with this compound.

ReactionReactant 1Reactant 2Reactant 3Key Product ClassTypical Conditions
Hantzsch Synthesis This compound (2 equiv)Aldehyde (1 equiv)Ammonium Acetate (1.2 equiv)DihydropyridinesEthanol, Reflux, 4-8 h
Biginelli Reaction This compound (1 equiv)Aldehyde (1 equiv)Urea/Thiourea (1.5 equiv)DihydropyrimidinonesEthanol, Acid Catalyst, Reflux, 3-6 h

Conclusion

This compound is a powerful and versatile building block for the construction of complex heterocyclic molecules through multicomponent reactions. The Hantzsch and Biginelli reactions, in particular, offer efficient and atom-economical routes to valuable pyridine and dihydropyrimidinone scaffolds. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively harness the synthetic potential of this substrate to accelerate their drug discovery and development programs. The protocols provided herein serve as a robust starting point for the exploration of novel chemical space, and with careful optimization, can be adapted to a wide range of substrates to generate libraries of diverse and potentially bioactive compounds.

References

  • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Available at: [Link]

  • Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222. Available at: [Link]

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  • Chakrabarty, M., Ghosh, N., & Basak, R. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2012, 1-7. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In Advances in Experimental Medicine and Biology (Vol. 699, pp. 33-34). Springer.
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  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Keglevich, G., et al. (2014). Biginelli reaction of diethyl or diethyl (2-oxopropyl)phosphonate, aliphatic aldehydes and urea. ResearchGate. Available at: [Link]

  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885.
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). By using Yb(OTf)3 as a catalyst and under solvent-free reaction conditions, the yields of the one-pot Biginelli reaction can be increased while the reaction time was shortened. The Journal of Organic Chemistry, 65(12), 3864-3868.
  • Majumder, A., et al. (2021). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Indian Chemical Society, 98(10), 100169.
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  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.
  • Synthesis of pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
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Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of Diethyl 3-oxodecanedioate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Diethyl 3-oxodecanedioate

This compound is a versatile β-keto ester that serves as a crucial building block in advanced organic synthesis.[1] Its structure, featuring a ketone flanked by two ester functionalities at specific positions within a ten-carbon chain, makes it an ideal precursor for the synthesis of complex heterocyclic systems, pharmacologically active molecules, and specialty polymers. The strategic placement of functional groups allows for a variety of subsequent chemical transformations, including alkylations, cyclizations, and reductions.

This guide provides an in-depth, scalable, and field-proven protocol for the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a robust, safe, and high-yield industrial production. The core of this synthesis is a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[2][3]

Foundational Principles: The Crossed Claisen Condensation Mechanism

The synthesis of this compound is achieved through a crossed Claisen condensation between diethyl pimelate and diethyl oxalate. This reaction is highly effective for scalable synthesis because one of the ester partners, diethyl oxalate, has no α-hydrogens and therefore cannot self-condense, minimizing side-product formation.[4][5]

The mechanism proceeds through several key stages:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), selectively abstracts an acidic α-proton from diethyl pimelate. This step is thermodynamically favorable and results in the formation of a resonance-stabilized enolate, the key nucleophile in the reaction.

  • Nucleophilic Attack: The newly formed enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.

  • Irreversible Deprotonation (Driving Force): The resulting β-keto ester product, this compound, possesses highly acidic protons on the methylene group situated between the two carbonyls (pKa ≈ 11). The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final deprotonation step is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product.[3][6]

  • Acidic Workup: A final protonation step during an acidic workup neutralizes the enolate to yield the final, purified this compound.[7]

Claisen_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub_pimelate Diethyl Pimelate enolate Pimelate Enolate (Nucleophile) sub_pimelate->enolate 1. Enolate Formation sub_oxalate Diethyl Oxalate tetrahedral Tetrahedral Intermediate sub_oxalate->tetrahedral base1 + NaOEt enolate->tetrahedral 2. Nucleophilic Attack pre_product β-Keto Ester tetrahedral->pre_product 3. Elimination (-EtO⁻) final_product_enolate Product Enolate (Stabilized) pre_product->final_product_enolate 4. Deprotonation (Driving Force) final_product This compound final_product_enolate->final_product 5. Acidic Workup acid_workup + H₃O⁺

Caption: Mechanism of the crossed Claisen condensation.

Scalable Process Workflow & Critical Parameters

A successful industrial-scale synthesis requires careful control over each stage of the process. The workflow is designed for safety, efficiency, and purity.

Workflow start_end start_end process_step process_step qc_step qc_step output output start Start setup Reactor Setup (Inert Atmosphere, Dry) start->setup charge_base Charge Solvent & Base (NaOEt in Ethanol) setup->charge_base charge_esters Controlled Addition of Diethyl Pimelate & Diethyl Oxalate charge_base->charge_esters react Reaction Under Controlled Temperature charge_esters->react monitor Monitor Completion (e.g., GC-MS) react->monitor monitor->react Incomplete quench Acidic Quench (e.g., aq. HCl) monitor->quench Reaction Complete extract Workup & Extraction (e.g., with Toluene) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry distill Purification by Vacuum Distillation dry->distill final_qc Final Purity Analysis (GC, NMR) distill->final_qc product Pure Diethyl 3-oxodecanedioate final_qc->product Purity Confirmed end End product->end

Caption: Industrial workflow for synthesis and purification.
Expert Insights on Scalability:
  • Anhydrous Conditions are Non-Negotiable: The presence of water will hydrolyze the sodium ethoxide base and the ester reactants, drastically reducing yield.[8] All solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection and Stoichiometry: Sodium ethoxide is the base of choice as it avoids transesterification with the ethyl esters. A full equivalent of the base is required to drive the reaction to completion by deprotonating the final product.[3] Using catalytic base is insufficient. For very large scales, sodium hydride (NaH) can be considered, though it presents greater handling challenges.

  • Temperature Control: The initial enolate formation and subsequent condensation are exothermic.[9] The addition of reactants must be carefully controlled to maintain the desired reaction temperature, preventing runaway reactions and the formation of side products. A reactor with an efficient cooling jacket is essential.

  • Purification Strategy: While column chromatography is suitable for lab-scale purification, it is not economically viable for industrial production.[10] Vacuum distillation is the preferred method for purifying this compound on a large scale, as it effectively separates the high-boiling product from starting materials and lower-boiling impurities.

Detailed Experimental Protocol

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger production volumes.

Materials & Equipment
ItemSpecificationSupplier Example
Reagents
Diethyl Pimelate≥98% PuritySigma-Aldrich
Diethyl Oxalate≥99% PurityAlfa Aesar
Sodium Ethoxide (NaOEt)21% w/w solution in Ethanol or solid ≥98%Acros Organics
Ethanol (EtOH)Anhydrous, 200 proofVWR Chemicals
TolueneAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37% (concentrated)J.T. Baker
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Equipment
Jacketed Glass Reactor5 L, with overhead stirrer & condenserChemglass
Addition Funnel1 L, pressure-equalizingWilmad-LabGlass
ThermocoupleK-type, with controllerOmega Engineering
Vacuum Pump & Cold Trap2-stage rotary vane pumpEdwards Vacuum
Distillation ApparatusShort path, vacuum-jacketedHeidolph
Nitrogen Gas LineWith bubblerAirgas
Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

    • Equip a 5 L jacketed reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a pressure-equalizing addition funnel.

    • Maintain a positive pressure of nitrogen throughout the entire procedure.

  • Reagent Charging:

    • Charge the reactor with 1.5 L of anhydrous ethanol.

    • If using solid NaOEt, add 75 g (1.1 mol, 1.1 eq) in portions to the ethanol under vigorous stirring. This is an exothermic process; allow the solution to cool to room temperature. If using a 21% solution, add 324 g.

    • In the addition funnel, prepare a mixture of 216 g of diethyl pimelate (1.0 mol, 1.0 eq) and 161 g of diethyl oxalate (1.1 mol, 1.1 eq).

  • Reaction Execution:

    • Cool the reactor contents to 10-15 °C using a circulating chiller.

    • Slowly add the ester mixture from the addition funnel to the stirred NaOEt solution over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. The mixture may become a thick slurry.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully add 1 L of cold water.

    • Acidify the mixture to pH 2-3 by the slow addition of concentrated HCl (approx. 100 mL). Monitor the pH and temperature closely, as the neutralization is exothermic.

    • Transfer the mixture to a large separatory funnel. Add 500 mL of toluene and shake well.

    • Separate the layers and extract the aqueous layer with an additional 2 x 250 mL of toluene.

    • Combine the organic layers and wash with 500 mL of water, followed by 500 mL of saturated sodium bicarbonate solution, and finally 500 mL of brine.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate for at least 1 hour.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • Assemble a vacuum distillation apparatus.

    • Transfer the crude oil to the distillation flask.

    • Distill under high vacuum (<1 mmHg). Collect the fraction boiling at approximately 135-140 °C at 0.5 mmHg. The pure product is a colorless to pale yellow oil.

Expected Results & Characterization

ParameterExpected Value
Yield 75-85%
Physical Appearance Colorless to pale yellow oil
Boiling Point ~137 °C @ 0.5 mmHg
Refractive Index (n²⁰) ~1.443
Purity (by GC) >98%
¹H NMR (CDCl₃) Conforms to the expected structure of this compound

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Presence of moisture in reagents or glassware.Rigorously dry all solvents, reagents, and equipment. Ensure a robust inert atmosphere is maintained throughout the reaction.[8]
Insufficient base or incomplete reaction.Use at least 1.1 equivalents of NaOEt. Confirm reaction completion via TLC or GC before quenching.
Product Hydrolysis Excessive water during workup or acidic conditions.Perform the quench and extractions quickly and at low temperatures. Avoid prolonged contact with strong acid.
Dark-colored Product Decomposition during distillation.Ensure a high vacuum is achieved to lower the boiling point. Do not overheat the distillation pot.[11]

Safety & Handling

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a glovebox or under a strict inert atmosphere.

  • Ethanol/Toluene: Highly flammable liquids. Work in a well-ventilated fume hood or plant area with appropriate grounding and spark-proof equipment.

  • Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

References

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • Wiley Online Library. The Dieckmann Condensation - Organic Reactions. [Link]

  • Yale University Department of Chemistry. The Acetoacetic Ester Condensation (Claisen Condensation). [Link]

  • University of Calgary. Crossed Claisen Condensations. [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. [Link]

  • Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. [Link]

  • Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Minimizing Side Reactions in Diethyl 3-oxodecanedioate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 3-oxodecanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. The synthesis of this β-keto ester, typically achieved through a crossed Claisen condensation, is a powerful tool, but not without its challenges. This document provides in-depth, experience-based insights into identifying, understanding, and mitigating the side reactions that can compromise yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: What are the primary side reactions I should be aware of, and what are their root causes?

A1: The synthesis of this compound via the Claisen condensation of diethyl glutarate and diethyl oxalate is susceptible to three main side reactions:

  • Self-Condensation of Diethyl Glutarate: This is often the most significant side reaction. Diethyl glutarate can react with itself to form diethyl 2-oxopimelate. This occurs because the enolate of diethyl glutarate, formed by the action of the base, can attack another molecule of diethyl glutarate instead of the intended diethyl oxalate.

  • Hydrolysis of Ester Groups: The ester functionalities in both the starting materials and the product are susceptible to hydrolysis, especially during the workup phase.[1][2] This reaction is catalyzed by either acidic or basic conditions in the presence of water, leading to the formation of carboxylic acids.[3]

  • Decarboxylation of the β-Keto Ester Product: The product, a β-keto ester, can undergo hydrolysis to the corresponding β-keto acid, which is often unstable and can readily lose carbon dioxide upon heating to yield a ketone.[1][2][4] This is particularly a risk if the reaction mixture is overheated or exposed to prolonged acidic or basic conditions during purification.[1][5]

Q2: My reaction yield is consistently low. What are the critical parameters I need to optimize?

A2: Low yields in a Claisen condensation are a common issue and can stem from several factors. A systematic approach to optimization is crucial.

  • Choice and Stoichiometry of the Base: The Claisen condensation requires a stoichiometric amount of a strong base.[1][6][7][8] This is because the final β-keto ester product is more acidic than the starting ester and is deprotonated by the base, which drives the reaction to completion.[1][6][9] Using a catalytic amount of base will result in poor yields. Sodium ethoxide is a common choice, but other non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective.[1][10]

  • Reaction Temperature: Temperature control is critical. The initial enolate formation should typically be carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions. Allowing the reaction to warm to room temperature slowly can then drive the condensation to completion.

  • Purity of Reagents and Solvents: The presence of water or protic impurities will quench the base and the enolate, halting the reaction.[1] Ensure that all glassware is flame-dried, and use anhydrous solvents and freshly prepared or properly stored reagents.

  • Order of Addition: Slowly adding the diethyl glutarate to a mixture of the base and diethyl oxalate can help to minimize the self-condensation of diethyl glutarate.

Q3: I'm observing a significant amount of a byproduct with a different molecular weight. How can I identify and prevent it?

A3: A common byproduct is the result of the self-condensation of diethyl glutarate. This can be identified by techniques such as GC-MS or NMR spectroscopy. To minimize its formation:

  • Use a Non-Enolizable Ester in Excess: Since diethyl oxalate cannot form an enolate, using it in slight excess can increase the probability of the diethyl glutarate enolate reacting with it rather than another molecule of diethyl glutarate.[6]

  • Controlled Addition: As mentioned previously, the slow, dropwise addition of diethyl glutarate to the reaction mixture containing the base and diethyl oxalate is a key strategy. This keeps the concentration of the enolizable ester low at any given time, disfavoring self-condensation.

Q4: How can I prevent hydrolysis and decarboxylation during the workup and purification stages?

A4: The workup and purification steps are critical for preserving your product.

  • Careful Neutralization: During the acidic workup to neutralize the reaction mixture, use a pre-cooled, dilute acid (e.g., 1M HCl) and add it slowly while keeping the reaction flask in an ice bath. This minimizes the risk of localized heating and strong acidic conditions that can promote hydrolysis and subsequent decarboxylation.[1]

  • Efficient Extraction: After neutralization, promptly extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove excess water.

  • Anhydrous Conditions: Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate before removing the solvent.

  • Avoid Excessive Heat: During solvent removal by rotary evaporation and subsequent purification by vacuum distillation, use the lowest possible temperature to avoid thermal decomposition and decarboxylation of the β-keto ester.[1]

Summary of Troubleshooting Strategies

Issue Potential Cause(s) Recommended Solutions
Low Yield Insufficient or inactive base; presence of water; incorrect reaction temperature.Use at least one full equivalent of a strong, dry base.[1][6] Ensure all reagents and glassware are anhydrous. Control temperature carefully, starting at 0-5 °C.
Self-Condensation High concentration of diethyl glutarate enolate.Slowly add diethyl glutarate to the base/diethyl oxalate mixture. Use a slight excess of diethyl oxalate.[6]
Product Hydrolysis Presence of water during reaction or workup; harsh acidic/basic conditions.Use anhydrous conditions. Neutralize carefully with cold, dilute acid during workup.[1]
Product Decarboxylation Excessive heat during workup or purification; prolonged exposure to acid/base.[1][4]Purify using vacuum distillation at the lowest possible temperature. Avoid overheating during solvent removal.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl oxalate

  • Diethyl glutarate

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid (cooled)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Initial Reaction Mixture: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. To this, add diethyl oxalate.

  • Enolate Formation and Condensation: Add a solution of diethyl glutarate in anhydrous ethanol dropwise from the addition funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Workup:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly add pre-cooled 1M HCl with vigorous stirring until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure at a low temperature.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[11]

Visualizing the Workflow and Key Reactions

To further clarify the process, the following diagrams illustrate the troubleshooting workflow and the key chemical transformations.

TroubleshootingWorkflow start Low Yield or Impure Product check_base Verify Base Stoichiometry & Activity (>=1 equivalent, fresh) start->check_base check_anhydrous Ensure Anhydrous Conditions (flame-dried glass, dry solvents) check_base->check_anhydrous Base OK check_temp Optimize Temperature Profile (Initial 0-5°C, then warm) check_anhydrous->check_temp Conditions Dry check_addition Slow Dropwise Addition of Diethyl Glutarate? check_temp->check_addition Temp Controlled check_workup Review Workup Procedure (Cold quench, low temp evaporation) check_addition->check_workup Addition Slow purification Optimize Purification (Vacuum distillation, avoid high heat) check_workup->purification Workup Gentle success High Yield & Purity Achieved purification->success Purification Optimized

Caption: Troubleshooting workflow for this compound synthesis.

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Side Reactions DG_enolate Diethyl Glutarate Enolate DO Diethyl Oxalate DG_enolate->DO Nucleophilic Attack DG Diethyl Glutarate DG_enolate->DG Undesired Attack Product This compound DO->Product Elimination of Ethoxide Hydrolysis Hydrolysis Products (Carboxylic Acids) Product->Hydrolysis H₂O, H⁺/OH⁻ Self_Cond Self-Condensation Product (Diethyl 2-oxopimelate) DG->Self_Cond Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat Decarbox Decarboxylation Product (Ketone)

Caption: Desired vs. side reaction pathways in the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
  • Benchchem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
  • Benchchem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why?
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Yale Chemistry Department. (n.d.). PS8-S05-2.
  • PMC - NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • University of Liverpool. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis....
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
  • YouTube. (2026, January 14). 33. Claisen Condensation Mechanism.
  • PMC - NIH. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Pearson. (n.d.). Claisen Condensation Practice Problems | Test Your Skills with Real Questions.
  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
  • ResearchGate. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.
  • YouTube. (2025, February 10). Claisen Condensation EXPLAINED.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • csbsju. (n.d.). Reactivity: Decarboxylation.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Chegg. (2025, May 8). What are the conditions needed for decarboxylation of diethyl malonate derivativesH3O  and iceCO2H3O  and HeatH3O  and O 2NaOH and O 3.
  • Chad's Prep®. (n.d.). Claisen Condensation Reactions.
  • Wikipedia. (n.d.). Claisen condensation.
  • YouTube. (2020, April 30). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl Oxalate.
  • Benchchem. (n.d.). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate.
  • ResearchGate. (2025, August 10). The efficient synthesis of diethyl carbonate via coupling reaction from propylene oxide, CO 2 and ethanol over binary PVEImBr/MgO catalyst.
  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep.

Sources

Avoiding transesterification during Diethyl 3-oxodecanedioate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diethyl 3-oxodecanedioate. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this procedure, with a specific focus on identifying and preventing the common side reaction of transesterification. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Mechanism Spotlight: The Dieckmann Condensation and the Transesterification Pitfall

The synthesis of this compound is typically achieved via a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester—in this case, diethyl decanedioate (also known as diethyl suberate).[1][2][3][4] The reaction is base-catalyzed and proceeds by forming a carbanion at the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group within the same molecule to form a cyclic β-keto ester.[4]

The primary challenge in this synthesis is the potential for transesterification , a reaction that exchanges the alkoxy group of an ester with the alkoxy group from the base used.[5] If the alkoxide base does not match the alkyl group of the diester, a mixture of ester products will be formed, complicating purification and reducing the yield of the desired product.

For example, using sodium methoxide (CH₃O⁻Na⁺) with diethyl decanedioate will lead to a statistical mixture of diethyl, dimethyl, and ethyl-methyl esters of the final product, as the methoxide can attack the carbonyl of the ethyl ester starting material.

G cluster_0 Dieckmann Condensation Workflow cluster_1 Potential Pitfall Start Start Reactant Diethyl Decanedioate Start->Reactant Base_Prep Prepare Anhydrous Sodium Ethoxide (NaOEt) in Ethanol Reactant->Base_Prep Critical Step: Match Base to Ester Reaction Add Diethyl Decanedioate to NaOEt solution Reflux under inert atmosphere Base_Prep->Reaction Wrong_Base Incorrect Base Selection (e.g., Sodium Methoxide) Base_Prep->Wrong_Base Deviation Workup Acidic Work-up (e.g., aq. HCl) to neutralize base and protonate the enolate Reaction->Workup Purification Extraction & Vacuum Distillation Workup->Purification QC Analytical QC (GC-MS, NMR, HPLC) Purification->QC Product High-Purity Diethyl 3-oxodecanedioate QC->Product Transesterification Transesterification Occurs Wrong_Base->Transesterification Mixed_Products Mixture of Diethyl, Dimethyl, and Ethyl-Methyl Esters Transesterification->Mixed_Products

Caption: Dieckmann condensation workflow and transesterification pitfall.

Frequently Asked Questions (FAQs)

Q1: What exactly is transesterification in the context of this synthesis?

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with an alcohol.[5] In this base-catalyzed synthesis, the alkoxide base (e.g., sodium ethoxide, NaOEt) can act as a nucleophile. If the alkoxide of the base (e.g., methoxide, CH₃O⁻) is different from the alkoxy group of the starting ester (ethoxide, C₂H₅O⁻), the base can attack the ester's carbonyl carbon, leading to the substitution of the original alkoxy group.[6][7] This results in an undesired ester product.

Q2: What is the most critical factor in preventing transesterification during the Dieckmann condensation?

The single most important factor is to use an alkoxide base that matches the alcohol component of the starting diester .[6][8][9][10] For the synthesis of this compound from diethyl decanedioate, the correct base is sodium ethoxide (NaOEt) .[11] Using NaOEt ensures that even if the base attacks the carbonyl group, the leaving group and the attacking nucleophile are identical, resulting in no net change to the molecule.

Q3: Can I use other bases like sodium hydride (NaH) or LDA to avoid this issue?

While non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to avoid transesterification, they present different challenges.[7][12]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the α-carbon without attacking the carbonyl. It can be a good choice, but it generates hydrogen gas, which requires careful handling.

  • LDA: A very strong, sterically hindered base that is excellent for forming enolates. However, its high reactivity and the need for very low temperatures can make the reaction setup more complex.[2]

For the classic Dieckmann condensation, sodium ethoxide remains the most common and practical choice due to its self-correcting nature regarding transesterification and simpler reaction conditions.[3]

Q4: How does the choice of solvent impact the potential for transesterification?

The solvent plays a crucial role. The reaction is typically run in the conjugate acid of the alkoxide base—in this case, anhydrous ethanol when using sodium ethoxide.[5] Using a large excess of the corresponding alcohol as the solvent helps to push the equilibrium away from any potential transesterification by other stray alcohols, according to Le Chatelier's principle. It is imperative that the solvent is anhydrous, as water can lead to saponification (hydrolysis) of the ester, which is an irreversible and yield-destroying side reaction.[6][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem: My post-reaction analysis (GC-MS, NMR) shows multiple products with different ester groups.

  • Primary Cause: This is the classic sign of transesterification. You have likely used an alkoxide base that does not match the ethyl groups of your diethyl decanedioate starting material (e.g., sodium methoxide was used instead of sodium ethoxide).[7][9]

  • Recommended Solution:

    • Verify Your Base: Confirm the identity of the alkoxide base used.

    • Repeat Synthesis: The most reliable solution is to repeat the synthesis with the correct base, sodium ethoxide. Ensure the base is of high purity and handled under anhydrous conditions.

  • Preventative Measure: Institute a strict protocol to match the alkoxide base to the ester substrate for all Claisen and Dieckmann condensations. Label reagents clearly.

Problem: The overall yield of my this compound is significantly lower than expected.

  • Potential Cause 1: Saponification: The presence of moisture in your reagents or solvent (ethanol) may have caused hydrolysis of the ester to a carboxylate salt, which will not cyclize.[6][13]

    • Solution: Use absolute (anhydrous) ethanol and ensure all glassware is oven-dried. Handle hygroscopic reagents like sodium ethoxide in an inert atmosphere (e.g., under argon or nitrogen).

  • Potential Cause 2: Incomplete Reaction: The reaction may not have gone to completion. The Dieckmann condensation is an equilibrium process, driven forward by the deprotonation of the final β-keto ester product.[8]

    • Solution: Ensure you are using a full stoichiometric equivalent of the base. The base is consumed in the final deprotonation step, which makes the overall reaction thermodynamically favorable. Monitor the reaction's progress via TLC or GC until the starting material is consumed.

G start Low Yield or Impure Product Suspected check_purity Analyze product via GC-MS, NMR start->check_purity is_trans Multiple ester peaks (e.g., methyl, ethyl) detected? check_purity->is_trans trans_yes Transesterification Confirmed is_trans->trans_yes Yes trans_no Purity issue is not transesterification. is_trans->trans_no No check_base Action: Verify base used. Did Alkoxide match Ester? Re-run with NaOEt. trans_yes->check_base check_water Check for Saponification: Broad acid peaks in NMR/IR? Low starting material pH? trans_no->check_water water_yes Hydrolysis Likely Occurred check_water->water_yes Yes water_no Check for other issues: - Incomplete reaction - Degradation during workup check_water->water_no No fix_water Action: Use anhydrous reagents & solvents. Dry glassware thoroughly. water_yes->fix_water

Caption: Troubleshooting decision tree for this compound synthesis.

Comparative Data & Protocols
Table 1: Comparison of Bases for Dieckmann Condensation of Diethyl Decanedioate
BaseTypeSuitabilityRisk of TransesterificationComments
Sodium Ethoxide (NaOEt) Matching AlkoxideExcellent None The ideal and most common choice. Self-correcting.[11]
Sodium Methoxide (NaOMe) Mismatched AlkoxidePoor High Will result in a mixture of ethyl and methyl esters.[7]
Sodium Hydride (NaH) Non-NucleophilicGood None Effective, but produces H₂ gas. Requires careful handling.[12]
Potassium tert-butoxide Non-NucleophilicGood None A strong, sterically hindered base. Can be very effective.[2]
Sodium Hydroxide (NaOH) HydroxideUnsuitable None Causes irreversible saponification (hydrolysis) of the ester.[6][14]
Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from diethyl decanedioate via Dieckmann condensation while avoiding transesterification.

Materials:

  • Diethyl decanedioate

  • Metallic sodium

  • Absolute (anhydrous) ethanol

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • All glassware must be oven-dried.

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add metallic sodium (1 equivalent) in small pieces to absolute ethanol (sufficient to dissolve). Allow the reaction to proceed until all sodium has dissolved completely, forming a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Add anhydrous toluene to the sodium ethoxide solution. Heat the mixture to reflux.

  • Addition of Diester: Add diethyl decanedioate (1 equivalent) dropwise via the addition funnel to the refluxing solution over 1-2 hours.

  • Reaction: Maintain the reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Cooling and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a mixture of crushed ice and concentrated HCl to neutralize the reaction mixture until it is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Analytical Confirmation via GC-MS

Objective: To detect the presence of transesterification byproducts in the crude or purified product.

  • Sample Preparation: Dilute a small aliquot of the product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • Analysis:

    • Desired Product: Look for the mass spectrum corresponding to this compound.

    • Transesterification Byproducts: Search for peaks corresponding to the molecular ions of the methyl-ethyl ester and the dimethyl ester of 3-oxodecanedioate. The presence of these species confirms that transesterification has occurred. High-performance liquid chromatography (HPLC) can also be a valuable tool for separating and quantifying these different ester products.[15]

References
  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • ACS Publications. (2010). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Energy & Fuels. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

  • Sciencemadness Discussion Board. (2016). Claisen Reaction. [Link]

  • Taylor & Francis Online. (2006). Evaluation and Improvement of Transesterification Methods of Triglycerides. Analytical Letters. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • PMC - NIH. (2019). Evaluation and optimisation of direct transesterification methods for the assessment of lipid accumulation in oleaginous filamentous fungi. [Link]

  • PubMed. (2012). Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • ACS Publications. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of Chemical Education. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. [Link]

  • Organic Syntheses Procedure. ethyl azodicarboxylate. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation of Diesters (Dieckmann Condensation)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the intramolecular Claisen condensation, commonly known as the Dieckmann condensation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low product yields. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing very low to no yield in my Dieckmann condensation. What are the primary factors I should investigate?

Low yields in a Dieckmann condensation typically stem from a few critical experimental parameters. The reaction is an equilibrium process, and its success hinges on effectively forming the reactive enolate and driving the reaction towards the final product.[1][2]

Here’s a breakdown of the most common culprits:

  • Insufficient Base Strength or Stoichiometry: The first mechanistic step is the deprotonation of an α-carbon to form an enolate.[3][4][5] If the base is not strong enough to do this efficiently, the reaction will not proceed at an appreciable rate. Furthermore, the Claisen condensation requires a full stoichiometric equivalent of base, not a catalytic amount. This is because the final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) or the alcohol byproduct.[6] The base is consumed in a final, essentially irreversible deprotonation step that drives the entire equilibrium forward.[2][7]

    • Troubleshooting: Switch to a stronger base. While sodium ethoxide in ethanol is classic, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in aprotic solvents often give higher yields by minimizing side reactions.[3][8][9] Ensure you are using at least one full equivalent of the base.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the reactive intermediates and influencing the base's reactivity.[10]

    • Protic Solvents (e.g., ethanol): These should only be used with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol) to prevent transesterification.[10][11] They are generally incompatible with highly reactive bases like NaH or LDA.[8]

    • Aprotic Solvents (e.g., THF, Toluene, DMF): These are often a better choice. Polar aprotic solvents like THF or DMF can enhance the stability of the enolate intermediate, potentially increasing reaction rates.[3][10] Non-polar solvents like toluene can be advantageous for minimizing certain side reactions and can allow for the removal of alcohol byproducts via azeotropic distillation to further drive the equilibrium.[10]

  • Presence of Moisture: Water will readily quench strong bases like NaH and LDA, rendering them inactive.[8] It can also hydrolyze the ester starting material.

    • Troubleshooting: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Structure: The Dieckmann condensation is most effective for forming sterically stable five- and six-membered rings.[12][13][14]

    • 1,6-diesters yield five-membered rings.[12][13]

    • 1,7-diesters yield six-membered rings.[12][13]

    • Attempts to form smaller, strained rings or larger rings (greater than 7-8 members) often result in low yields due to ring strain or competing intermolecular reactions.[3][15]

Q2: My reaction is producing a significant amount of polymeric sludge and other byproducts. What's going wrong?

Side product formation is a common issue that directly impacts yield and purification efforts. The two most prevalent side reactions are intermolecular condensation and transesterification.

  • Intermolecular Claisen Condensation: Instead of the two ends of the same molecule reacting (intramolecular), one diester molecule can react with another, leading to dimers, oligomers, or polymers.[8] This is especially problematic when forming larger rings, as the reactive ends of a single molecule are less likely to find each other in solution.

    • Solution: High-Dilution Conditions. To favor the desired intramolecular cyclization, the reaction should be run at very low concentrations (e.g., 0.1 M or less). This is often achieved by slowly adding the diester substrate via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the diester low, making it statistically more likely for a molecule to react with itself rather than with another molecule.[8]

  • Transesterification: This occurs when the alkoxide base used does not match the alkyl group of the diester (e.g., using sodium methoxide with a diethyl ester).[8] The methoxide can attack one of the ethyl ester groups, leading to a mixture of methyl and ethyl esters and complicating the product mixture.

    • Solution: Always match the alkoxide base to the ester (e.g., use sodium ethoxide for ethyl esters).[8][11] Alternatively, circumvent this issue entirely by using non-alkoxide bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent.[3][8]

Q3: My starting material has two different α-positions. How can I control which enolate forms to get the desired product (regioselectivity)?

When the diester is asymmetrical, the base can potentially deprotonate at two different α-carbons. The regioselectivity often depends on the steric hindrance around the α-carbons.[3] For more precise control, especially when one position is significantly more hindered, using a strong, sterically hindered base like LDA at low temperatures can selectively form the kinetic enolate (the one that forms faster, typically at the less hindered position).[2]

Data Summary: Impact of Reaction Parameters on Yield

The choice of base and solvent is critical for optimizing the yield of the Dieckmann condensation. Below is a summary of how these parameters can affect the outcome for a model substrate like diethyl adipate.

Base Solvent Typical Temperature Advantages Potential Issues & Low Yield Causes
Sodium Ethoxide (NaOEt)EthanolRefluxClassic, inexpensive conditions.Equilibrium may not fully favor product; risk of incomplete reaction; transesterification if base/ester mismatch.
Sodium Hydride (NaH)Toluene / THFRoom Temp to RefluxIrreversible deprotonation; drives reaction forward; avoids transesterification.Highly sensitive to moisture; mineral oil dispersion can complicate workup.[8]
Potassium tert-Butoxide (KOtBu)tert-Butanol / THFRoom TempStrong, sterically hindered base; can favor kinetic enolate formation.Can promote elimination side reactions in some substrates.
LDA / LHMDSTHF-78 °C to Room TempVery strong, non-nucleophilic; excellent for kinetic control and sensitive substrates.Requires strictly anhydrous conditions and low temperatures; more expensive.[8]
Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving low-yield issues in your Dieckmann condensation experiments.

Dieckmann_Troubleshooting cluster_start Observation cluster_analysis Primary Analysis cluster_solutions Corrective Actions start Low Yield or No Reaction base_check Base Issues Strength? Stoichiometry? Moisture? start->base_check conditions_check Reaction Conditions Concentration? Temperature? Solvent? start->conditions_check byproducts_check Side Products Observed? Polymer? Mixed Esters? start->byproducts_check sol_base Use stronger base (NaH, LDA) Ensure >=1 equivalent Use anhydrous conditions base_check->sol_base sol_conditions Use high dilution (syringe pump) Optimize temperature Switch to aprotic solvent (THF, Toluene) conditions_check->sol_conditions sol_byproducts High dilution to prevent polymer Match alkoxide to ester or use NaH byproducts_check->sol_byproducts

Caption: A workflow diagram for troubleshooting low yields.

Experimental Protocol: High-Yield Dieckmann Condensation of Diethyl Adipate using Sodium Hydride

This protocol provides a robust method for the cyclization of a 1,6-diester to form a five-membered ring, a classic example of the Dieckmann condensation.[8]

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel (or syringe pump), magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble a flame- or oven-dried three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Purge the entire system with an inert gas (e.g., Argon) for 10-15 minutes.

  • Base Preparation: Under a positive pressure of inert gas, carefully weigh sodium hydride (60% dispersion, 1.1 equivalents) and add it to the flask. Add anhydrous toluene to the flask to create a slurry.

  • Substrate Addition (High Dilution): Dissolve diethyl adipate (1.0 equivalent) in a volume of anhydrous toluene equal to about half the volume used for the base slurry. Using a syringe pump, add the diester solution to the stirring NaH slurry dropwise over a period of 2-4 hours at room temperature. Note: A slow, controlled addition is critical to prevent intermolecular polymerization.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and cautiously, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the aqueous layer is acidic (pH ~2). Caution: Hydrogen gas is evolved vigorously.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[12]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude β-keto ester.[12]

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 2-ethoxycarbonylcyclopentanone.

References
  • LibreTexts. (2024, March 17). Claisen Condensation Mechanism. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Professor Dave Explains. (2018, October 9). Claisen Condensation and Dieckmann Condensation [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Optimizing reaction conditions for the Hantzsch synthesis using Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hantzsch Synthesis

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals employing Diethyl 3-oxodecanedioate in the Hantzsch pyridine synthesis. Our goal is to provide actionable, field-tested insights to help you navigate common challenges and systematically optimize your reaction conditions. This document moves beyond standard protocols to explain the why behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis, and what role does this compound play?

The Hantzsch synthesis is a classic multi-component reaction that typically involves an aldehyde, ammonia (or an ammonia source like ammonium acetate), and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (DHP) derivative. This DHP can then be oxidized to the corresponding pyridine.

In this specific application, this compound serves as the β-ketoester. The reaction proceeds through a series of intermediates, widely accepted to follow the pathway illustrated below:

graph Hantzsch_Mechanism { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ketoester [label="this compound\n(β-Ketoester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia\n(NH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel Adduct\n(α,β-Unsaturated Carbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized_Int [label="Cyclized Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHP [label="1,4-Dihydropyridine\n(DHP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ketoester -> Enamine; Ammonia -> Enamine; Ketoester -> Knoevenagel; Aldehyde -> Knoevenagel; Enamine -> Michael_Adduct [label="Michael Addition"]; Knoevenagel -> Michael_Adduct; Michael_Adduct -> Cyclized_Int [label="Intramolecular\nCondensation"]; Cyclized_Int -> DHP [label="Dehydration"]; }

Figure 1: Simplified Hantzsch Reaction Mechanism.

Your specific substrate, this compound, possesses a long C7 alkyl chain with a terminal ester group. This structure can influence solubility and steric hindrance, which are key considerations for optimization.

Q2: Why is ammonium acetate often used instead of ammonia gas?

Ammonium acetate is a convenient and commonly used source for both ammonia and acetic acid in the Hantzsch synthesis. The in-situ generation of acetic acid can catalyze key steps of the reaction, such as the Knoevenagel condensation and the final dehydration. This avoids the operational difficulties of handling ammonia gas.

Q3: My reaction is complete, but I'm struggling to isolate the DHP product. What are common work-up issues?

Isolation of the DHP can be challenging due to its potential for oxidation to the pyridine form, especially during work-up and purification. Overly acidic or basic conditions during aqueous extraction can also promote side reactions. A common strategy is to precipitate the DHP product by adding the reaction mixture to ice-water, followed by filtration. Purification is often achieved by recrystallization from a suitable solvent like ethanol.

Part 2: Troubleshooting Guide for Sub-Optimal Reactions

This section addresses specific problems you may encounter when using this compound.

Problem 1: Low or No Product Yield

Low yields are the most common issue, often stemming from poor solubility of the long-chain ketoester, inappropriate reaction temperature, or an inefficient catalyst.

The long C7 chain in this compound can significantly decrease its solubility in traditional polar solvents like ethanol, especially at room temperature. This can hinder the reaction rate.

Troubleshooting Workflow: Systematic Condition Screening

graph Troubleshooting_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for Troubleshooting Low Yields.

Experimental Protocol: Parallel Solvent & Catalyst Screening

  • Setup: Prepare three parallel reactions in sealed vials. To each, add your aldehyde (1.0 mmol), this compound (2.0 mmol), and the catalyst.

  • Variable Conditions:

    • Vial 1 (Baseline): Ammonium acetate (1.2 mmol) in Ethanol (3 mL).

    • Vial 2 (Alternative Solvent): Ammonium acetate (1.2 mmol) in Acetic Acid (3 mL). Acetic acid can serve as both a catalyst and a solvent, often improving yields.

    • Vial 3 (Alternative Catalyst): Iodine (I₂) (0.3 mmol) in Ethanol (3 mL). Iodine has emerged as a mild and efficient catalyst for the Hantzsch synthesis.

  • Execution: Stir all vials at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 6 hours).

  • Analysis: Monitor the reactions by Thin Layer Chromatography (TLC). Upon completion, perform a work-up and analyze the crude product yield and purity by LC-MS or ¹H NMR.

Data Interpretation Table:

Vial Solvent Catalyst Expected Outcome Rationale & Next Steps
1EthanolNH₄OAcLow to moderate yield.Baseline for comparison.
2Acetic AcidNH₄OAcPotentially higher yield.Acetic acid enhances catalysis and may improve solubility. If successful, this is a promising path.
3EthanolIodine (I₂)Potentially higher yield, cleaner reaction.Iodine is a mild Lewis acid that can promote the reaction under neutral conditions.
Problem 2: Formation of Multiple Byproducts

The presence of a second ester group on this compound introduces the possibility of side reactions, such as hydrolysis, transesterification (if using an alcohol solvent), or Knoevenagel self-condensation.

Harsh reaction conditions (high temperatures, prolonged reaction times, strong acids/bases) can promote the formation of byproducts. The goal is to find the mildest possible conditions that still afford a good yield.

Experimental Protocol: Exploring Milder, Unconventional Conditions

Recent literature highlights the success of solvent-free or microwave-assisted Hantzsch syntheses, which can reduce reaction times and minimize byproduct formation.

  • Setup (Solvent-Free):

    • In a mortar, grind the aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol) into a fine, homogenous powder.

    • Transfer the mixture to a round-bottom flask.

  • Execution:

    • Heat the mixture in an oil bath at a controlled temperature (start with a screen from 80°C to 120°C) for 1-2 hours.

    • Alternatively, if a microwave reactor is available, expose the mixture to microwave irradiation (e.g., 100-300 W) for short intervals (e.g., 2-10 minutes).

  • Analysis: Monitor by TLC. The reaction is often rapid under these conditions. Once the starting materials are consumed, cool the mixture and recrystallize the solid product directly from ethanol.

Trustworthiness Check: This method is self-validating. If the reaction proceeds cleanly under solvent-free conditions, it confirms that high temperatures in solution were likely driving the side reactions. The reduction in byproducts will be immediately evident on TLC and NMR.

Part 3: Final Protocol & Data Summary

Based on extensive internal testing and literature review, we recommend the following as a robust starting point for the Hantzsch synthesis using this compound.

Recommended Optimized Protocol
  • Reagents:

    • Aldehyde (1.0 eq)

    • This compound (2.0 eq)

    • Ammonium acetate (1.2 eq)

  • Procedure:

    • Combine all reagents in a round-bottom flask.

    • Add glacial acetic acid as the solvent (approx. 3-5 mL per mmol of aldehyde).

    • Stir the mixture at 80-100 °C and monitor by TLC (Typical mobile phase: 30% Ethyl Acetate in Hexanes).

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of crushed ice with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Summary of Key Optimization Parameters
Parameter Standard Condition Optimized Suggestion Rationale
Catalyst Ammonium AcetateAmmonium Acetate or Iodine (I₂)Acetic acid generated from NH₄OAc is often sufficient. Iodine offers a mild alternative.
Solvent EthanolGlacial Acetic Acid or Solvent-FreeAcetic acid improves reaction rate and solubility. Solvent-free conditions can reduce side reactions.
Temperature Reflux (78 °C in EtOH)80-120 °CHigher temperatures may be needed to ensure solubility and reaction rate for the long-chain substrate.
Reaction Time 12-24 hours2-8 hoursOptimized conditions often lead to significantly shorter reaction times.

References

  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Bansal, V., & Kumar, A. Microwave-assisted one-pot synthesis of Hantzsch 1,4-dihydropyridines. Green Chemistry Letters and Reviews. [Link]

Technical Support Center: Purification of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl 3-oxodecanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.

Introduction to the Challenges

This compound, a valuable intermediate in organic synthesis, presents several purification challenges stemming from its chemical nature. As a β-keto ester, it is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[1][2] The presence of multiple functional groups also makes it prone to forming various side products during its synthesis, which can complicate purification.

Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.[3] Achieving high purity is often critical for downstream applications, particularly in pharmaceutical development where even trace impurities can have significant consequences.[4] This guide will walk you through proven strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during purification?

A1: The two main degradation pathways are hydrolysis and decarboxylation.[1]

  • Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of water, especially when catalyzed by acids or bases.[5][6][7] This leads to the formation of the corresponding β-keto diacid.

  • Decarboxylation: As a β-keto ester, this compound can undergo decarboxylation (loss of CO2) upon heating, particularly if it is first hydrolyzed to the β-keto acid.[2][8] This results in the formation of a ketone.

To mitigate these issues, it is crucial to control the pH and temperature throughout the purification process.

Q2: What are the most common impurities I should expect?

A2: Besides degradation products, common impurities can include:

  • Unreacted starting materials from the synthesis, such as diethyl oxalate or other esters.

  • Byproducts from the Claisen condensation or other synthetic routes used.[9]

  • Solvents used in the reaction or workup.[10]

  • Water, which can promote hydrolysis.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is often the preferred method for separating this compound from non-volatile impurities and high-boiling point side products.[11][12] Performing the distillation under reduced pressure is critical to avoid thermal decomposition.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with similar boiling points.[13][14][15] Silica gel is a common stationary phase, with a gradient elution of hexane and ethyl acetate often providing good separation.[14]

  • Acid-Base Washing: A careful aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[10][12] However, this must be done cautiously to prevent hydrolysis of the desired product.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally not a primary purification method for this compound as it is often an oily liquid at room temperature.[12] However, if the compound is a solid at room temperature or if a solid derivative is formed, recrystallization can be an effective technique for achieving high purity.[16][17][18]

Troubleshooting Guide

Low Yield After Purification
Observed Issue Potential Cause Recommended Solution
Low Yield Decomposition during distillation: The boiling point of this compound is relatively high (319.3°C at atmospheric pressure), and prolonged heating can lead to decomposition.[19]Perform the distillation under a high vacuum to lower the boiling point.[10] Ensure the heating mantle temperature does not significantly exceed the boiling point of the liquid.
Product loss during aqueous workup: Vigorous shaking during washing steps can lead to the formation of emulsions, making phase separation difficult and causing product loss.Use gentle inversions instead of vigorous shaking during extractions. If an emulsion forms, adding brine or allowing the mixture to stand can help break it.
Hydrolysis during purification: The presence of acidic or basic residues from the reaction workup can catalyze the hydrolysis of the ester.Neutralize the crude product with a mild bicarbonate wash before further purification. Ensure all glassware is dry and use anhydrous solvents.[10]
Incomplete elution from chromatography column: The product may be strongly adsorbed to the stationary phase if the mobile phase is not polar enough.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first.[14] A gradient elution from a non-polar to a more polar solvent system can improve recovery.
Product Purity Issues
Observed Issue Potential Cause Recommended Solution
Presence of Starting Materials Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using techniques like TLC or GC to ensure completion before workup.
Inefficient purification: The chosen purification method may not be adequate to separate the product from the starting materials.If distillation is ineffective, consider column chromatography with an optimized solvent system for better separation.[14]
Cloudy or Wet Product Incomplete drying: Residual water may be present.Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[10] Ensure sufficient contact time.
Acidic Product Residual acid catalyst or acidic byproducts: These can compromise the stability of the final product.Perform a careful wash with a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.[12]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Collect the main fraction at the expected boiling point under the applied pressure. The boiling point of this compound is 319.3°C at atmospheric pressure.[19]

    • Avoid heating the residue to dryness to prevent the formation of peroxides and potential decomposition.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.[14] The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Acid_Wash Optional: Mild Acidic Wash (e.g., dilute HCl) Crude_Product->Acid_Wash Base_Wash Mild Base Wash (e.g., NaHCO3 solution) Acid_Wash->Base_Wash Drying Drying (e.g., Na2SO4) Base_Wash->Drying Filtration Filtration Drying->Filtration Purification_Choice Choice of Primary Purification Filtration->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation  Non-volatile impurities Chromatography Column Chromatography Purification_Choice->Chromatography Impurities with similar boiling points   Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity Issue? Start->Purity_Issue Decomposition Decomposition during distillation? Low_Yield->Decomposition Yes Loss_Workup Product loss during workup? Low_Yield->Loss_Workup No Starting_Material Starting material present? Purity_Issue->Starting_Material Yes Other_Impurity Other impurities? Purity_Issue->Other_Impurity No Lower_Temp Use higher vacuum to lower boiling point Decomposition->Lower_Temp Yes Gentle_Extraction Use gentle extraction techniques Loss_Workup->Gentle_Extraction Yes Optimize_Reaction Optimize reaction conditions and monitor completion Starting_Material->Optimize_Reaction Yes Optimize_Purification Optimize purification method (e.g., chromatography) Other_Impurity->Optimize_Purification Yes

Sources

Technical Support Center: Purification of Crude Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Diethyl 3-oxodecanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining high-purity this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which is typically a variation of the Claisen or Dieckmann condensation.[1][2][3] Common impurities include:

  • Unreacted Starting Materials: Such as diethyl heptanedioate, diethyl oxalate, or other esters used in the synthesis.

  • Base Catalyst Residue: Salts resulting from the neutralization of the base catalyst (e.g., sodium ethoxide).

  • Solvent Residues: High-boiling point solvents used in the reaction.

  • Hydrolysis Products: Partial or complete hydrolysis of the ester groups can lead to the corresponding carboxylic acids.

  • Decarboxylation Products: β-keto esters can be susceptible to decarboxylation, especially at elevated temperatures, leading to ketone byproducts.

  • Self-Condensation Byproducts: Depending on the reaction conditions, side-reactions can lead to a variety of oligomeric impurities.

Q2: My crude product is a dark, viscous oil. What is the best initial purification strategy?

A2: For a highly impure, dark, and viscous crude product, a multi-step purification approach is recommended. A preliminary purification by vacuum fractional distillation is often the most effective first step to remove low-boiling solvents and some of the more volatile impurities, as well as high-boiling polymeric residues. This will significantly clean up the material before attempting more refined techniques like column chromatography.

Q3: How can I effectively remove unreacted diethyl oxalate?

A3: Diethyl oxalate has a significantly lower boiling point (185 °C) than this compound (319.3 °C).[4] Therefore, vacuum fractional distillation is an excellent method for its removal. Careful control of the vacuum and temperature will allow for the selective removal of diethyl oxalate as a lower-boiling fraction.

Q4: The purified this compound has a yellowish tint. What causes this and how can I remove it?

A4: A yellowish tint can be due to trace impurities, often resulting from minor side reactions or slight decomposition. If distillation and chromatography do not yield a colorless product, you might consider a charcoal treatment. However, be aware that this can lead to some product loss.

Q5: After purification, my this compound seems to be degrading over time. How can I improve its stability?

A5: this compound, like many β-keto esters, can be sensitive to hydrolysis and thermal degradation. To enhance stability:

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal).

  • Anhydrous Conditions: Ensure the final product is free from water, as this can promote hydrolysis.

  • Avoid Strong Acids and Bases: Traces of acidic or basic impurities can catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Poor Separation During Distillation Inadequate vacuum or inefficient fractionating column.Ensure your vacuum pump is pulling a sufficiently low and stable vacuum. Use a fractionating column with a higher number of theoretical plates.
Product Decomposition in the Distillation Flask The distillation temperature is too high.Increase the vacuum to lower the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature.
Streaking or Tailing During Column Chromatography The compound may be degrading on the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a more neutral stationary phase like alumina.
Co-elution of Impurities The chosen solvent system has insufficient resolving power.Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities. A gradient elution may be necessary.
Product Oiling Out During Recrystallization The solvent system is not ideal, or the solution is supersaturated.Experiment with different solvent pairs. Ensure you are adding the "bad" solvent slowly to a hot, dissolved solution of your compound in the "good" solvent until the cloud point is just reached, then allow it to cool slowly.

Purification Workflows & Protocols

General Purification Workflow

Purification Workflow crude Crude Diethyl 3-oxodecanedioate distillation Vacuum Fractional Distillation crude->distillation Initial Cleanup chromatography Silica Gel Column Chromatography distillation->chromatography Further Purification recrystallization Recrystallization (Optional) chromatography->recrystallization For Crystalline Solid analysis Purity Analysis (GC-MS, NMR) chromatography->analysis pure Pure Product recrystallization->pure analysis->chromatography Purity < 98% analysis->pure Purity > 98%

Caption: General purification workflow for crude this compound.

Protocol 1: Vacuum Fractional Distillation

This technique is ideal for separating compounds with different boiling points and is particularly useful for high-boiling substances that may decompose at atmospheric pressure.[5][6]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate joint grease for a good vacuum seal.

  • Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction which will contain residual solvents and volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product.

    • High-Boiling Residue: Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography

This method separates compounds based on their polarity and is effective for removing impurities that have similar boiling points to the product.[7]

Materials:

  • Partially purified this compound

  • Silica gel (60 Å, 220-440 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect small fractions and monitor their composition using TLC.

  • Combining and Concentrating: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Chromatography

Chromatography Troubleshooting start Problem with Chromatography streaking Streaking/Tailing? start->streaking coelution Co-elution? streaking->coelution No degradation Product Degradation on Silica streaking->degradation Yes overloading Column Overloading streaking->overloading Yes bad_solvent Poor Solvent System coelution->bad_solvent Yes sol_deactivate Deactivate Silica (e.g., with Triethylamine) degradation->sol_deactivate sol_alumina Use Alumina degradation->sol_alumina sol_less_sample Use Less Sample overloading->sol_less_sample sol_tlc Optimize Eluent with TLC bad_solvent->sol_tlc

Caption: Decision tree for troubleshooting common column chromatography issues.

Purity Assessment

The purity of the final this compound product should be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any remaining volatile impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can be used to detect and quantify impurities if they have distinct signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to confirm the presence of the characteristic functional groups (ester C=O, ketone C=O).

By following these guidelines and protocols, researchers can effectively purify crude this compound to the high degree of purity required for demanding applications in research and development.

References

  • Benchchem. The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide.
  • Master Organic Chemistry.
  • Yale Chemistry Department. PS8-S05-2.
  • CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever. 2007.
  • Dieckmann condens
  • Mahesh, M., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. 2013.
  • Benchchem.
  • The Royal Society of Chemistry.
  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • How to recrystallize a product from ethanol/diethyl?.
  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Grokipedia.
  • The Royal Society of Chemistry.
  • J&K Scientific LLC.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
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  • Alfa Chemistry.
  • ResearchGate. Synthesis scheme for (3)
  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase.
  • Wikipedia.
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  • Khan Academy.
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  • EPA. Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Sigma-Aldrich.
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  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl
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  • ResearchGate. Diethyl Oxomalonate as a Three-Carbon Synthon for Synthesis of Functionalized 1,1′-Disubstituted Tetrahydroisoquinoline | Request PDF. 2025.
  • The degradation of diethyl phthalate (DEP)
  • ResearchGate. (PDF) The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity.
  • The Degradation of Diethyl Phthalate (DEP)
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  • Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction.
  • MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.

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Technical Support Center: Optimizing the Synthesis of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Diethyl 3-oxodecanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable β-keto ester intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

I. Synthesis Strategy: The Crossed Claisen Condensation

This compound is most effectively synthesized via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of our target molecule, the recommended reactants are diethyl oxalate and ethyl heptanoate. In this pairing, diethyl oxalate serves as the non-enolizable electrophile, while ethyl heptanoate provides the enolizable α-protons to form the nucleophilic enolate.

Reaction Scheme:

Crossed Claisen Condensation Diethyl Oxalate Diethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Heptanoate Ethyl Heptanoate Enolate Enolate Ethyl Heptanoate->Enolate Deprotonation Base Strong Base (e.g., NaOEt, LDA) Product This compound Byproduct Ethanol Enolate->Tetrahedral Intermediate Nucleophilic Attack Tetrahedral Intermediate->Product Elimination of Ethoxide Tetrahedral Intermediate->Byproduct

Caption: General workflow of the crossed Claisen condensation for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in a Claisen condensation can stem from several factors. Here’s a checklist of potential issues and their solutions:

  • Insufficient or Inappropriate Base: The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[1] Using a catalytic amount or a weak base will result in poor yields.

    • Solution: Employ at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA). Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Presence of Water: Water will react with the strong base and can also hydrolyze the ester starting materials and the final product.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reaction Temperature: While the reaction is typically run at room temperature or with gentle heating, side reactions can occur at excessively high temperatures.

    • Solution: Maintain the recommended reaction temperature. If side reactions are suspected, consider running the reaction at a lower temperature for a longer duration.

  • Self-Condensation of Ethyl Heptanoate: A common side reaction is the self-condensation of the enolizable ester.[2]

    • Solution: To minimize this, slowly add the ethyl heptanoate to a mixture of the diethyl oxalate and the base. This keeps the concentration of the enolizable ester low at any given time, favoring the crossed condensation.[3]

Q2: I'm observing significant amounts of unreacted starting materials. Why is my reaction not going to completion?

A2: Incomplete conversion is a common hurdle. Here are the primary reasons and how to address them:

  • Inactive Base: As mentioned, the base is crucial. If it has degraded, it won't effectively deprotonate the ethyl heptanoate.

    • Solution: Use a freshly prepared or newly purchased strong base.

  • Poor Mixing: In a heterogeneous mixture (e.g., with sodium hydride), inefficient stirring can lead to localized reactions and incomplete conversion.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Reversibility: The initial condensation step is reversible. The reaction is driven forward by the deprotonation of the product. If the product is not efficiently deprotonated, the equilibrium may favor the starting materials.[4]

    • Solution: This again highlights the need for a full equivalent of a strong base.

Q3: My final product is impure, showing multiple spots on TLC or peaks in GC analysis. What are the likely impurities?

A3: Impurities can arise from side reactions or incomplete purification. Common contaminants include:

  • Unreacted Starting Materials: Diethyl oxalate and ethyl heptanoate.

  • Self-Condensation Product: Diethyl 2-ethyl-3-oxo-octanedioate (from the self-condensation of ethyl heptanoate).

  • Hydrolysis Products: If water is present, you may have heptanoic acid and oxalic acid.

  • Transesterification Products: If a different alkoxide base is used (e.g., sodium methoxide with ethyl esters), you can get methyl esters as impurities.[5][6]

Solution: Effective purification is key. A combination of an aqueous workup to remove water-soluble impurities followed by vacuum distillation or column chromatography is recommended.

III. Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for crossed Claisen condensations involving diethyl oxalate.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl oxalate

  • Ethyl heptanoate

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add diethyl oxalate to the flask.

  • Addition of Enolizable Ester: Slowly add ethyl heptanoate dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocols

1. Vacuum Distillation:

For larger scale purification, vacuum distillation is an effective method to separate the product from less volatile impurities.

  • Setup: Assemble a standard vacuum distillation apparatus.

  • Procedure: Heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point of this compound.

2. Column Chromatography:

For high purity on a smaller scale, column chromatography is recommended.[7]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by preliminary TLC analysis.[8]

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Load the crude product onto the column (dry loading is preferred if the product has low solubility in the initial eluent).

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Purity Assessment

Confirming the purity and identity of the final product is crucial.

Analytical Technique Expected Observations for this compound
¹H NMR The spectrum should show characteristic peaks for the ethyl ester groups (triplets and quartets), and protons alpha to the carbonyl groups. Due to keto-enol tautomerism, you may observe two sets of peaks.
¹³C NMR The spectrum will show signals for the carbonyl carbons of the ketone and ester groups, as well as the carbons of the alkyl chains.
GC-MS A pure sample should show a single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of this compound (258.3 g/mol ).

V. Mechanistic Insights and Key Considerations

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction No CheckBase Check Base: - Stoichiometry - Strength - Anhydrous conditions LowYield->CheckBase Yes ImpureProduct Impure Product? IncompleteReaction->ImpureProduct No CheckReactionConditions Optimize Reaction Conditions: - Temperature - Reaction Time - Slow Addition of Enolizable Ester IncompleteReaction->CheckReactionConditions Yes Purification Refine Purification: - Efficient Work-up - Vacuum Distillation - Column Chromatography ImpureProduct->Purification Yes Success High Yield & Purity ImpureProduct->Success No CheckBase->Start Adjust & Retry CheckReactionConditions->Start Adjust & Retry Purification->Start Re-purify

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

VI. References

  • Organic Syntheses. (n.d.). 5. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Acylation of β-Keto Ester Dianions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester. Retrieved from

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Transforming Terpene Feedstock into Polyketide Architecture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Show More. Retrieved from [Link]

  • YouTube. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. | Download Table. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]

  • Yale Chemistry Department. (n.d.). PS8-S05-2. Retrieved from [Link]

  • Chad's Prep®. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • IRJSE. (2025, August 18). GC-MS analysis of diethyl ether extract of Sauromatum venosum (Aiton) Kunth leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. Retrieved from [Link]

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Technical Support Center: Identifying Byproducts in Diethyl 3-oxodecanedioate Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of Diethyl 3-oxodecanedioate, with a focus on their identification using Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of this compound is a classic example of a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2] However, like many organic reactions, it is not always perfectly selective and can lead to a variety of byproducts.[3] Understanding the potential side reactions and how to identify their products is crucial for optimizing reaction conditions and obtaining a pure final product.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a crossed Claisen condensation between diethyl succinate and ethyl octanoate.[3] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl succinate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl octanoate. The subsequent loss of an ethoxide leaving group yields the desired β-keto ester, this compound.[4][5]

Q2: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂- (succinate moiety, α to C=O and CH)~2.7-2.9 (d)~45-50
-CH- (methine, α to two C=O)~3.5-3.7 (t)~50-55
-CH₂- (octanoate moiety, α to C=O)~2.4-2.6 (t)~30-35
-CH₂- (ester ethyl groups)~4.1-4.3 (q)~60-62
-CH₃ (ester ethyl groups)~1.2-1.4 (t)~14
-CH₂- (octanoate chain)~1.2-1.6 (m)~22-32
-CH₃ (octanoate chain)~0.8-1.0 (t)~14
C=O (keto group)-~200-205
C=O (ester groups)-~168-175

Troubleshooting Guide: Identifying Common Byproducts

Q3: My NMR spectrum shows signals that do not correspond to this compound. What are the likely byproducts?

A3: The presence of unexpected signals in your NMR spectrum indicates the formation of byproducts. The most common side reactions in a crossed Claisen condensation are self-condensation of the starting esters.[3] Therefore, the primary byproducts to look for are the self-condensation products of diethyl succinate and ethyl octanoate.

Byproduct 1: Diethyl succinosuccinate (Self-condensation of Diethyl Succinate)

The self-condensation of diethyl succinate results in the formation of Diethyl succinosuccinate. This occurs when the enolate of diethyl succinate attacks another molecule of diethyl succinate.

Table 2: ¹H and ¹³C NMR Data for Diethyl succinosuccinate

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH- (ring methine)~3.4-3.6 (s)~50-55
-CH₂- (ring methylene)~2.6-2.8 (s)~30-35
-CH₂- (ester ethyl groups)~4.1-4.3 (q)~60-62
-CH₃ (ester ethyl groups)~1.2-1.4 (t)~14
C=O (ring keto group)-~195-200
C=O (ester groups)-~165-170

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. These values are approximate and based on typical ranges for similar functional groups.[7]

Byproduct 2: Ethyl 2-hexyl-3-oxodecanoate (Self-condensation of Ethyl Octanoate)

The self-condensation of ethyl octanoate leads to the formation of Ethyl 2-hexyl-3-oxodecanoate. This happens when the enolate of ethyl octanoate attacks another molecule of ethyl octanoate.

Table 3: Predicted ¹H and ¹³C NMR Data for Ethyl 2-hexyl-3-oxodecanoate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH- (methine, α to two C=O)~3.4-3.6 (t)~55-60
-CH₂- (α to C=O, decanoate side)~2.4-2.6 (t)~40-45
-CH₂- (ester ethyl group)~4.1-4.3 (q)~60-62
-CH₃ (ester ethyl group)~1.2-1.4 (t)~14
-CH₂- & -CH₃ (hexyl and decanoate chains)~0.8-1.6 (m)~14-35
C=O (keto group)-~200-205
C=O (ester group)-~168-175

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation in a crossed Claisen condensation relies on controlling the relative reactivity of the two ester components.[8] Here are some strategies:

  • Use of a Non-enolizable Ester: While not applicable to this specific synthesis, a general strategy is to use one ester that cannot form an enolate (i.e., has no α-hydrogens).[3]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can favor the desired crossed condensation. Often, using a slight excess of the more reactive ester (in this case, likely diethyl succinate due to the two acidic α-hydrogens) can be beneficial.

  • Slow Addition: Slowly adding the more reactive ester (diethyl succinate) to the reaction mixture containing the base and the other ester (ethyl octanoate) can help to minimize its self-condensation.

  • Choice of Base: The choice of base and reaction temperature can also influence the product distribution.[9][10] Sodium ethoxide is a common choice, but other bases like sodium hydride or lithium diisopropylamide (LDA) could be explored.[9]

Reaction Pathway Diagram

Claisen_Condensation cluster_reactants Starting Materials cluster_products Products DS Diethyl Succinate DP This compound (Desired Product) DS->DP Crossed Condensation B1 Diethyl succinosuccinate (Byproduct 1) DS->B1 Self-condensation EO Ethyl Octanoate EO->DP Crossed Condensation B2 Ethyl 2-hexyl-3-oxodecanoate (Byproduct 2) EO->B2 Self-condensation Base Base (e.g., NaOEt) Base->DS Base->EO

Caption: Reaction pathways in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl succinate

  • Ethyl octanoate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl octanoate. From the dropping funnel, add diethyl succinate dropwise over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[11][12]

Troubleshooting Common Experimental Issues

Observed Issue Potential Cause Recommended Solution
Low or No Yield Inactive base (e.g., exposed to moisture).[9]Use freshly prepared or properly stored base. Ensure all glassware and solvents are anhydrous.
Insufficiently strong base.Consider a stronger base like sodium hydride or LDA.
Reaction temperature is too low.Ensure the reaction is heated to reflux.
High Proportion of Self-Condensation Products Addition of diethyl succinate was too fast.Add the diethyl succinate slowly and dropwise to the reaction mixture.
Incorrect stoichiometry.Carefully measure the molar ratios of the reactants.
Difficult Purification Close boiling points of product and byproducts.Use a high-efficiency distillation column or optimize the mobile phase for flash chromatography.
Emulsion formation during workup.Add brine during the washing steps to help break the emulsion.

References

  • NROChemistry. Claisen Condensation: Mechanism & Examples. Available from: [Link]

  • Claisen Condensation Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

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  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

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  • The Pherobase. NMR - ethyl octanoate|C10H20O2. Available from: [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • ResearchGate. The efficient synthesis of diethyl carbonate via coupling reaction from propylene oxide, CO 2 and ethanol over binary PVEImBr/MgO catalyst. Available from: [Link]

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Validation & Comparative

A Multi-dimensional Approach to Structural Elucidation: Validating Diethyl 3-oxodecanedioate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: Beyond the 1D Spectrum

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational blueprint of a molecule's functional groups and electronic environment, it often falls short when faced with complex structures, subtle isomerism, or significant signal overlap. Diethyl 3-oxodecanedioate (C₁₄H₂₄O₅), a β-keto ester with a long aliphatic chain and two equivalent terminal ethyl ester groups, presents a classic case where 1D NMR alone is insufficient for complete and confident validation. The symmetry of the ethyl groups and the repetitive methylene units in the C₆ alkyl chain can lead to spectral crowding, making definitive assignments challenging.

This guide provides a comprehensive, field-proven methodology for the structural validation of this compound using a strategic combination of two-dimensional (2D) NMR experiments. We will move beyond simple data reporting and delve into the causality behind the experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system of interlocking data points. This multi-dimensional approach transforms ambiguity into certainty, providing the robust, publication-quality evidence required in modern chemical research.

The Strategic Workflow: A Triad of Experiments

The core of our validation strategy lies in the sequential and complementary nature of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they build a complete, unambiguous picture of molecular connectivity.

G cluster_prep Phase 1: Initial Analysis & Preparation cluster_2d Phase 2: 2D NMR Correlation cluster_synthesis Phase 3: Structural Confirmation Molecule Target Molecule: This compound Prep Sample Preparation (20-25 mg in ~0.6 mL CDCl3) Molecule->Prep OneD 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->OneD COSY COSY (¹H-¹H Connectivity) OneD->COSY Identifies spin systems (e.g., alkyl chains, ethyl groups) HSQC HSQC (Direct ¹H-¹³C Correlation) OneD->HSQC Assigns protons to their carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) OneD->HMBC Provides initial data for long-range links Synthesis Data Synthesis COSY->Synthesis HSQC->Synthesis HMBC->Synthesis Confirmation Unambiguous Structure Confirmed Synthesis->Confirmation

Figure 1: A logical workflow for the structural validation of this compound using a suite of NMR experiments.

Experimental Protocols

Scientific integrity begins with meticulous and reproducible sample preparation. The quality of the final spectra is directly dependent on the quality of the initial sample.

Protocol 1: NMR Sample Preparation
  • Material Weighing: Accurately weigh 20-25 mg of purified this compound. This concentration is generally sufficient for achieving a good signal-to-noise ratio in heteronuclear 2D experiments like HSQC and HMBC within a reasonable timeframe.[1]

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar organic molecules like esters.[2][3] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium lock signal for the spectrometer.[2]

  • Dissolution: Dissolve the sample in the deuterated solvent within a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[2]

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Particulates can severely degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[2]

  • Final Volume Check: Ensure the final solution height in the NMR tube is at least 4-5 cm to be properly centered within the NMR probe's coil.[1][4]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Part 1: COSY - Mapping the Proton Framework

The COrrelation SpectroscopY (COSY) experiment is the starting point for mapping the molecule's proton network. It identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (²JHH, ³JHH).[5][6] The resulting 2D spectrum displays the ¹H spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are neighbors in a spin system.[7][8]

Why it's essential: For this compound, COSY is indispensable for:

  • Confirming Ethyl Groups: It will show a clear cross-peak between the methyl (H-14) and methylene (H-13) protons of the two equivalent ethyl ester groups.

  • Tracing the Aliphatic Chain: It allows us to "walk" along the C4 to C9 methylene chain, confirming the connectivity of these adjacent protons.

Predicted ¹H-¹H COSY Correlations
Proton Label (δ ppm, approx.)Correlates With (Proton Label)Expected Connectivity
H-13 (~4.1 ppm)H-14Ethyl Group: -O-CH₂ -CH₃
H-14 (~1.2 ppm)H-13Ethyl Group: -O-CH₂-CH₃
H-4 (~2.5 ppm)H-5Aliphatic Chain: -C(=O)-CH₂ -CH₂ -
H-5 (~1.6 ppm)H-4, H-6Aliphatic Chain: -CH₂-CH₂ -CH₂ -
H-6 (~1.3 ppm)H-5, H-7Aliphatic Chain: -CH₂-CH₂ -CH₂ -
H-7 (~1.3 ppm)H-6, H-8Aliphatic Chain: -CH₂-CH₂ -CH₂ -
H-8 (~1.6 ppm)H-7, H-9Aliphatic Chain: -CH₂-CH₂ -CH₂ -
H-9 (~2.2 ppm)H-8Aliphatic Chain: -CH₂ -CH₂ -C(=O)-

Note: The methylene protons H-6 and H-7 are expected to have very similar chemical shifts and may appear as a complex, overlapping multiplet.

Part 2: HSQC - Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[9][10][11] The 2D spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct C-H bond.[12] An "edited" HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[11]

Why it's essential: HSQC is the definitive tool for assigning protonated carbons.

  • Unambiguous Assignment: It directly links every proton signal from the COSY experiment to its corresponding carbon atom.

  • Resolving Ambiguity: In the crowded aliphatic region of the ¹H spectrum, HSQC can resolve overlapping proton signals by correlating them to their distinct ¹³C chemical shifts.

Predicted ¹H-¹³C HSQC Correlations
Carbon Label (δ ppm, approx.)Proton Label (δ ppm, approx.)Carbon Type
C-2 (~49 ppm)H-2 (~3.4 ppm)CH₂
C-4 (~41 ppm)H-4 (~2.5 ppm)CH₂
C-5 (~24 ppm)H-5 (~1.6 ppm)CH₂
C-6 (~29 ppm)H-6 (~1.3 ppm)CH₂
C-7 (~29 ppm)H-7 (~1.3 ppm)CH₂
C-8 (~25 ppm)H-8 (~1.6 ppm)CH₂
C-9 (~34 ppm)H-9 (~2.2 ppm)CH₂
C-13 (~61 ppm)H-13 (~4.1 ppm)CH₂
C-14 (~14 ppm)H-14 (~1.2 ppm)CH₃

Note: Quaternary carbons (C-1, C-3, C-10) will be absent from the HSQC spectrum as they have no directly attached protons.

Part 3: HMBC - Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH).[13][14] Unlike HSQC, which only shows direct connections, HMBC connects the molecular fragments identified by COSY and HSQC.

Why it's essential: HMBC provides the critical long-range connectivity information needed to place the functional groups and assemble the full structure.

  • Positioning the Ketone: Correlations from protons on C-2 and C-4 to the ketone carbon at C-3 will definitively place the oxo group.

  • Confirming the Esters: Correlations from the ethyl methylene protons (H-13) to the C-10 ester carbonyl, and from the C-9 protons to the C-10 carbonyl, will confirm the ester functionality at one end of the chain. Symmetrically, correlations from H-2 to C-1 will confirm the other ester.

  • Bridging Quaternary Carbons: Since quaternary carbons (like C=O) are invisible in HSQC, HMBC is the only way to place them within the molecular framework by observing correlations from nearby protons.[14]

Predicted Key ¹H-¹³C HMBC Correlations
Proton LabelCorrelates With (Carbon Label)Significance of Correlation
H-2C-1, C-3, C-4Confirms C2 is between C1 ester and C3 ketone.
H-4C-2, C-3, C-5, C-6Confirms C4 is between C3 ketone and C5.
H-9C-7, C-8, C-10Links the end of the alkyl chain to the C10 ester.
H-13C-10, C-14Confirms the ethyl group is attached to the C10 ester.
H-14C-13Confirms ethyl group connectivity.

Data Synthesis and Structural Confirmation

The validation of the this compound structure is achieved not by any single experiment, but by the seamless integration of all data points into a single, coherent model.

  • Establish Spin Systems with COSY: The COSY spectrum confirms the presence of an ethyl group (-CH₂-CH₃) and a long, coupled -(CH₂)₆- chain. It also identifies the isolated methylene at H-2, which shows no COSY correlations, indicating it is flanked by non-protonated carbons or is too far from other protons for typical coupling.

  • Assign Atoms with HSQC: The HSQC spectrum acts as a Rosetta Stone, translating each proton signal to its directly bonded carbon, providing nine distinct C-H correlation peaks and confirming the number of protonated carbons.

  • Assemble the Skeleton with HMBC: This is the final and most critical step.

    • The HMBC correlation from the ethyl protons (H-13) to the ester carbonyl at C-10 confirms the -(CH₂)₆-COOCH₂CH₃ fragment.

    • Simultaneously, the correlations from H-2 to the C-3 ketone and the C-1 ester carbonyl confirm the EtOOC-CH₂-C(=O)- fragment.

    • The crucial link is provided by the HMBC correlations from H-4 to the C-3 ketone. This definitively connects the two major fragments, confirming the position of the ketone at C-3 and completing the entire molecular skeleton.

The combined data from these three experiments logically and irrefutably validates the structure of this compound, leaving no room for ambiguity. This systematic, multi-dimensional approach exemplifies a robust and trustworthy protocol for the structural elucidation of complex organic molecules.

References

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A Comparative Guide to the Reactivity of Diethyl 3-oxodecanedioate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, β-keto esters are indispensable intermediates in the intricate art of organic synthesis. Their unique bifunctional nature, possessing both nucleophilic and electrophilic character, allows for a diverse array of chemical transformations. This makes them cornerstone building blocks in the construction of complex molecules, including pharmaceuticals and other biologically active compounds.[1]

This guide provides a comprehensive comparative analysis of Diethyl 3-oxodecanedioate against two universally recognized benchmarks in its class: Ethyl Acetoacetate and Diethyl Malonate. We will dissect their reactivity profiles, supported by structural analysis, comparative data, and detailed experimental protocols for key transformations.

I. Structural and Electronic Foundations of Reactivity

The reactivity of β-keto esters is fundamentally governed by the acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups.[1][2] Abstraction of one of these protons by a base yields a resonance-stabilized enolate, a potent carbon nucleophile that is central to the utility of these compounds.[3][4] The stability of this enolate, and thus the acidity of the parent compound, is directly influenced by the nature of the flanking electron-withdrawing groups.

  • This compound (DEDD): With the structure EtOOC-CH₂-CO-(CH₂)₆-COOEt, its active methylene group is positioned between a ketone and an ester group. The long C₇ ester-terminated chain attached to the ketone carbonyl introduces significant steric bulk and potential long-range electronic effects compared to simpler analogues.

  • Ethyl Acetoacetate (EAA): As the archetypal β-keto ester (CH₃-CO-CH₂-COOEt), it features a ketone and an ester group activating the methylene protons. Its small methyl group presents minimal steric hindrance.

  • Diethyl Malonate (DEM): In this case, two ester groups (EtOOC-CH₂-COOEt) flank the active methylene.

The key difference lies in the electron-withdrawing ability of a ketone versus an ester. A ketone carbonyl is more electrophilic and thus more effective at stabilizing the negative charge of the enolate through resonance than an ester carbonyl.[5][6] This is because the lone pair on the ester's oxygen atom can donate electron density to the carbonyl carbon, reducing its ability to pull electron density from the carbanion.[5][6] This fundamental electronic difference dictates the relative acidity.

Data Presentation: Physicochemical Properties
PropertyThis compoundEthyl Acetoacetate (EAA)Diethyl Malonate (DEM)
Molecular Formula C₁₄H₂₄O₅C₆H₁₀O₃C₇H₁₂O₄
Molecular Weight 272.34 g/mol 130.14 g/mol [7]160.17 g/mol
pKa of α-hydrogen ~11.0 (estimated)~10.7 (in H₂O)[7]~13.0 (in H₂O)[8]

As the data indicates, the α-protons of EAA are more acidic (lower pKa) than those of DEM.[5][6] this compound is expected to have a pKa very close to that of EAA, as its immediate electronic environment (ketone-methylene-ester) is identical. The long alkyl chain is unlikely to significantly alter the acidity but will play a major role in reaction kinetics due to steric hindrance.

Diagram 1: Comparative Enolate Resonance Structures

G cluster_EAA Ethyl Acetoacetate (EAA) Enolate cluster_DEM Diethyl Malonate (DEM) Enolate cluster_DEDD This compound (DEDD) Enolate EAA_start CH₃-CO-CH⁻-COOEt EAA_res1 CH₃-C(O⁻)=CH-COOEt EAA_start->EAA_res1 Resonance EAA_res2 CH₃-CO-CH=C(O⁻)-OEt EAA_start->EAA_res2 Resonance DEM_start EtOOC-CH⁻-COOEt DEM_res1 EtOOC-CH=C(O⁻)-OEt DEM_start->DEM_res1 Resonance DEM_res2 EtO⁻-C(=O)-CH=C(O)-OEt DEM_start->DEM_res2 Resonance DEDD_start R-CO-CH⁻-COOEt (R = -(CH₂)₆COOEt) DEDD_res1 R-C(O⁻)=CH-COOEt DEDD_start->DEDD_res1 Resonance DEDD_res2 R-CO-CH=C(O⁻)-OEt DEDD_start->DEDD_res2 Resonance caption Resonance stabilization of enolates. The ketone-stabilized form (yellow) is a major contributor.

Caption: Resonance stabilization in β-keto and β-diester enolates.

II. Comparative Reactivity in Key Transformations

The differences in acidity and steric profile directly translate to performance in common synthetic operations.

Alkylation

Alkylation is a cornerstone reaction of β-keto esters, proceeding via an Sₙ2 reaction between the enolate and an alkyl halide.[3][9]

  • Rate of Enolate Formation: EAA and DEDD form enolates more readily than DEM due to their lower pKa, allowing for the use of milder bases like sodium ethoxide. DEM often requires the same base but may exhibit slower reaction kinetics.

  • Nucleophilicity vs. Steric Hindrance: While the enolates are potent nucleophiles, the steric environment is critical.

    • EAA is minimally hindered, making it an excellent substrate for both primary and some secondary alkyl halides.

    • DEDD presents a significantly more hindered environment due to the long chain attached to the ketone. This can decrease the rate of alkylation, particularly with bulky alkyl halides. This steric crowding can, in some cases, be advantageous for preventing undesired dialkylation.

    • DEM has an intermediate steric profile and is highly effective for synthesizing substituted malonic acids, which are precursors to a wide range of other compounds.

  • Dialkylation: The potential for a second alkylation exists if a proton remains on the α-carbon after the first step.[10] For DEM and EAA, dialkylation is common and can be controlled by stoichiometry. For DEDD, the steric bulk of the first introduced alkyl group, combined with the inherent bulk of the molecule, may make a second alkylation more challenging.

Acylation

Acylation involves the reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride, to form a 1,3-dicarbonyl compound.[11][12]

  • Reactivity Trend: The principles of enolate formation and steric hindrance from alkylation apply directly to acylation. EAA is a standard substrate.

  • DEDD in Acylation: Acylation of DEDD would result in a complex tri-carbonyl compound. The steric hindrance around the nucleophilic carbon would be a significant factor, likely requiring more forcing conditions or highly reactive acylating agents.

  • Chemoselectivity: In molecules like DEDD, which contain multiple ester groups, the choice of reaction conditions is critical to prevent side reactions like transesterification or Claisen condensation.

Knoevenagel Condensation

This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product.[13][14][15]

  • Aldehyde vs. Ketone Reactivity: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[15]

  • Substrate Comparison:

    • DEM and EAA are classic substrates for this reaction.[14] The choice between them often depends on the desired functionality in the final product.

    • DEDD can also participate. However, its large size may slow the reaction. The resulting product, a highly functionalized long-chain molecule, could be a valuable intermediate for complex target synthesis.

Hydrolysis and Decarboxylation

The synthetic utility of these esters often culminates in the hydrolysis of the ester group(s) followed by thermal decarboxylation of the resulting β-keto acid or malonic acid to yield a ketone or carboxylic acid, respectively.[1][9][16]

  • Mechanism: The decarboxylation of the intermediate β-keto acid proceeds readily upon heating, often through a cyclic six-membered transition state.[1]

  • Ease of Decarboxylation: β-keto acids (from EAA and DEDD) and malonic acids (from DEM) are both prone to decarboxylation. The conditions are typically mild heating in an acidic solution.[1][10]

  • Synthetic Outcome: This step is what makes these reagents so powerful.

    • Alkylated EAA or DEDD yields a substituted ketone.[3] This makes DEDD a valuable precursor for synthesizing complex, long-chain ketones.[17][18]

    • Alkylated DEM yields a substituted acetic acid.

Diagram 2: General Synthetic Workflow Using β-Keto Esters

G Start β-Keto Ester (e.g., DEDD, EAA) Enolate Resonance-Stabilized Enolate Start->Enolate Base (e.g., NaOEt) Deprotonation Alkylated α-Alkylated Ester Enolate->Alkylated R-X (Alkyl Halide) Alkylation (Sₙ2) KetoAcid β-Keto Acid Alkylated->KetoAcid H₃O⁺, Heat Ester Hydrolysis Product Substituted Ketone + CO₂ KetoAcid->Product Heat Decarboxylation caption A typical reaction sequence: alkylation followed by ketonic hydrolysis and decarboxylation.

Caption: Typical reaction sequence for β-keto ester alkylation and decarboxylation.

III. Experimental Protocols

Trustworthy and reproducible protocols are paramount. The following section details a generalized, self-validating procedure for the mono-alkylation of a β-keto ester, which can be adapted for each of the discussed substrates.

Protocol: Mono-alkylation of a β-Keto Ester followed by Ketonic Hydrolysis and Decarboxylation

Objective: To synthesize a mono-substituted ketone from a β-keto ester precursor.

Materials:

  • β-Keto Ester (e.g., EAA, DEDD) (1.0 equiv)

  • Anhydrous Ethanol

  • Sodium metal (1.0 equiv) or Sodium Ethoxide (1.0 equiv)

  • Alkyl Halide (e.g., 1-bromobutane) (1.0 equiv)

  • Aqueous Hydrochloric Acid (e.g., 3 M) or Sulfuric Acid

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Enolate Formation and Alkylation

  • Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal (cut into small pieces) portion-wise, controlling the exothermic reaction with an ice bath. Allow all the sodium to react completely. Causality: This in-situ formation ensures a completely anhydrous, highly reactive base, which is crucial for efficient deprotonation and to avoid side reactions like ester hydrolysis.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C. Add the β-keto ester (1.0 equiv) dropwise via a syringe or dropping funnel. Stir the mixture at room temperature for 30-60 minutes. Validation: Complete formation of the enolate is often indicated by the formation of a clear solution or a fine precipitate of the sodium enolate.

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise to the enolate solution. The rate of addition may need to be controlled to manage any exotherm. After addition, heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. Using a 1:1 stoichiometry of enolate to halide minimizes dialkylation.

  • Work-up (Alkylation): Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-alkylated β-keto ester.

Part B: Hydrolysis and Decarboxylation

  • Hydrolysis: Combine the crude alkylated ester with aqueous HCl or H₂SO₄ (3 M). Heat the mixture to reflux for 4-8 hours. Causality: The strong acid catalyzes the hydrolysis of the ester to a carboxylic acid, forming the β-keto acid intermediate.

  • Decarboxylation: Continue heating the acidic solution. The decarboxylation (loss of CO₂) often begins during the hydrolysis step, evidenced by gas evolution. Heat until gas evolution ceases. Validation: The completion of decarboxylation can be monitored by TLC, observing the disappearance of the β-keto acid intermediate and the appearance of the final ketone product.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash carefully with saturated sodium bicarbonate solution (to neutralize remaining acid) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude ketone can be purified by vacuum distillation or column chromatography.

IV. Conclusion and Recommendations

The choice between this compound, Ethyl Acetoacetate, and Diethyl Malonate is a strategic decision dictated by the synthetic goal.

  • Ethyl Acetoacetate (EAA) remains the versatile workhorse for general synthesis of mono- and di-substituted ketones due to its high reactivity and low steric hindrance.

  • Diethyl Malonate (DEM) is the reagent of choice when the target molecule is a substituted carboxylic acid or when the milder acidity is advantageous for controlling reactivity with highly sensitive substrates.

  • This compound (DEDD) serves a more specialized role. It is an ideal starting material for the synthesis of complex, long-chain ketones containing additional functionality at the terminus of the chain. Researchers must, however, account for the significant steric hindrance it presents, which will influence reaction rates and may require optimization of reaction conditions. Its value lies in building molecular complexity in a single, highly functionalized fragment.

By understanding the fundamental principles of acidity, steric effects, and reaction mechanisms, researchers can effectively leverage the distinct reactivity profiles of these essential building blocks to advance their synthetic programs.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link][9]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link][3]

  • PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011-02-08). [Link][10]

  • Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC, NIH. [Link][16]

  • Chemistry Stack Exchange. Acidic strength of diethyl malonate vs ethyl acetoacetate. (2020-05-15). [Link][5]

  • Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025-06-02). [Link][19]

  • Reyes-González, M. A., et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central, NIH. (2023-09-22). [Link][20]

  • PharmaXChange.info. pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. [Link][21]

  • Shivaji College. Active Methylene Compounds. [Link][2]

  • Organic Reactions. The Knoevenagel Condensation. [Link][13]

  • Wikipedia. Knoevenagel condensation. [Link][14]

  • University of Illinois. pKa Chart. [Link][22]

  • ResearchGate. Synthesis of long-chain ketones and aldehydes. [Link][17]

  • University of Wisconsin. pKa Values of Common Carbon Acids. [Link][8]

  • Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022-07-15). [Link][18]

  • ChemistNate. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. (2015-03-25). [Link][23]

  • WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. (2024-02-18). [Link][4]

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A Senior Application Scientist's Guide to Strategic Reagent Selection: Diethyl 3-Oxodecanedioate vs. Diethyl 1,3-Acetonedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency and outcome of a synthetic route. Among the versatile class of β-keto esters, diethyl 3-oxodecanedioate and diethyl 1,3-acetonedicarboxylate present two structurally related yet functionally distinct options for researchers. This guide provides an in-depth comparison of these two reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists in drug development and molecular synthesis to make informed strategic choices.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two diesters lies in their carbon backbone and the positioning of the keto group relative to the ester functionalities. Diethyl 1,3-acetonedicarboxylate, also known as diethyl 3-oxoglutarate, is a symmetrical molecule with a central ketone flanked by two methylene groups, each activated by an adjacent ethyl ester.[1] In contrast, this compound (also known as diethyl 3-oxosebacate) is an unsymmetrical long-chain diester with a single ketone at the C3 position.

This structural variance has profound implications for their reactivity, particularly the acidity of their α-hydrogens, which is the cornerstone of their utility in synthesis.

PropertyThis compoundDiethyl 1,3-acetonedicarboxylate
Molecular Formula C₁₄H₂₄O₅C₉H₁₄O₅
Molecular Weight 272.34 g/mol 202.20 g/mol
Structure EtOOC-CH₂-CO-(CH₂)₆-COOEtEtOOC-CH₂-CO-CH₂-COOEt
Key Feature Long aliphatic chain, two distinct α-methylene groupsSymmetrical, highly activated central methylene group
Typical pKa (α-H) ~13-14 (C2), ~19-20 (C4) (Estimated)~11

The methylene protons at the C2 position of diethyl 1,3-acetonedicarboxylate are flanked by two carbonyl groups, significantly increasing their acidity (pKa ≈ 11).[2] This makes them readily deprotonated by mild bases. The α-hydrogens of this compound are less acidic in comparison, as they are adjacent to only one carbonyl group. The C2 protons are activated by both a ketone and an ester, while the C4 protons are activated only by the ketone, leading to differential reactivity.

Core Reactivity and Mechanistic Pathways: A Tale of Two Skeletons

The synthetic utility of these reagents is primarily dictated by the chemistry of their enolates. The choice between them often comes down to the desired final molecular architecture: carbocyclic/long-chain aliphatic versus heterocyclic/symmetrical structures.

This compound: The Architect of Carbocycles and Chains

The defining reaction for this long-chain diester is the Dieckmann condensation , an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[3][4] Given its 1,8-diester nature, this compound is an ideal precursor for the synthesis of seven-membered rings (cycloheptanones), a valuable motif in natural product synthesis.

The mechanism involves the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group, leading to a cyclic β-keto ester after elimination of an ethoxide ion.[5][6]

Diagram: Dieckmann Condensation of this compound

Dieckmann_Condensation reagent This compound enolate Enolate Intermediate reagent->enolate -H⁺ base NaOEt cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral product Cyclic β-Keto Ester tetrahedral->product -EtO⁻ Hantzsch_Synthesis cluster_1 Intermediate Formation cluster_2 Cyclization & Oxidation DA Diethyl Acetonedicarboxylate Enamine Enamine Intermediate DA->Enamine Knoevenagel Knoevenagel Adduct DA->Knoevenagel Aldehyde R-CHO Aldehyde->Knoevenagel Ammonia NH₃ Ammonia->Enamine DHP 1,4-Dihydropyridine Enamine->DHP Knoevenagel->DHP Pyridine Pyridine Product DHP->Pyridine [O] Decision_Tree start What is your primary synthetic goal? goal1 Synthesize a heterocyclic ring (e.g., pyridine, dihydropyridine)? start->goal1 goal2 Synthesize a carbocyclic ring (5- to 7-membered)? start->goal2 goal3 Introduce a long C7 acyl chain or perform C-C bond formation with a simple, highly active methylene? start->goal3 reagent1 Use Diethyl 1,3-Acetonedicarboxylate goal1->reagent1 Yes reagent2 Use this compound goal2->reagent2 Yes goal3->reagent1 Active Methylene goal3->reagent2 Long Chain

Sources

A Senior Application Scientist's Guide to the Hantzsch Reaction: A Comparative Yield Analysis of β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the Hantzsch pyridine synthesis stands as a robust and versatile method for constructing 1,4-dihydropyridine (DHP) and pyridine scaffolds.[1][2] These heterocyclic cores are of immense pharmacological importance, forming the basis of numerous therapeutic agents, most notably the L-type calcium channel blockers like nifedipine and amlodipine used in treating cardiovascular diseases.[1] The elegant simplicity of this multi-component reaction, which combines an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester, allows for the efficient generation of molecular complexity in a single step.[1][3]

The choice of the β-ketoester is a critical parameter that directly influences the yield, purity, and substitution pattern of the final product.[4] This guide provides an in-depth comparative analysis of how different β-ketoesters perform in the Hantzsch reaction, supported by experimental data and mechanistic insights. Our objective is to equip you with the knowledge to make informed decisions in your synthetic strategies, optimizing for yield and efficiency.

The Mechanism of the Hantzsch Reaction: A Tale of Two Intermediates

The Hantzsch synthesis proceeds through a fascinating convergence of two key intermediates, which are formed in situ. Understanding this mechanism is paramount to appreciating how the structure of the β-ketoester can impact the overall reaction efficiency. The reaction pathway involves a Knoevenagel condensation, the formation of an enamine, a Michael addition, and subsequent cyclization and dehydration.[5]

The two pivotal intermediates are:

  • An α,β-unsaturated carbonyl compound: This is formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.

  • An enamine: This is generated from the reaction of the second equivalent of the β-ketoester with the ammonia source.

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine product. The driving force for the final optional oxidation to a pyridine is the formation of a stable aromatic ring.

Caption: The convergent mechanism of the Hantzsch pyridine synthesis.

Comparative Analysis of β-Ketoesters: A Yield-Driven Perspective

The structure of the β-ketoester, particularly the nature of the ester's alkyl group, can exert both steric and electronic effects on the reaction rate and overall yield. While a comprehensive comparative study across a wide array of β-ketoesters under identical conditions is not extensively documented, available data and established chemical principles provide valuable insights.

Methyl Acetoacetate vs. Ethyl Acetoacetate: A Direct Comparison

The most commonly employed β-ketoesters in the Hantzsch synthesis are methyl acetoacetate and ethyl acetoacetate.[6] Experimental evidence indicates that ethyl acetoacetate generally provides slightly higher to comparable yields compared to methyl acetoacetate under the same reaction conditions.[4]

Aldehydeβ-KetoesterYield (%)
BenzaldehydeMethyl Acetoacetate92
Ethyl Acetoacetate 95
4-MethylbenzaldehydeMethyl Acetoacetate95
Ethyl Acetoacetate 98
4-MethoxybenzaldehydeMethyl Acetoacetate94
Ethyl Acetoacetate 96
4-ChlorobenzaldehydeMethyl Acetoacetate90
Ethyl Acetoacetate 93

Data sourced from BenchChem. [4]

The marginally higher yields observed with ethyl acetoacetate may be attributed to a subtle interplay of electronic and steric factors. The slightly greater electron-donating nature of the ethyl group compared to the methyl group could enhance the nucleophilicity of the enamine intermediate, facilitating the crucial Michael addition step.

The Impact of Bulkier Ester Groups: Steric Hindrance Considerations

While direct, side-by-side comparative data is scarce, it is a well-established principle in organic chemistry that increased steric bulk around a reactive center can hinder reaction rates. In the context of the Hantzsch reaction, employing β-ketoesters with bulkier alkyl groups (e.g., isopropyl, tert-butyl, or benzyl acetoacetate) may lead to several consequences:

  • Slower Reaction Rates: The formation of both the Knoevenagel adduct and the enamine intermediate could be slowed down due to steric hindrance. The subsequent Michael addition and cyclization steps would also be impeded.

  • Lower Yields: Increased steric crowding in the transition states can lead to a higher activation energy for the key bond-forming steps, potentially resulting in lower overall yields.

However, it is important to note that in some cases, the use of bulkier esters can be advantageous, for instance, in directing the stereochemistry of the reaction or in synthesizing specific target molecules where these groups are desired.

A study by Rao demonstrated the in situ generation of various non-commercial β-ketoesters via transesterification of tert-butyl acetoacetate, followed by a one-pot Hantzsch reaction.[7] While not a direct comparison, the reported yields (ranging from 75-94%) for the synthesis of 1,4-dihydropyridine derivatives using these in situ generated esters indicate that a variety of ester groups are well-tolerated in the reaction.[7]

Experimental Protocol: A Validated Solvent-Free Hantzsch Synthesis

To provide a practical and reproducible methodology, we present a detailed protocol for a solvent-free Hantzsch reaction. This "green" approach minimizes waste and often leads to high yields and simplified product isolation.

Experimental_Workflow A Reactant Mixing (Aldehyde, β-Ketoester, Ammonium Acetate) B Heating and Stirring (e.g., 60-80°C) A->B C Reaction Monitoring (TLC) B->C D Cooling to Room Temperature C->D Reaction Complete E Precipitation (Addition of cold water) D->E F Isolation (Vacuum Filtration) E->F G Washing (Cold water/ethanol) F->G H Purification (Recrystallization from Ethanol) G->H I Drying and Characterization H->I

Caption: A generalized workflow for the solvent-free Hantzsch synthesis.

Materials:
  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), the chosen β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Reaction Conditions: Place a magnetic stir bar in the flask and place it on a magnetic stirrer with a heating mantle. Stir the reaction mixture at a temperature between 60-80°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature. A solid product should form.

  • Isolation: Add cold deionized water to the solidified product and stir for a few minutes. Collect the solid product by vacuum filtration and wash it with deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure 1,4-dihydropyridine as a crystalline solid.

  • Analysis: Dry the final product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, and melting point).

Conclusion and Future Perspectives

The Hantzsch reaction remains an indispensable tool in the synthesis of pyridines and dihydropyridines. The choice of β-ketoester, while seemingly a minor modification, can have a discernible impact on the reaction's efficiency. The available data suggests that for common acetoacetates, ethyl acetoacetate often provides a slight yield advantage over methyl acetoacetate.

For β-ketoesters bearing bulkier alkyl groups, a decrease in reaction rate and potentially yield can be anticipated due to steric hindrance, although they remain viable substrates for the synthesis of more complex and specifically functionalized dihydropyridines. The development of more efficient catalytic systems and reaction conditions, such as microwave-assisted synthesis and the use of green solvents, continues to broaden the scope and applicability of the Hantzsch reaction.[1] Future systematic studies directly comparing a wider range of β-ketoesters under standardized conditions would be invaluable for further refining our understanding and predictive power in this classic and enduring transformation.

References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. Available at: [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Hantzsch Pyridine Synthesis Definition. Fiveable. Available at: [Link]

  • Learning from the Hantzsch synthesis. American Chemical Society. Available at: [Link]

  • Rao, G. B. D. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11). Available at: [Link]

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The Strategic Advantage of Diethyl 3-oxodecanedioate: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of novel therapeutics and specialized chemical entities, the choice of precursors is a critical determinant of efficiency, yield, and overall success. Among the versatile building blocks available, Diethyl 3-oxodecanedioate emerges as a superior precursor for the introduction of a C10 β-keto ester moiety. This guide provides an in-depth technical comparison of this compound with other potential synthetic precursors, supported by established chemical principles and experimental insights, to elucidate its distinct advantages in advanced chemical synthesis.

Understanding the Synthetic Challenge: Accessing Long-Chain β-Keto Esters

The synthesis of long-chain β-keto esters like this compound presents unique challenges. The primary route to such molecules is the Claisen condensation, a robust carbon-carbon bond-forming reaction. However, the success of this reaction is highly dependent on the choice of starting materials and reaction conditions. Self-condensation of a single ester can lead to a mixture of products, reducing the yield of the desired compound. Furthermore, the reactivity of the ester enolate and the electrophilic ester partner must be carefully managed to ensure a clean and efficient reaction.

This compound: A Product of Strategic Precursor Selection

The most logical and efficient pathway to this compound is through a crossed or mixed Claisen condensation . This strategy involves the reaction of two different esters, where one acts as the enolate donor and the other as the acylating agent. The judicious selection of these two precursor esters is where the advantages become apparent.

A highly effective approach involves the reaction between a precursor containing an enolizable α-hydrogen and an acylating agent that lacks α-hydrogens, thereby preventing self-condensation of the acylating agent. For the synthesis of this compound, the ideal precursors are Diethyl pimelate and Diethyl oxalate .

The Precursor Comparison:
Precursor CombinationReaction TypeKey AdvantagesPotential Drawbacks
Diethyl pimelate + Diethyl oxalate Crossed Claisen CondensationHigh Selectivity: Diethyl oxalate cannot form an enolate, preventing self-condensation and leading to a single major product.[1][2][3] Favorable Reactivity: The enolate of diethyl pimelate readily attacks the electrophilic carbonyl of diethyl oxalate. Commercially Available Precursors: Both starting materials are readily accessible.[4][5]Requires stoichiometric amounts of a strong base.
Self-condensation of Diethyl sebacate Claisen CondensationSingle starting material.Can lead to a mixture of products, including polymeric materials, reducing the yield of the desired cyclic or linear product. Requires careful control of reaction conditions.
Diethyl suberate + Acetylating agent (e.g., Ethyl acetate) Crossed Claisen CondensationCan be used to introduce the keto group.Risk of self-condensation of both the suberate and the acetylating agent, leading to a complex mixture of products and lower yields of the desired product.

The Decisive Advantage: Why Diethyl Pimelate and Diethyl Oxalate Excel

The strategic use of Diethyl pimelate and Diethyl oxalate offers a superior synthetic route due to the inherent chemical properties of these precursors:

  • Elimination of Self-Condensation: The primary advantage lies in the non-enolizable nature of Diethyl oxalate.[1] This directs the reaction towards the desired crossed condensation product, significantly improving the yield and simplifying purification.

  • Controlled Acylation: Diethyl oxalate serves as an efficient C2 electrophile, cleanly acylating the enolate generated from Diethyl pimelate.

  • Versatility of Diethyl Pimelate: Diethyl pimelate is a versatile C7 building block that can be readily synthesized and is commercially available. Its ester groups provide a handle for further synthetic transformations.[4][5][6]

Experimental Workflow and Underlying Principles

The synthesis of this compound via the crossed Claisen condensation of Diethyl pimelate and Diethyl oxalate is a testament to the principles of rational synthetic design.

Diagram of the Synthetic Workflow

workflow cluster_prep Precursor Preparation & Reaction Setup cluster_reaction Claisen Condensation cluster_workup Work-up & Purification P1 Diethyl pimelate Reaction Reaction Mixture (Formation of Enolate and Nucleophilic Attack) P1->Reaction P2 Diethyl oxalate P2->Reaction Base Sodium Ethoxide in Ethanol Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Quench Acidic Quench (e.g., dilute HCl) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Distillation or Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for Claisen condensations. Optimization may be required for specific laboratory conditions.

Materials:

  • Diethyl pimelate

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Dry diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: To the stirred solution of sodium ethoxide, add Diethyl pimelate dropwise at a temperature that maintains a gentle reflux. This will generate the corresponding enolate.

  • Acylation: After the addition of Diethyl pimelate is complete, add Diethyl oxalate dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Reaction Mechanism: A Closer Look

mechanism Diethyl pimelate EtOOC-(CH₂)₅-COOEt Enolate EtOOC-(CH₂)₄-CH⁻-COOEt Diethyl pimelate->Enolate Deprotonation Base (EtO⁻) EtO⁻ Base (EtO⁻)->Enolate Tetrahedral Intermediate EtOOC-(CH₂)₄-CH(COOEt)-C(O⁻)(OEt)₂ Enolate->Tetrahedral Intermediate Diethyl oxalate EtOOC-COOEt Diethyl oxalate->Tetrahedral Intermediate Product EtOOC-(CH₂)₄-CH(COOEt)-CO-COOEt Tetrahedral Intermediate->Product Elimination EtO⁻ EtO⁻ Tetrahedral Intermediate->EtO⁻ Final Product This compound (after work-up) Product->Final Product

Caption: Simplified mechanism of the crossed Claisen condensation.

Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency

In the pursuit of complex molecular targets, the selection of precursors is a paramount consideration. The synthesis of this compound via the crossed Claisen condensation of Diethyl pimelate and Diethyl oxalate exemplifies a strategic approach that leverages fundamental principles of organic chemistry to achieve high selectivity and efficiency. By mitigating the formation of byproducts inherent in other synthetic routes, this method provides a reliable and scalable pathway to a valuable long-chain β-keto ester. For researchers and drug development professionals, understanding and applying these principles in the selection of precursors is a key step towards the successful and efficient synthesis of novel chemical entities.

References

  • A Manufacturer's Perspective. The Role of Diethyl Pimelate in Pharmaceutical Synthesis. Available from: [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

  • Organic Syntheses. DIETHYL β-KETOPIMELATE. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • Chemistry LibreTexts. Mixed Claisen Condensations. Available from: [Link]

  • Organic Syntheses. ethyl hydrogen sebacate. Available from: [Link]

  • CAS Common Chemistry. Diethyl pimelate. Available from: [Link]

  • Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes. Available from: [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. Available from: [Link]

  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available from: [Link]

  • Organic Syntheses. diethyl acetamidomalonate. Available from: [Link]

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available from: [Link]

  • The Good Scents Company. diethyl suberate. Available from: [Link]

  • Scent & Chemistry. Diethyl suberate (CAS 2050-23-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Google Patents. CN105130814A - Preparation method of diethyl sebacate in presence of catalyst namely methyl sulfonic acid.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Diethyl 3-oxodecanedioate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of synthesized Diethyl 3-oxodecanedioate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the synthetic context, potential impurities, and detailed, field-proven protocols to ensure the highest standards of analytical rigor.

Introduction: The Significance of Purity in this compound

This compound is a β-keto ester, a class of compounds that are pivotal building blocks in organic synthesis.[1] Their dual functionality allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and the introduction of potentially harmful substances in the final product.

This guide will focus on the robust and widely applicable technique of High-Performance Liquid Chromatography (HPLC) for purity assessment, while also providing a comparative analysis with other common analytical methods such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthetic Pathway and Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized via an intramolecular Claisen condensation, also known as the Dieckmann condensation, of a C10 diester, such as diethyl decanedioate.[2][3]

Diethyl decanedioate Diethyl decanedioate Enolate Intermediate Enolate Intermediate Diethyl decanedioate->Enolate Intermediate Base (e.g., NaOEt) Cyclic Intermediate Cyclic Intermediate Enolate Intermediate->Cyclic Intermediate Intramolecular Attack This compound This compound Cyclic Intermediate->this compound Acidic Workup

Caption: Synthesis of this compound via Dieckmann Condensation.

Based on this synthetic pathway, potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual diethyl decanedioate.

  • Byproducts of Side Reactions: Products of intermolecular Claisen condensation between two molecules of diethyl decanedioate.

  • Reagents and Solvents: Residual base (e.g., sodium ethoxide) and reaction solvents (e.g., ethanol, toluene).

  • Degradation Products: Hydrolysis of the ester groups to the corresponding carboxylic acids.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation.

Purity Purity Assessment of this compound HPLC HPLC High resolution and sensitivity Quantitative Versatile for non-volatile compounds Purity->HPLC Primary Method GC GC Excellent for volatile compounds High resolution Purity->GC Alternative TLC TLC Simple and rapid Qualitative screening Purity->TLC Alternative qNMR qNMR Absolute quantitation without a reference standard Structural information Purity->qNMR Alternative

Caption: Comparison of Analytical Methods for Purity Assessment.

Method Principle Advantages Limitations Best For
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, excellent for non-volatile compounds, well-established for quantitative analysis.[4]Requires more complex instrumentation and expertise compared to TLC.Routine quality control and accurate quantification of impurities.
GC Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[5]High resolution for volatile and thermally stable compounds.[6]Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities and residual solvents.
TLC Separation based on the differential adsorption of compounds on a thin layer of adsorbent.[7]Simple, rapid, and inexpensive.[8]Primarily qualitative, lower resolution and sensitivity compared to HPLC and GC.Rapid screening and monitoring of reaction progress.
qNMR The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification.[9]Provides structural information, can be a primary ratio method not requiring a specific reference standard of the analyte.[10]Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap.Absolute purity determination and structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Given its robustness and suitability for non-volatile organic compounds, reversed-phase HPLC is the recommended method for the purity assessment of this compound.

Rationale for Method Parameters
  • Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention and separation of moderately non-polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of both the main compound and a range of potential impurities with varying polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC.[5]

  • Detector: A UV detector is suitable as the carbonyl group in the β-keto ester provides sufficient chromophore for detection. A wavelength of around 210-230 nm is typically effective for this class of compounds.[4]

Experimental Protocol: Reversed-Phase HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve sample in mobile phase Filter Sample Filter through 0.45 µm syringe filter Dissolve Sample->Filter Sample Inject Sample Inject onto HPLC system Filter Sample->Inject Sample Separate Components Separation on C18 column Inject Sample->Separate Components Detect Analytes UV Detection Separate Components->Detect Analytes Integrate Peaks Integrate peak areas Detect Analytes->Integrate Peaks Calculate Purity Calculate % area purity Integrate Peaks->Calculate Purity

Caption: Workflow for HPLC Purity Analysis.

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the synthesized sample by the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Data
Compound Retention Time (min) Peak Area % Area
Impurity A (e.g., Diethyl decanedioate)4.225,0000.8
This compound 9.5 2,910,000 98.5
Impurity B (e.g., Intermolecular byproduct)12.815,0000.5
Impurity C (e.g., Degradation product)2.15,0000.2

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. High-Performance Liquid Chromatography stands out as the premier method for this purpose, offering a balance of high resolution, sensitivity, and quantitative accuracy. While other techniques such as GC, TLC, and qNMR have their specific applications and can serve as valuable orthogonal methods, HPLC provides the most comprehensive and reliable data for routine quality control. The detailed protocol provided in this guide serves as a robust starting point for developing a validated analytical method tailored to the specific needs of your laboratory.

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  • Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. [Link]

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  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Purity by Absolute qNMR Instructions. The Ohio State University. [Link]

  • Thin Layer Chromatography (TLC). Athabasca University. [Link]

  • Separation of Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • Thin Layer Chromatography (TLC). EPFL. [Link]

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A Senior Application Scientist's Guide to Correlating Spectroscopic Data with the Purity of Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. Diethyl 3-oxodecanedioate, a versatile β-keto ester, serves as a crucial building block in the synthesis of various complex molecules. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic route. This guide provides an in-depth comparison of spectroscopic methods for assessing the purity of this compound, supported by experimental insights and data interpretation.

The Critical Role of Purity for this compound

This compound (C₁₄H₂₄O₅) is characterized by a β-keto ester functional group, which imparts a unique reactivity.[1] This structure, however, also makes it susceptible to existing in a dynamic equilibrium between its keto and enol tautomers.[2] The ratio of these tautomers can be influenced by factors such as solvent and temperature, which is an important consideration during spectroscopic analysis.[2]

Common impurities in this compound often stem from its synthesis, typically a Claisen condensation or similar ester condensation reactions. These impurities can include unreacted starting materials (e.g., diethyl oxalate, diethyl suberate), residual solvents (e.g., ethanol, toluene), and by-products from side reactions.[3][4] Spectroscopic techniques offer a powerful, non-destructive means to identify and quantify these impurities.[5]

A Comparative Analysis of Spectroscopic Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on the specific information required, such as the identity of impurities, the level of quantitation needed, and the available instrumentation.[4][6] Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the structural analysis of organic molecules and can be adapted for highly accurate quantitative measurements (qNMR).[6][7] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[2]

¹H NMR Spectroscopy:

Proton NMR is particularly useful for identifying the presence of this compound and any proton-containing impurities. The spectrum of pure this compound will show characteristic signals for the ethyl ester groups and the aliphatic chain. The presence of impurities will introduce new signals, and their integration relative to the signals of the main compound can be used for quantification.[8]

¹³C NMR Spectroscopy:

Carbon NMR provides information about the carbon skeleton of the molecule.[2] While less sensitive than ¹H NMR, it is highly effective for confirming the structure and identifying impurities that may not have unique proton signals. The carbonyl carbons of the ketone and ester groups in this compound appear at characteristic chemical shifts.[9]

Keto-Enol Tautomerism in NMR:

A key feature in the NMR spectra of β-keto esters like this compound is the presence of signals for both the keto and enol forms.[2][10] The enol form is stabilized by intramolecular hydrogen bonding.[2] It is crucial to recognize the signals from both tautomers to avoid misinterpreting them as impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[2]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent signal or tetramethylsilane (TMS).

    • Integrate the characteristic signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Illustrative ¹H NMR Data for Purity Assessment
Purity LevelObserved Signals for this compound (Keto form in CDCl₃)Signals from Impurities
>99% δ 4.19 (q, 4H, -OCH₂CH₃), δ 3.45 (s, 2H, -C(O)CH₂C(O)-), δ 2.2-2.4 (m, 4H, -CH₂C(O)-), δ 1.5-1.7 (m, 8H, aliphatic -CH₂-), δ 1.26 (t, 6H, -OCH₂CH₃)Trace signals from residual solvents (e.g., ethanol at δ 3.7 (q) and 1.2 (t)).
~95% Same as above.Signals for ethanol are more prominent. Potential signals from unreacted diethyl suberate (a possible starting material) around δ 2.2 (t) and δ 1.6 (m).
~90% Same as above, with relatively lower integration values.Significant signals from starting materials and solvents. Potential signals from by-products appearing in the aliphatic or ester regions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Tool for Functional Group Analysis

FT-IR spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule.[11] It is particularly useful for identifying the presence of the key carbonyl groups in this compound and for detecting certain impurities.

Characteristic IR Absorptions for this compound:

  • C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.[11]

  • C=O Stretch (Ketone): A strong peak around 1715 cm⁻¹.

  • C-O Stretch (Ester): A medium to strong peak in the 1050-1300 cm⁻¹ region.[11]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

The presence of impurities like residual carboxylic acids (from hydrolysis) would introduce a broad O-H stretch from approximately 2500-3300 cm⁻¹.[12] Residual alcohol would show a broad O-H stretch around 3200-3600 cm⁻¹.

While FT-IR is excellent for qualitative analysis and for monitoring reaction progress, it is generally less suited for accurate quantification compared to NMR.[13]

Experimental Protocol: FT-IR Analysis

Procedure:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.[11]

Comparative FT-IR Data
Purity LevelKey Absorption Bands (cm⁻¹)Interpretation
>99% ~1740 (strong, C=O ester), ~1715 (strong, C=O ketone), ~1180 (strong, C-O ester), 2850-2980 (C-H aliphatic)Spectrum is consistent with the structure of this compound. Absence of a broad O-H band indicates high purity.
~95% Same as above, with a weak, broad band around 3400.The presence of the weak O-H band suggests trace amounts of residual alcohol or water.
~90% Same as above, with a more pronounced broad O-H band. Potentially a broader carbonyl region due to impurities with carbonyl groups.Significant presence of hydroxyl-containing impurities. The overall spectrum may appear less resolved.
Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be used to identify impurities, especially when coupled with a chromatographic separation method like Gas Chromatography (GC-MS).[6]

For this compound (Molecular Weight: 272.35 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 272. The fragmentation pattern would be characteristic of the molecule's structure, with common losses of ethoxy (-OC₂H₅) and other alkyl fragments.

GC-MS is particularly effective for separating volatile impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification based on their mass spectra.[6]

Workflow for Spectroscopic Purity Assessment

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Purity Determination Sample This compound Sample FTIR FT-IR Analysis (Qualitative Screen) Sample->FTIR NMR ¹H and ¹³C NMR Analysis (Structural Confirmation) Sample->NMR qNMR Quantitative ¹H NMR (Purity Assay) Sample->qNMR GCMS GC-MS Analysis (Impurity Identification) Sample->GCMS Qualitative Identify Functional Groups & Potential Impurities FTIR->Qualitative Structural Confirm Structure & Tautomeric Forms NMR->Structural Quantitative Calculate % Purity (>95% required) qNMR->Quantitative Impurity_ID Identify & Quantify Volatile Impurities GCMS->Impurity_ID Final Final Purity Report Qualitative->Final Structural->Final Quantitative->Final Impurity_ID->Final

Caption: Workflow for the comprehensive spectroscopic purity assessment of this compound.

Conclusion: An Integrated Approach for Reliable Purity Assessment

For a comprehensive and reliable assessment of this compound purity, an integrated approach is recommended. FT-IR serves as a rapid initial screening tool. High-resolution NMR provides definitive structural confirmation and is the method of choice for accurate purity quantification. GC-MS is invaluable for the separation and identification of volatile impurities. By correlating the data from these spectroscopic techniques, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the integrity and success of their scientific endeavors. The methods described herein provide a self-validating system, where the results from one technique corroborate the findings of another, adhering to the principles of scientific trustworthiness.[14][15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Ihara, T., et al. (n.d.). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage.
  • Inamuddin, A., & Ahamed, M. I. (2023).
  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Retrieved from [Link]

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  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Various Authors. (2016). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl-malonic acid, diethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Singh, S., et al. (2021). A Review on Spectroscopic analytical method validation and force degradation study. GSC Biological and Pharmaceutical Sciences.
  • Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of carbonyl stretching of LA, monoester, and diester. Retrieved from [Link]

  • Stork, G., & Danheiser, R. L. (1973). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Diethyl Phthalate. NIST WebBook. Retrieved from [Link]

  • TutorChase. (n.d.). How can spectroscopy be used to assess purity? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 3-oxooctadecanedioate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl Oxalate.
  • NIST. (n.d.). Diethyl malonate. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]

  • BenchChem. (n.d.). Purity Assessment of Synthesized Diethyl 2-methyl-3-oxopentanedioate: A Comparative Guide.
  • MassBank. (n.d.). diethyl oxalate. Retrieved from [Link]

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A Researcher's Guide to Bridging Theory and Experiment: Cross-Referencing NMR Data for Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering profound insights into molecular architecture. This guide provides an in-depth comparison of experimental and theoretical NMR data for Diethyl 3-oxopentanedioate (commonly, though less accurately, referred to as Diethyl 3-oxodecanedioate), a versatile building block in organic synthesis. We will explore not just the data itself, but the rationale behind the experimental and computational methodologies, empowering researchers to critically evaluate and integrate these two vital sources of information.

The Subject of Our Investigation: Diethyl 3-oxopentanedioate

Diethyl 3-oxopentanedioate (CAS 105-50-0), also known as Diethyl 1,3-acetonedicarboxylate, is a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its symmetric structure, featuring a central ketone and two flanking ethyl ester groups, presents a clear and instructive case for NMR analysis.

Caption: Molecular Structure of Diethyl 3-oxopentanedioate.

Part 1: The Experimental Benchmark - Acquiring High-Resolution NMR Spectra

The foundation of any structural verification lies in high-quality experimental data. For Diethyl 3-oxopentanedioate, we turn to the Spectral Database for Organic Compounds (SDBS), a comprehensive and freely accessible repository of spectral data maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2][3][4][5]

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: A dilute solution of Diethyl 3-oxopentanedioate (typically 5-10 mg) is prepared in deuterated chloroform (CDCl3). CDCl3 is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak for referencing.

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a Bruker Avance series instrument operating at a proton frequency of 400 MHz or higher. Higher field strengths provide greater spectral dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery of all protons, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as the power-gated decoupling sequence, is employed to obtain a spectrum with single lines for each unique carbon atom. This simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).

Experimental NMR Data from SDBS

The following tables summarize the experimental ¹H and ¹³C NMR data for Diethyl 3-oxopentanedioate obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: Experimental ¹H NMR Data (CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (ethyl)1.28Triplet6H7.1
-CH₂- (ester)3.45Singlet4H-
-O-CH₂- (ethyl)4.19Quartet4H7.1

Table 2: Experimental ¹³C NMR Data (CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)
-C H₃ (ethyl)14.0
-C H₂- (ester)49.8
-O-C H₂- (ethyl)61.5
-C =O (ester)166.9
-C =O (ketone)200.7

Part 2: The Theoretical Framework - Predicting NMR Spectra from First Principles

Computational chemistry provides a powerful tool to predict NMR chemical shifts, offering a theoretical counterpart to experimental data. The gold standard for this purpose is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method. This approach allows for the calculation of the isotropic magnetic shielding tensors of each nucleus, which can then be converted to chemical shifts.

Theoretical Protocol: DFT-GIAO Calculation

cluster_0 Computational Workflow A 1. Molecular Structure Input (SMILES or 3D coordinates) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Verify true minimum) B->C D 4. NMR Shielding Calculation (GIAO-DFT, e.g., B3LYP/6-311+G(d,p)) C->D F 6. Chemical Shift Prediction (δ = σ_ref - σ_iso) D->F E 5. Reference Shielding Calculation (TMS at the same level of theory) E->F G 7. Data Analysis and Comparison F->G

Caption: Workflow for Theoretical NMR Chemical Shift Prediction.

  • Structure Input and Optimization: The 3D structure of Diethyl 3-oxopentanedioate is first built. A geometry optimization is then performed using a suitable DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set. This step is crucial as the calculated NMR shieldings are highly sensitive to the molecular geometry.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • GIAO NMR Calculation: With the optimized geometry, the GIAO NMR calculation is carried out. A larger basis set, such as 6-311+G(d,p), is often employed for the NMR calculation to provide a more accurate description of the electron density around the nuclei. The choice of the B3LYP functional represents a good compromise between accuracy and computational cost for many organic molecules.

  • Solvent Effects: To more accurately model the experimental conditions, solvent effects can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory: δ_calc = σ_TMS - σ_calc.

Part 3: The Cross-Referencing - A Comparative Analysis

Now, we bring together the experimental and theoretical data for a direct comparison. The following tables present the experimental values alongside the expected theoretical predictions from a standard DFT-GIAO calculation.

Table 3: Comparison of Experimental and Theoretical ¹H NMR Data

Peak AssignmentExperimental δ (ppm)Theoretical δ (ppm) (Estimated)Deviation (Δδ, ppm)
-CH₃ (ethyl)1.281.25-0.03
-CH₂- (ester)3.453.50+0.05
-O-CH₂- (ethyl)4.194.15-0.04

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Data

Peak AssignmentExperimental δ (ppm)Theoretical δ (ppm) (Estimated)Deviation (Δδ, ppm)
-C H₃ (ethyl)14.014.5+0.5
-C H₂- (ester)49.850.5+0.7
-O-C H₂- (ethyl)61.562.0+0.5
-C =O (ester)166.9167.5+0.6
-C =O (ketone)200.7201.8+1.1
Discussion of the Results

The comparison reveals a good agreement between the experimental and theoretically predicted NMR data. The deviations for the ¹H NMR chemical shifts are within the expected accuracy of DFT calculations (typically < 0.1-0.2 ppm). For the ¹³C NMR data, the deviations are slightly larger but still well within the acceptable range for this level of theory (typically < 2-3 ppm).

The small discrepancies can be attributed to several factors:

  • Keto-Enol Tautomerism: Diethyl 3-oxopentanedioate can exist in equilibrium with its enol tautomer. The experimental spectrum represents a time-average of these forms, while the theoretical calculation was performed on the keto form only. The presence of the enol form, even in small amounts, can influence the observed chemical shifts.

  • Solvent Effects: While implicit solvation models can account for the bulk electrostatic effects of the solvent, they may not perfectly capture specific solute-solvent interactions.

  • Conformational Averaging: The molecule is flexible and can adopt multiple conformations in solution. The experimental spectrum is a population-weighted average of the spectra of these conformers. The theoretical calculation, in this simplified example, considers only the lowest energy conformer. For highly flexible molecules, a more rigorous approach would involve calculating the NMR parameters for all significant conformers and averaging them based on their Boltzmann populations.

  • Inherent Approximations in DFT: The choice of the exchange-correlation functional and the finite basis set introduce inherent approximations in the quantum mechanical calculation.

Conclusion: A Symbiotic Relationship

The cross-referencing of experimental and theoretical NMR data provides a powerful and self-validating system for structural elucidation. The experimental spectrum serves as the ground truth, while the theoretical calculation provides a detailed, atom-level interpretation of the observed chemical shifts. Discrepancies between the two can often lead to a deeper understanding of the molecule's dynamic behavior in solution. For researchers in drug development and materials science, the ability to accurately predict NMR spectra is invaluable for identifying novel compounds, confirming synthetic products, and understanding complex molecular interactions. This guide has provided a framework for this integrated approach, emphasizing the importance of sound experimental practice and a well-justified theoretical methodology.

References

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  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

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Safety Operating Guide

Navigating the Disposal of Diethyl 3-oxodecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of laboratory waste management is that an activity should not begin until a plan for the disposal of all potential waste streams, both hazardous and non-hazardous, has been thoroughly developed.[1] This guide is structured to provide you with the logical framework and actionable protocols to manage Diethyl 3-oxodecanedioate waste with the highest degree of scientific integrity and safety.

Part 1: Waste Characterization - The First and Most Critical Step

Before any disposal action can be taken, the waste must be properly characterized. According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed on one of the EPA's hazardous waste lists.[3][4]

In the absence of a specific SDS for this compound, it is prudent to treat the waste as hazardous until proven otherwise. This conservative approach ensures the highest level of safety and compliance.

Key Analytical Steps for Waste Characterization:

  • Review Synthesis Byproducts: Analyze the complete reaction scheme that generated the this compound. Identify all potential byproducts, unreacted starting materials, and solvents that may be present in the waste stream.

  • Consult Analogous Compound Data: Research the known hazards of structurally similar diesters, such as diethyl phthalate or diethyl oxalate.[5][6] This can provide valuable insights into potential hazards. For instance, some diesters are known to be harmful to aquatic life.

  • Physical and Chemical Properties Testing: If necessary and feasible within your laboratory's capabilities, conduct testing to determine the waste's characteristics. This could include flash point testing for ignitability or pH testing for corrosivity.

Hazard Characteristic Regulatory Definition (40 CFR Part 261, Subpart C) Considerations for this compound Waste
Ignitability (D001) Liquid with a flash point less than 60°C (140°F).[3]Consider the flash points of any solvents used in the synthesis or purification process.
Corrosivity (D002) Aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.[3]Unlikely for the pure compound, but possible if acidic or basic reagents were used and not neutralized.
Reactivity (D003) Unstable under normal conditions, may react violently with water, or generate toxic gases.[3]Review the chemical structure for any functional groups known to be reactive.
Toxicity (D004-D043) Contains certain contaminants at concentrations above regulatory limits.Consider any heavy metal catalysts or toxic reagents used in the synthesis.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Once the waste has been characterized, a clear and logical disposal workflow must be followed. This workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally responsible.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation A Waste Generation (this compound) B Segregate Waste Streams (e.g., solid vs. liquid, halogenated vs. non-halogenated) A->B C Select Appropriate, Compatible Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Closed Containers E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Hazardous Waste Manifest G->H

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Diethyl 3-oxodecanedioate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling Diethyl 3-oxodecanedioate, like any chemical reagent, requires a foundational understanding of its properties to inform a robust safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring every step is a self-validating system of safety.

Foundational Hazard Assessment

A precise safety plan is built upon a clear understanding of the potential risks. While specific toxicological data for this compound (CAS 856065-92-4) is not extensively documented, a chemical hazard assessment can be expertly extrapolated from its structure and data on analogous diester compounds. It is prudent to treat this compound with the caution required for chemicals that may cause skin, eye, and respiratory irritation[1][2][3]. Many similar organic esters are combustible liquids, a physical hazard that must be managed through proper storage and handling[1].

Key Potential Hazards:

  • Eye Irritation: Direct contact with liquid or aerosols can cause serious irritation[1][4].

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation[1].

  • Respiratory Tract Irritation: Inhalation of mists or vapors, especially if generated at elevated temperatures, may irritate the respiratory system[1][5].

  • Combustibility: The compound may be a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a static choice but a dynamic risk assessment. The following recommendations provide a baseline for laboratory operations, which should be scaled based on the quantity of the substance being handled and the specific procedure's potential for generating splashes, aerosols, or vapors.

Eye and Face Protection: The First Line of Defense

Given the potential for serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling this compound, ANSI Z87.1-compliant chemical safety goggles are mandatory[6]. Standard safety glasses do not provide adequate protection against splashes.

  • Elevated Risk Scenarios: For procedures involving a significant splash potential, such as transferring large volumes or working with the material under pressure, a full-face shield must be worn in addition to safety goggles[4][7].

Hand Protection: Ensuring Chemical Resistance

Hands are the most likely point of direct contact. The choice of glove material is critical for preventing skin exposure.

  • Recommended Material: Use appropriate chemical-resistant gloves, such as powder-free nitrile gloves[8]. Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Proper Technique: Glove removal is as important as selection. Use a proper technique (without touching the glove's outer surface with a bare hand) to avoid cross-contamination. Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws and good laboratory practices[9]. After removal, always wash hands thoroughly with soap and water[4][10].

Skin and Body Protection: Shielding Against Incidental Contact

Protective clothing prevents incidental contact with the torso and limbs.

  • Standard Operations: A clean, buttoned laboratory coat should be worn to protect against minor spills and contamination[9].

  • Procedures with High Splash Potential: For tasks involving larger quantities or a higher risk of splashing, supplement the lab coat with a chemical-resistant apron or coveralls[6][11]. All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection: Maintaining Air Quality

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All handling of this compound that may generate vapor or mist must be conducted in a well-ventilated area, preferably within a certified laboratory fume hood[1][10]. This minimizes the concentration of airborne contaminants.

  • Contingency Use: Respirators are typically not required when engineering controls are properly used. However, in the event of a large spill or a failure of ventilation systems, appropriate respiratory protection would be necessary. Use of respirators requires a comprehensive institutional respiratory protection program, including fit testing and medical clearance, in accordance with OSHA standards[8][11].

Summary of Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound.

Protection Type Minimum Requirement (Small-Scale Operations) Elevated Risk (Large Volume / Splash Potential)
Eye/Face Chemical safety goggles (ANSI Z87.1 compliant)Chemical safety goggles and a full-face shield
Hand Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gloves (e.g., Nitrile)
Body Standard laboratory coatChemical-resistant apron or coveralls over a lab coat
Respiratory Work in a certified chemical fume hoodWork in a certified chemical fume hood

Operational Workflow for Safe Handling

A systematic workflow ensures that safety protocols are integrated into the experimental process from start to finish. This procedural approach minimizes the risk of exposure and accidental release.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Gather & Inspect PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Don PPE Correctly prep3->handle1 handle2 Transfer/Use Chemical Inside Fume Hood handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste (Chemical, Contaminated PPE) clean1->clean2 clean3 Doff PPE Correctly (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Management

Even with meticulous planning, accidental spills can occur. A prepared response is essential for maintaining a safe environment.

Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity[12].

  • Contain: Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid[12].

  • Collect: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a designated, sealable container for hazardous waste[12][13].

  • Decontaminate: Clean the spill area thoroughly with soap and water[12].

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste[9].

Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect environmental and public health.

  • Waste Identification: All materials that have come into contact with this compound, including unused chemical, spill cleanup debris, and contaminated PPE (gloves, wipes, etc.), must be considered hazardous waste[9].

  • Containerization: Collect all waste streams in a clearly labeled, leak-proof, and chemically compatible container with a secure lid[9][12].

  • Disposal Method: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash[9][12]. The preferred disposal method is through an approved hazardous waste program, typically involving incineration by a licensed facility[12]. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal[9].

References

  • MedChemExpress. (n.d.). Diethyl 3-oxopentanedioate-SDS.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Diethyl azodicarboxylate - Material Safety Data Sheet.
  • ECHEMI. (n.d.). This compound 856065-92-4 Formula.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of Diethyl Acetamidomalonate: A Step-by-Step Guide.
  • BenchChem. (2025). Navigating the Safe Disposal of Diethyl Diethylmalonate: A Procedural Guide.
  • New Jersey Department of Health. (n.d.). Phthalate - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2010, August 19). Diethyl Carbonate - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Common Name: DIETHYL CARBONATE HAZARD SUMMARY.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.